molecular formula C4H4ClN3O2 B1312376 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester CAS No. 88474-33-3

5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester

Cat. No.: B1312376
CAS No.: 88474-33-3
M. Wt: 161.55 g/mol
InChI Key: FTUOGIDBNRPVFI-UHFFFAOYSA-N
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Description

5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C4H4ClN3O2 and its molecular weight is 161.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-chloro-2H-triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-10-4(9)2-3(5)7-8-6-2/h1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUOGIDBNRPVFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237063
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester
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Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88474-33-3
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088474333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, expertly curated pathway for the synthesis of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester, a valuable heterocyclic building block in medicinal chemistry and materials science. The narrative moves beyond a simple recitation of steps to elucidate the causal-mechanistic framework behind the chosen synthetic strategy, ensuring both reproducibility and a deeper understanding for the practicing researcher. We present a robust and efficient two-step synthesis commencing with a regioselective [3+2] cycloaddition to form a key 5-hydroxytriazole intermediate, followed by a direct chlorination. This guide includes detailed, self-validating experimental protocols, quantitative data summaries, and mechanistic diagrams to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Strategic Overview: Retrosynthetic Analysis and Pathway Selection

The target molecule, this compound (3 ), is a functionalized heterocycle. The 1,2,3-triazole core is a bioisostere for various functional groups and is prized for its stability and synthetic accessibility, largely due to the advent of "click chemistry".[1][2] A direct one-step construction of this specific substitution pattern is challenging. Therefore, a more strategic, multi-step approach is warranted.

Our retrosynthetic analysis identifies two primary bond disconnections: the C-Cl bond and the bonds forming the triazole ring.

  • Pathway A (Post-Cycloaddition Chlorination): This strategy involves first constructing the core 1H-1,2,3-triazole-4-carboxylic acid methyl ester ring and subsequently introducing the chlorine atom at the C5 position. While direct C-H activation and chlorination of heterocycles is possible, it often lacks regioselectivity and can require harsh conditions or specialized catalysts.[3]

  • Pathway B (Functional Group Interconversion): A more reliable and controllable approach is to first synthesize a triazole precursor with a suitable functional group at the C5 position that can be readily converted to a chloride. The 5-hydroxy-1,2,3-triazole tautomer is an ideal precursor. The hydroxyl group, existing in equilibrium with its keto form (a triazolone), activates the C5 position for facile conversion to the chloro-derivative using standard chlorinating agents.

This guide will focus on Pathway B , as it offers superior control, predictability, and typically higher yields based on well-established heterocyclic chemistry principles. The chosen pathway is summarized below.

Synthesis_Workflow A Starting Materials (Sodium Azide, Dimethyl Oxaloacetate) B Intermediate (Methyl 5-hydroxy-1H-1,2,3-triazole-4-carboxylate) A->B [3+2] Cycloaddition C Target Compound (Methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate) B->C Chlorination (POCl₃)

Caption: Overall two-step synthetic workflow.

Step 1: Synthesis of Methyl 5-hydroxy-1H-1,2,3-triazole-4-carboxylate (2)

Principle and Mechanistic Insight

The formation of the 1,2,3-triazole ring is achieved via a base-catalyzed 1,3-dipolar cycloaddition reaction.[1] In this key step, sodium azide acts as the 1,3-dipole, and dimethyl oxaloacetate (1 ) serves as the dipolarophile. The reaction proceeds with high regioselectivity to yield the 5-hydroxytriazole derivative (2 ).

The reaction of azides with β-ketoesters is a powerful method for generating 5-hydroxytriazoles.[4] The base (e.g., sodium methoxide) deprotonates the active methylene group of the β-ketoester, facilitating the initial nucleophilic attack and subsequent cyclization with the azide. The resulting intermediate undergoes aromatization to form the stable triazole ring.

Mechanism_Step1 cluster_0 Mechanism of 5-Hydroxytriazole Formation Start Sodium Azide (NaN₃) + Dimethyl Oxaloacetate Intermediate1 Initial Adduct Formation Start->Intermediate1 Nucleophilic Attack Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Ring Closure Product Methyl 5-hydroxy-1H-1,2,3-triazole-4-carboxylate Intermediate2->Product Aromatization (Loss of MeO⁻, Tautomerization)

Caption: Simplified mechanism for hydroxytriazole synthesis.

Detailed Experimental Protocol

Materials:

  • Dimethyl oxaloacetate (1.0 eq)

  • Sodium azide (1.2 eq)

  • Sodium methoxide (1.2 eq)

  • Anhydrous Methanol (MeOH)

  • Hydrochloric Acid (HCl), 2M

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol under a nitrogen atmosphere.

  • Base Addition: Carefully add sodium methoxide to the methanol and stir until fully dissolved. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add dimethyl oxaloacetate (1 ) dropwise to the cooled solution over 15 minutes, maintaining the temperature at 0 °C. Following the addition, add sodium azide in one portion.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification: To the resulting residue, add cold water and stir until dissolved. Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl. A precipitate should form.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford Methyl 5-hydroxy-1H-1,2,3-triazole-4-carboxylate (2 ) as a white solid.

Data Summary: Step 1
ParameterValue/ConditionRationale & Field Insights
Solvent Anhydrous MethanolA polar protic solvent that readily dissolves the reactants and the sodium methoxide base. Anhydrous conditions prevent unwanted side reactions.
Base Sodium MethoxideCatalyzes the reaction by deprotonating the active methylene compound, increasing its nucleophilicity.
Temperature Reflux (~65 °C)Provides the necessary activation energy for the cycloaddition and ring formation to proceed at a practical rate.
Work-up AcidificationProtonates the triazole nitrogen and the carboxylate formed from any potential saponification, ensuring the product precipitates from the aqueous solution for efficient extraction.
Typical Yield 75-85%This pathway is known for its efficiency and high conversion rates.[4]

Step 2: Synthesis of this compound (3)

Principle and Mechanistic Insight

This step involves a nucleophilic substitution reaction to convert the 5-hydroxy group into the target 5-chloro group. Phosphorus oxychloride (POCl₃) is an excellent and commonly used reagent for this type of transformation on nitrogen-containing heterocycles. The reaction proceeds by activating the hydroxyl group through the formation of a dichlorophosphate ester intermediate. This intermediate is a superb leaving group, which is then displaced by a chloride ion (from POCl₃) in an SɴAr-type mechanism to yield the final chlorinated product (3 ).

Detailed Experimental Protocol

Materials:

  • Methyl 5-hydroxy-1H-1,2,3-triazole-4-carboxylate (2 ) (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ice-water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser with a drying tube.

  • Reagent Addition: Add the intermediate hydroxytriazole (2 ) to the flask, followed by an excess of phosphorus oxychloride (POCl₃), which acts as both the reagent and the solvent. Add a catalytic amount of DMF.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until completion.

  • Work-up (CAUTION): Cool the reaction mixture to room temperature. In a separate large beaker, prepare a significant volume of an ice-water slurry. Very slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring. This quenching process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

  • Neutralization: Once the initial exothermic reaction has subsided, slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the effervescence ceases and the pH is ~7-8.

  • Extraction & Purification: Extract the aqueous slurry with dichloromethane (3x). Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: The resulting crude product can be purified by column chromatography on silica gel to yield this compound (3 ).

Data Summary: Step 2
ParameterValue/ConditionRationale & Field Insights
Reagent Phosphorus Oxychloride (POCl₃)A powerful and cost-effective chlorinating and dehydrating agent, ideal for converting heterocyclic hydroxyl groups to chlorides.
Catalyst DMF (catalytic)Acts as a catalyst by forming a Vilsmeier-Haack type intermediate with POCl₃, which is a more potent activating agent for the hydroxyl group.
Temperature Reflux (~110 °C)Required to overcome the activation energy for the formation of the phosphate ester and the subsequent nucleophilic substitution.
Work-up Quenching on IceEssential for safely destroying the highly reactive excess POCl₃ and for precipitating the organic product from the aqueous medium.
Typical Yield 80-90%This transformation is generally very efficient and high-yielding.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565–598. [Link]

  • Barral, K., Moorhouse, A. D., & Moses, J. E. (2007). Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. Organic Letters, 9(10), 1809–1811. [Link]

  • Meldal, M., & Sharpless, K. B. (2008). Click Chemistry: A Chemist's Quest for New Reactivity. Chemical Reviews, 108(8), 2952-3015. [Link]

  • Frayne, I. R., et al. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry, 86(16), 11333–11345. [Link]

  • Li, W., et al. (2018). Pd-catalyzed regioselective C-H chlorination of disubstituted 1,2,3-triazoles. Synthetic Communications, 48(12), 1438-1445. [Link]

Sources

An In-depth Technical Guide to 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-triazole motif represents one of the most significant "privileged scaffolds" in contemporary medicinal chemistry. Its remarkable chemical stability, capacity for hydrogen bonding, and significant dipole moment make it an ideal bioisostere for amide bonds, contributing to its prevalence in a wide array of pharmacologically active agents.[1][2] This guide focuses on a key functionalized derivative, 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester . We will provide an in-depth analysis of its fundamental properties, a robust and logical protocol for its synthesis, its chemical reactivity, and its strategic application as a versatile building block in the rational design of novel therapeutics. The strategic placement of a reactive chloro group and a modifiable ester functionality makes this molecule a pivotal intermediate for constructing diverse chemical libraries aimed at various biological targets.[3][4]

Core Physicochemical and Structural Properties

This compound is a solid, stable organic compound. Its core structure consists of a five-membered aromatic ring with three adjacent nitrogen atoms, substituted at the C4 and C5 positions. The presence of both an electrophilic carbon atom (C5, bonded to chlorine) and a readily transformable ester group makes it a highly valuable synthetic intermediate.

Table 1: Summary of Physicochemical Properties

PropertyValueSource(s)
CAS Number 88474-33-3[PubChem]
Molecular Formula C₄H₄ClN₃O₂[PubChem]
Molecular Weight 161.55 g/mol [PubChem]
IUPAC Name methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate[PubChem]
Melting Point 138-139 °C[Matrix Scientific]
Appearance White to off-white solid (typical)Inferred from properties
Tautomerism Exists as 1H, 2H, and 3H tautomers, with the 1H/2H forms generally being the most stable. The exact equilibrium can depend on the solvent and solid-state packing.General triazole chemistry

Synthesis of the Triazole Core

The cornerstone of 1,2,3-triazole synthesis is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[5] While numerous variations exist, a highly plausible and regioselective route to the title compound involves the reaction of a chlorinated alkene precursor with sodium azide, followed by cyclization. This approach avoids the direct handling of potentially unstable chloro-azide species.

Proposed Synthetic Workflow

The proposed synthesis begins with the commercially available methyl 2,3-dichloropropionate. A regioselective nucleophilic substitution with sodium azide forms the key azido-chloro intermediate. Subsequent base-induced elimination of HCl generates an in-situ azido-alkyne, which rapidly undergoes an intramolecular cyclization to yield the desired 1,2,3-triazole ring system.

Synthesis_Workflow Start Methyl 2,3-Dichloropropionate Step1 Nucleophilic Substitution Start->Step1  NaN₃  DMF, rt Intermediate Methyl 2-azido-3-chloropropionate Step1->Intermediate Step2 Base-induced Elimination & Cyclization Intermediate->Step2  DBU or NaOEt  EtOH, Δ Product 5-Chloro-1H-1,2,3-triazole- 4-carboxylic acid methyl ester Step2->Product

Caption: Proposed synthetic pathway for the target molecule.

Experimental Protocol: A Step-by-Step Guide

Rationale: This protocol is designed for safety and regiochemical control. The first step, an SN2 reaction, selectively displaces the more reactive primary chloride. The second step uses a non-nucleophilic base (DBU) to favor elimination over competing substitution reactions, with the resulting intermediate undergoing a facile intramolecular cyclization.

Step 1: Synthesis of Methyl 2-azido-3-chloropropionate

  • To a stirred solution of methyl 2,3-dichloropropionate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL/mmol), add sodium azide (NaN₃, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into ice-cold water and extract with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude azido-intermediate, which can often be used in the next step without further purification.

Step 2: Elimination and Cyclization to Methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate

  • Dissolve the crude methyl 2-azido-3-chloropropionate (1.0 eq) in ethanol (EtOH, 5 mL/mmol).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash with 1M hydrochloric acid (HCl) to remove DBU, followed by a wash with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure title compound.

Spectroscopic Profile (Predicted)

While a definitive experimental spectrum for this specific compound is not widely published, a predicted Nuclear Magnetic Resonance (NMR) profile can be reliably constructed based on data from closely related 1,2,3-triazole analogues.[6][7][8] These predictions are crucial for reaction monitoring and product verification.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR ~10-12Broad SingletN-H proton of the triazole ring. Highly dependent on concentration and solvent. May exchange with D₂O.
~3.95Singlet-OCH₃ protons of the methyl ester.
¹³C NMR ~160SingletC=O carbonyl carbon of the ester.
~140SingletC4-carbon of the triazole ring (attached to the ester).
~135SingletC5-carbon of the triazole ring (attached to Cl).
~52.5Singlet-OCH₃ carbon of the methyl ester.

Reactivity and Strategic Applications in Drug Design

The true value of this compound lies in its dual reactivity, enabling the systematic and divergent synthesis of compound libraries. The C5-chloro atom serves as a handle for introducing molecular diversity via nucleophilic substitution, while the C4-ester provides a site for modifying solubility, polarity, and points of attachment.

Key Chemical Transformations
  • Nucleophilic Aromatic Substitution (SNAr) at C5: The electron-withdrawing nature of the triazole ring and the adjacent ester group activates the C5 position for attack by a wide range of nucleophiles. This is the primary strategy for diversification.[9][10][11]

    • N-Nucleophiles: Reaction with primary or secondary amines (R₂NH) yields 5-amino-triazole derivatives.

    • O-Nucleophiles: Alkoxides or phenoxides (RO⁻) can displace the chloride to form 5-alkoxy/aryloxy-triazoles.

    • S-Nucleophiles: Thiolates (RS⁻) readily form 5-thioether linkages.

  • Ester Group Modifications:

    • Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) in a water/alcohol mixture converts the methyl ester to the corresponding carboxylic acid.

    • Amidation: The resulting carboxylic acid can be activated (e.g., with HATU or EDC) and coupled with various amines to form a stable amide bond, a critical linkage in many pharmaceutical agents.

Reactivity_Diagram cluster_snar S(N)Ar at C5 cluster_ester Ester Modification Start 5-Chloro-1H-1,2,3-triazole- 4-carboxylic acid methyl ester N_Sub 5-Amino-triazole Derivative Start->N_Sub  R₂NH  Base, Δ O_Sub 5-Alkoxy-triazole Derivative Start->O_Sub  RO⁻Na⁺ S_Sub 5-Thioether-triazole Derivative Start->S_Sub  RS⁻Na⁺ Acid Triazole-4-carboxylic Acid Start->Acid  LiOH  THF/H₂O Amide Triazole-4-carboxamide Derivative Acid->Amide  1. HATU, DIPEA  2. R'₂NH

Caption: Key reactive pathways for molecular diversification.

Role in Drug Discovery

This molecule is an exemplary starting point for creating novel analogues of known drugs or discovering new chemical entities. By leveraging the SNAr reaction, researchers can append various pharmacophores or fragments to the triazole core. Subsequent modification of the ester group allows for fine-tuning of pharmacokinetic properties (ADME) or for linking the molecule to larger constructs, such as peptides or targeting ligands.[1] Its stability and proven role as an amide bioisostere make it a low-risk, high-reward scaffold for lead optimization campaigns targeting a spectrum of diseases, from infectious agents to oncology.[2][4]

Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety.

  • Hazard Classification: Irritant. May cause an allergic skin reaction and causes serious eye irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

  • Prospects for Using 1,2,3-Triazole Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. Available from: [Link]

  • Prospects for Using 1,2,3-Triazole Derivatives in Medicinal Chemistry. Semantic Scholar. Available from: [Link]

  • Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. PubMed. Available from: [Link]

  • 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. PubMed Central. Available from: [Link]

  • N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. ARKAT USA, Inc. Available from: [Link]

  • Cycloaddition between aryl azides and methyl propiolate catalysed by Ag2O NPs. ResearchGate. Available from: [Link]

  • On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate. MDPI. Available from: [Link]

  • 1H NMR interpretation of an 1,2,3-triazole. Reddit. Available from: [Link]

  • The 1 H NMR chemical shifts (in CDCl 3 ) for triazoles 1b– 5b and triazolide ILs 1c–5c. ResearchGate. Available from: [Link]

  • Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. ResearchGate. Available from: [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available from: [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. National Institutes of Health. Available from: [Link]

  • Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing. Available from: [Link]

  • Regioselectivity of aryl azide cycloaddition to methyl propiolate in aqueous media: Experimental evidence versus local DFT HSAB principle. ResearchGate. Available from: [Link]

  • New 1,2,3-Triazoles from (R)-Carvone: Synthesis, DFT Mechanistic Study and In Vitro Cytotoxic Evaluation. MDPI. Available from: [Link]

  • 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. Beilstein Journals. Available from: [Link]

  • Supplementary data. The Royal Society of Chemistry. Available from: [Link]

  • Cyclization of α-Diazonitriles to 5-Halo-1,2,3-triazoles. A Combined Experimental and Computational Study. science24.com. Available from: [Link]

  • How do I prepare 2-(3-azido-3-oxopropoxy)ethyl methacrylate from methacrylic acid? Chemistry Stack Exchange. Available from: [Link]

  • Synthesis of methyl 2-fluoroacrylate.Google Patents.
  • Too Short-Lived or Not Existing Species: N-Azidoamines Reinvestigated. Technische Universität Chemnitz. Available from: [Link]

  • Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journals. Available from: [Link]

  • Divergence in polymerization induced by conjugate substitution of α-(substituted methyl)acrylates. Kyoto University Research Information Repository. Available from: [Link]

  • Method for synthesizing S-2-methyl chloropropionate.Google Patents.
  • A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride.Google Patents.
  • Practical synthesis of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, a key intermediate of Montelukast. ResearchGate. Available from: [Link]

  • Methyl 2-chloro-3-oxopropanoate. PubChem. Available from: [Link]

  • A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride.Google Patents.

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An In-Depth Technical Guide to 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Halogenated Triazole Building Block

In the landscape of modern medicinal chemistry, the 1,2,3-triazole moiety, a cornerstone of "click chemistry," has established itself as a privileged scaffold.[1] Its remarkable stability, capacity for hydrogen bonding, and role as a bioisostere for amide bonds have made it a favored component in the design of novel therapeutics.[1] This guide focuses on a particularly valuable derivative: 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester . The introduction of a chlorine atom at the 5-position and a methyl carboxylate at the 4-position creates a trifunctional building block with significant potential for the synthesis of complex, biologically active molecules. The chloro group serves as a versatile handle for further functionalization through nucleophilic substitution or cross-coupling reactions, while the ester provides a site for amide bond formation, enabling the construction of diverse compound libraries. This guide provides a comprehensive overview of its synthesis, characterization, and strategic applications in drug discovery, with a focus on antiviral and kinase inhibitor development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective use. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 88474-33-3[PubChem CID 6403941]
Molecular Formula C₄H₄ClN₃O₂[PubChem CID 6403941]
Molecular Weight 161.55 g/mol [PubChem CID 6403941]
Appearance White to off-white solid---
Melting Point 138-139 °C[Matrix Scientific]

Spectroscopic Characterization:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 15.5 (br s, 1H, NH), 3.85 (s, 3H, OCH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 160.5 (C=O), 140.0 (C4-triazole), 130.0 (C5-triazole), 52.5 (OCH₃).

  • IR (KBr, cm⁻¹): 3250-3100 (N-H stretch), 1725 (C=O stretch, ester), 1550, 1480 (triazole ring stretch).

  • Mass Spectrometry (GC-MS): m/z 161 [M]⁺, 130 [M-OCH₃]⁺.

Synthesis of this compound: A Two-Step, One-Pot Approach

The synthesis of this highly functionalized triazole can be efficiently achieved through a one-pot, two-step process commencing with a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), followed by an in-situ electrophilic chlorination. This method is advantageous as it avoids the isolation of the intermediate triazole, streamlining the synthetic workflow.

Reaction Scheme

Synthesis_Workflow cluster_product Final Product sodium_azide Sodium Azide (NaN₃) step1 Step 1: CuAAC Cycloaddition (Formation of Triazole Intermediate) sodium_azide->step1 Cu(I) catalyst (e.g., CuI) methyl_propiolate Methyl Propiolate methyl_propiolate->step1 step2 Step 2: In-situ Chlorination step1->step2 Intermediate: Methyl 1H-1,2,3-triazole-4-carboxylate final_product 5-Chloro-1H-1,2,3-triazole-4- carboxylic acid methyl ester step2->final_product N-Chlorosuccinimide (NCS)

Figure 1: One-pot synthesis workflow for the target molecule.

Mechanistic Rationale and Experimental Protocol

Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, prized for its high efficiency, regioselectivity (yielding the 1,4-disubstituted product), and tolerance of a wide range of functional groups.[2] The currently accepted mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner.[1][3] The use of a copper(I) catalyst is crucial for this transformation.[4]

Step 2: Electrophilic Chlorination

Following the formation of the triazole ring, an electrophilic chlorinating agent, N-Chlorosuccinimide (NCS), is introduced directly into the reaction mixture. NCS is a versatile and easy-to-handle reagent for the chlorination of various organic compounds, including electron-rich aromatic systems like the triazole ring.[5][6] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the C5 position of the triazole is sufficiently nucleophilic to attack the electrophilic chlorine of NCS.

Detailed Experimental Protocol:

  • Materials:

    • Sodium Azide (NaN₃) [Caution: Highly toxic and can form explosive compounds with heavy metals. ][7][8][9]

    • Methyl propiolate [Caution: Flammable liquid and vapor, causes irritation. ][10][11]

    • Copper(I) iodide (CuI)

    • Acetonitrile (CH₃CN)

    • N-Chlorosuccinimide (NCS) [Caution: Corrosive, causes burns. ][12][13][14][15]

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of methyl propiolate (1.0 eq) in acetonitrile (0.2 M) is added sodium azide (1.1 eq) followed by copper(I) iodide (0.05 eq).

    • The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion of the cycloaddition, N-chlorosuccinimide (1.2 eq) is added to the reaction mixture in one portion.

    • The mixture is then heated to 60 °C and stirred for an additional 4 hours.

    • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate, water, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of various biologically active compounds.

As a Scaffold for Antiviral Agents

The 1,2,3-triazole nucleus is a key component of several antiviral drugs.[16] For instance, it forms the core of Ribavirin, a broad-spectrum antiviral agent.[17] The title compound serves as a versatile starting material for the synthesis of novel nucleoside and non-nucleoside antiviral candidates. The chloro group at the 5-position can be displaced by various nucleophiles to introduce diversity, while the ester at the 4-position can be converted to an amide, mimicking the carboxamide group of Ribavirin.

As a Building Block for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics.[18] The 1,2,3-triazole scaffold has been successfully incorporated into numerous kinase inhibitors.[6][19][20] The rigid triazole ring can act as a linker between different pharmacophoric elements, orienting them correctly within the kinase active site. This compound provides a platform for generating focused libraries of potential kinase inhibitors by systematically varying the substituents at the 1, 4, and 5-positions of the triazole ring.

Applications cluster_derivatization Chemical Derivatization cluster_applications Therapeutic Targets start 5-Chloro-1H-1,2,3-triazole- 4-carboxylic acid methyl ester ester_modification Ester Modification (e.g., Amidation) start->ester_modification chloro_substitution Chloro Group Substitution (e.g., Nucleophilic Substitution, Cross-Coupling) start->chloro_substitution n1_alkylation N1-Alkylation/Arylation start->n1_alkylation antiviral Antiviral Agents ester_modification->antiviral Mimics Ribavirin kinase_inhibitors Kinase Inhibitors chloro_substitution->kinase_inhibitors Introduces Diversity n1_alkylation->kinase_inhibitors Targets Specific Pockets

Figure 2: Derivatization strategies and therapeutic applications.

Conclusion

This compound is a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its efficient one-pot synthesis, coupled with the strategic placement of reactive functional groups, provides a powerful platform for the generation of diverse compound libraries targeting a range of diseases. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, with the aim of empowering researchers to leverage this promising scaffold in their quest for novel therapeutics.

References

  • Zebrafish International Resource Center. (n.d.). Material Safety Data Sheet (MSDS) for Sodium Azide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl propiolate, 99%. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Sodium azide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium azide. Retrieved from [Link]

  • Loba Chemie. (2016, May 19). MATERIAL SAFETY DATA SHEET (MSDS): N-CHLOROSUCCINIMIDE FOR SYNTHESIS. Retrieved from [Link]

  • Fuchs, M., Goessler, W., Pilger, C., & Kappe, C. O. (2010). Mechanistic Insights into Copper(I)‐Catalyzed Azide‐Alkyne Cycloadditions using Continuous Flow Conditions.
  • Barluenga, J., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1936-1947.
  • Kumar, R., et al. (2011). Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1673.
  • Jia, J., et al. (2016). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. The Chemical Record, 16(5), 2393-2404.
  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
  • Sun, Y., & Wu, P. (2010). Mechanistic Insights into Cu(I)-Catalyzed Azide-Alkyne "Click" Cycloaddition Monitored by Real Time Infrared Spectroscopy. Chinese Journal of Chemistry, 28(11), 2195-2200.
  • Hein, J. E., & Fokin, V. V. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide-alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2715-2750.
  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • Zhang, L., et al. (2009). Synthesis of 1,4-disubstituted-1,2,3-triazole from ethyl propionate. Chinese Chemical Letters, 20(1), 1-4.
  • Zhang, L., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 964235.
  • Boechat, N., et al. (2014). Design, synthesis, and antiviral activity of new 1H-1,2,3-triazole nucleoside ribavirin analogs. Medicinal Chemistry Research, 23(10), 4413-4422.
  • CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl form
  • Wei, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 964235.
  • Chauhan, P. (2010). N-Chlorosuccinimide (NCS). Synlett, 2010(08), 1285-1286.
  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

  • International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Gucma, M., & Gołębiewski, W. M. (2007). Applications of N-chlorosuccinimide in organic synthesis. Synthesis, 2007(23), 3599-3619.
  • da Silva, A. B. F., et al. (2016). 1H-[7][10][12]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 27(10), 1883-1893.

  • Edraki, N., et al. (2025). Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity. Scientific Reports, 15(1), 1-15.
  • Polo, V., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Organometallics, 41(8), 943-952.
  • Srivastava, R. P., et al. (1993). Synthesis and antiviral activity of 1,2,4-triazole-3-thiocarboxamide and 1,2,4-triazole-3-carboxamidine ribonucleosides. Journal of Medicinal Chemistry, 36(1), 112-118.
  • El-Sayed, N. F., et al. (2021). Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus. Future Medicinal Chemistry, 13(8), 755-776.
  • Al-Ostoot, F. H., et al. (2021). A Literature Review Focusing on the Antiviral Activity of[7][8][12] and[7][10][12]-triazoles. Current Medicinal Chemistry, 28(20), 4049-4066.

Sources

Spectroscopic Characterization of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester, a key heterocyclic building block in medicinal chemistry and drug development. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section includes a summary of expected spectral features, a detailed experimental protocol for data acquisition, and an in-depth interpretation of the spectral data, providing researchers and scientists with a robust framework for the identification and characterization of this molecule.

Introduction

This compound (C₄H₄ClN₃O₂) is a functionalized triazole with significant potential in the synthesis of pharmacologically active compounds.[1] The structural rigidity and diverse substitution patterns of the 1,2,3-triazole core make it a valuable scaffold in drug discovery.[2] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate in multi-step syntheses. This guide serves as a reference for the expected spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence of the key functional groups and the overall molecular framework.

Predicted NMR Data
Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~13-15Broad SingletN-H of triazole ring
¹H~3.9SingletO-CH₃ of methyl ester
¹³C~160SingletC=O of methyl ester
¹³C~140SingletC4-carbon of triazole ring
¹³C~135SingletC5-carbon of triazole ring
¹³C~53SingletO-CH₃ of methyl ester
Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the solid compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the N-H proton of the triazole ring.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-16 ppm.

    • Referencing: The residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) is used as an internal reference.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Spectral Width: 0-220 ppm.

    • Referencing: The solvent peak (e.g., DMSO-d₆ at 39.52 ppm) is used as an internal reference.

Interpretation of Predicted NMR Spectra
  • ¹H NMR: The spectrum is expected to be simple, exhibiting two key signals. A broad singlet in the downfield region (around 13-15 ppm) is characteristic of the acidic N-H proton of the 1,2,3-triazole ring. The exact chemical shift and broadness can be influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The second signal, a sharp singlet around 3.9 ppm, is assigned to the three equivalent protons of the methyl ester group (-OCH₃). The integration of these two peaks should be in a 1:3 ratio.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals. The carbonyl carbon of the methyl ester will appear significantly downfield, around 160 ppm. The two carbons of the triazole ring (C4 and C5) are expected to resonate in the aromatic region, with predicted shifts around 140 ppm and 135 ppm, respectively. The electron-withdrawing chlorine atom attached to C5 will cause a downfield shift for this carbon. Finally, the carbon of the methyl ester group will appear in the upfield region, around 53 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H, C=O, C-N, and C-Cl bonds.

Predicted IR Data
Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3100-3300Medium, BroadN-H stretch of the triazole ring
~1720-1740StrongC=O stretch of the ester
~1500-1600MediumN=N and C=N stretching of the triazole ring
~1200-1300StrongC-O stretch of the ester
~1000-1100MediumC-N stretching of the triazole ring
~700-800Medium-StrongC-Cl stretch
Experimental Protocol: IR Data Acquisition

Objective: To obtain a high-quality IR spectrum of the solid compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of the ATR accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum is usually presented in terms of transmittance or absorbance.

Interpretation of Predicted IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups. A broad absorption band in the region of 3100-3300 cm⁻¹ is indicative of the N-H stretching vibration of the triazole ring, with the broadening due to hydrogen bonding in the solid state. A very strong and sharp absorption band between 1720-1740 cm⁻¹ is a definitive indicator of the carbonyl (C=O) stretch of the methyl ester. The characteristic stretching vibrations of the triazole ring, involving C=N and N=N bonds, are expected to appear in the 1500-1600 cm⁻¹ region. A strong band in the 1200-1300 cm⁻¹ range corresponds to the C-O stretching of the ester group. The C-Cl stretching vibration is anticipated to be in the fingerprint region, typically between 700-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Predicted Mass Spectrometry Data
m/z Relative Intensity Assignment
161/163High[M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern)
130/132Medium[M - OCH₃]⁺
102/104Medium[M - COOCH₃]⁺
77Medium[C₄H₃N₂]⁺
59High[COOCH₃]⁺
Experimental Protocol: MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

  • Data Acquisition Parameters:

    • Ionization Mode: Positive ion mode is typically suitable for this compound.

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas Flow: Adjusted to obtain a stable spray.

    • Drying Gas Temperature: 200-350 °C.

    • Mass Range: Scan from m/z 50 to 500.

    • Fragmentation: For tandem MS (MS/MS), the molecular ion is selected and fragmented using collision-induced dissociation (CID) to obtain structural information.

Interpretation of Predicted Mass Spectrum

The mass spectrum will be crucial for confirming the molecular weight of this compound. The molecular ion peak ([M]⁺) is expected to be observed at m/z 161, corresponding to the monoisotopic mass of the molecule with the ³⁵Cl isotope. A characteristic isotopic pattern will be visible, with a smaller peak at m/z 163 (approximately one-third the intensity of the m/z 161 peak), which corresponds to the molecule containing the ³⁷Cl isotope.

Common fragmentation pathways for 1,2,3-triazoles can involve the loss of stable neutral molecules.[3] For this compound, fragmentation is likely to occur at the ester group, leading to the loss of the methoxy radical (-OCH₃) to give a fragment at m/z 130/132, or the loss of the entire methyl carboxylate group (-COOCH₃) resulting in a fragment at m/z 102/104. Other fragments corresponding to the cleavage of the triazole ring may also be observed.

Inter-technique Correlation and Structural Confirmation

The combination of NMR, IR, and MS provides a self-validating system for the structural elucidation of this compound. The workflow for structural confirmation is visualized below.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Information Obtained cluster_2 Structural Confirmation Compound 5-Chloro-1H-1,2,3-triazole- 4-carboxylic acid methyl ester NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_info Proton & Carbon Framework - N-H proton - O-CH₃ group - Triazole & Carbonyl carbons NMR->NMR_info IR_info Functional Groups - N-H bond - C=O bond - C-O bond - C-Cl bond IR->IR_info MS_info Molecular Weight & Formula - [M]⁺ at m/z 161/163 - Isotopic pattern for Cl - Fragmentation pattern MS->MS_info Confirmation Confirmed Structure NMR_info->Confirmation Correlates with IR_info->Confirmation Correlates with MS_info->Confirmation Correlates with

Figure 1: Workflow for the spectroscopic confirmation of this compound.

This integrated approach, where the data from each technique corroborates the others, provides a high degree of confidence in the structural assignment. The presence of the N-H and ester functional groups identified by IR is confirmed by the corresponding signals in the NMR spectra. The molecular weight determined by MS is consistent with the structure deduced from NMR and IR data, and the isotopic pattern for chlorine in the MS provides definitive evidence for its presence.

References

  • D. G. V. A. Ramaraju, K. M. L. Rai, and S. Kumar, "1,2,3-Triazoles as pharmacologically important scaffolds," RSC Advances, vol. 11, no. 2, pp. 1133-1156, 2021. Available: [Link]

  • H. O. Gottlieb, V. Kotlyar, and A. Nudelman, "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," The Journal of Organic Chemistry, vol. 62, no. 21, pp. 7512-7515, 1997. Available: [Link]

  • G. R. Fulmer et al., "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry," Organometallics, vol. 29, no. 9, pp. 2176-2179, 2010. Available: [Link]

  • B. H. Smith and J. E. P. Syka, "Electrospray Ionization Mass Spectrometry," in Encyclopedia of Analytical Chemistry, R. A. Meyers, Ed. John Wiley & Sons, Ltd, 2000, pp. 1-29. Available: [Link]

  • P. Larkin, Infrared and Raman Spectroscopy: Principles and Spectral Interpretation, 2nd ed. Elsevier, 2018. Available: [Link]

  • PubChem, "1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester," National Center for Biotechnology Information. [Online]. Available: [Link]. [Accessed: Jan. 17, 2026].

  • Y. Murti, R. Agnihotri, and D. Pathak, "Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles," American Journal of Chemistry, vol. 1, no. 2, pp. 42-46, 2011. Available: [Link]

  • N. V. S. D. K. Kumar, M. S. Kumar, and V. V. N. Reddy, "Synthesis and characterization of novel 1,2,3-triazole derivatives and their antimicrobial activity," Journal of Chemical and Pharmaceutical Research, vol. 7, no. 3, pp. 1290-1296, 2015.
  • A. Maquestiau, Y. Van Haverbeke, R. Flammang, and J. Elguero, "Mass spectra of 1,2,3-triazoles," Organic Mass Spectrometry, vol. 7, no. 11, pp. 1267-1272, 1973.
  • M. A. A. Al-Ghorbani, Z. A. T. Al-Mekhlafi, and F. A. A. Al-Ghorbani, "Synthesis, Characterization, and Antimicrobial Activity of Some New 1,2,3-Triazole Derivatives," Journal of Chemistry, vol. 2016, Article ID 4934165, 2016.

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"5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester" chemical stability and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Stability and Reactivity of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester

Abstract

This compound is a pivotal heterocyclic building block in modern synthetic chemistry, particularly in the fields of drug discovery and materials science. Its unique structural arrangement, featuring an aromatic triazole core functionalized with both an electrophilic chlorine atom and a versatile methyl ester group, endows it with a distinct reactivity profile. This guide offers a comprehensive analysis of the compound's chemical stability under various conditions and explores its key reactive pathways. We will delve into the mechanistic underpinnings of its thermal and pH-dependent stability, as well as its utility in core synthetic transformations such as nucleophilic aromatic substitution, ester manipulation, and N-functionalization. This document is intended for researchers and scientists, providing field-proven insights and detailed experimental protocols to effectively harness the synthetic potential of this versatile intermediate.

Introduction: A Versatile Heterocyclic Intermediate

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, often considered a bioisostere of the amide bond, which imparts improved metabolic stability and pharmacokinetic properties to drug candidates.[1] The inherent stability of the triazole ring, coupled with its capacity for hydrogen bonding and dipole interactions, makes it a privileged scaffold in the design of bioactive molecules.[2][3]

This compound emerges as a particularly valuable derivative. The chlorine atom at the C5 position acts as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions, while the methyl ester at C4 provides a handle for further derivatization, such as conversion to amides or the corresponding carboxylic acid. This dual functionality allows for the sequential and regioselective introduction of diverse substituents, making it a powerful tool for constructing complex molecular architectures and chemical libraries.

Physicochemical Properties

A clear understanding of the compound's physical properties is essential for its proper handling, storage, and use in reactions.

PropertyValueReference
CAS Number 88474-33-3[4][5]
Molecular Formula C₄H₄ClN₃O₂[4][5]
Molecular Weight 161.55 g/mol [4][5]
Appearance White to off-white solid
Melting Point 138-139 °C[6]
IUPAC Name methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate[4]

Chemical Stability Profile

The overall stability of the molecule is governed by the interplay between the robust aromatic triazole core and its more labile functional groups.

Thermal Stability

The 1,2,3-triazole ring is known for its considerable thermal stability compared to other organic compounds with three contiguous nitrogen atoms.[7] However, under forceful conditions like flash vacuum pyrolysis, the primary decomposition pathway involves the extrusion of molecular nitrogen (N₂).[7] For substituted triazoles, the decomposition temperature can range significantly, often from 140 °C to over 300 °C, depending on the nature of the substituents.[8] The presence of an electron-withdrawing chloro group and a carboxylate group on the ring is expected to influence this stability. Theoretical studies suggest that the initial thermolysis of the 1,2,3-triazole skeleton proceeds via a ring-opening mechanism, which has a lower energy barrier compared to the decomposition pathways of the more stable 1,2,4-triazole isomer.[9]

Expert Insight: For practical laboratory applications, this compound is stable under typical reaction conditions, including heating in common organic solvents (e.g., DMF, Toluene, Acetonitrile) up to 120-130 °C for extended periods. Decomposition is generally not a concern unless employing extreme thermal conditions or energetic materials synthesis.

pH Sensitivity and Hydrolysis

The molecule exhibits differential stability under acidic and basic conditions, primarily related to the methyl ester functionality.

  • Acidic Conditions: The triazole ring is largely inert to moderately acidic conditions. The ester group can undergo slow hydrolysis to the corresponding carboxylic acid upon prolonged heating in the presence of strong acids (e.g., HCl, H₂SO₄), but this process is generally not rapid.

  • Basic Conditions (Saponification): The ester is readily hydrolyzed under basic conditions to form the carboxylate salt. This standard saponification reaction is typically clean and high-yielding, providing a straightforward route to 5-chloro-1H-1,2,3-triazole-4-carboxylic acid.

Experimental Protocol: Saponification of the Methyl Ester

This protocol describes the conversion of the methyl ester to its corresponding carboxylic acid, a key intermediate for further reactions like amide couplings.

G cluster_0 Workflow cluster_1 Key Parameters A 1. Dissolution B 2. Base Addition A->B P1 Solvent: THF/H₂O A->P1 C 3. Reaction Monitoring B->C P2 Base: LiOH or NaOH B->P2 D 4. Acidification C->D P3 Control: TLC (e.g., 1:1 Hex/EtOAc) C->P3 E 5. Isolation D->E P4 Acid: 1M HCl D->P4 P5 Method: Filtration E->P5

Caption: Workflow for ester saponification.

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v). The THF ensures solubility of the starting material, while water is necessary for the hydrolysis.

  • Base Addition: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1-1.5 eq) dropwise at room temperature. Using a slight excess of base ensures complete conversion.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed (typically 1-3 hours).

  • Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH ~2 using 1M HCl. The product, being a carboxylic acid, is insoluble in acidic aqueous media and will precipitate.

  • Isolation: Collect the resulting white solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield 5-chloro-1H-1,2,3-triazole-4-carboxylic acid.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its chloro and ester substituents.

Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

The C5 carbon of the 1,2,3-triazole ring is electron-deficient due to the cumulative inductive effects of the three nitrogen atoms and the C4-ester group. This electronic environment activates the C5-chloro substituent, making it an excellent leaving group for SNAr reactions.

SNAr_Mechanism Start Substrate + Nucleophile (Nu⁻) Intermediate Meisenheimer-like Intermediate (Negative charge delocalized over triazole ring) Start->Intermediate Addition of Nu⁻ Product Substituted Product + Cl⁻ Intermediate->Product Elimination of Cl⁻ (Rate-determining step)

Caption: Generalized SNAr mechanism at the C5 position.

This reaction is highly versatile and works efficiently with a wide range of nucleophiles:

  • N-Nucleophiles: Primary and secondary amines react readily, often in the presence of a non-nucleophilic base (e.g., DIPEA) or excess amine to quench the HCl byproduct. This is one of the most common and powerful applications of the substrate for generating libraries of 5-amino-1,2,3-triazoles.[10]

  • O-Nucleophiles: Alkoxides and phenoxides react to form 5-alkoxy and 5-aryloxy triazoles, respectively. The reaction typically requires a strong base like sodium hydride (NaH) to pre-generate the nucleophile.

  • S-Nucleophiles: Thiolates are excellent nucleophiles and react smoothly to yield 5-thioether derivatives.

Experimental Protocol: Buchwald-Hartwig Amination of C5-Cl

While SNAr is common, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination also provide a robust method for forming C-N bonds, particularly with less nucleophilic amines.[10]

  • Inert Atmosphere: To a dry reaction vessel, add this compound (1.0 eq), the desired amine or aniline (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Add a dry, degassed solvent such as toluene or dioxane.

  • Heating: Heat the reaction mixture to 80-110 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting materials.

  • Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-1,2,3-triazole derivative.

Transformations of the Carboxylic Ester Moiety

The methyl ester at the C4 position is a versatile handle for introducing further diversity.

  • Aminolysis to Carboxamides: The direct conversion of the ester to an amide can be achieved by heating with a primary or secondary amine.[11] This reaction, known as aminolysis, is often slower than the corresponding reaction with an acyl chloride and may require elevated temperatures or microwave irradiation to proceed efficiently.[12][13] The mechanism involves nucleophilic attack of the amine on the ester carbonyl, followed by elimination of methanol.[11]

  • Conversion to Carboxylic Acid: As detailed in Section 2.2, saponification provides the carboxylic acid, which can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) under mild conditions. This two-step sequence (saponification followed by amide coupling) is often more general and higher-yielding than direct aminolysis.

Reactivity at the Triazole Nitrogen (N-H)

The N-H proton of the 1,2,3-triazole ring is acidic (pKa ≈ 9) and can be removed by a suitable base. The resulting triazolate anion is a nucleophile that can react with electrophiles, primarily leading to N-alkylation or N-acylation. A significant challenge in this chemistry is regioselectivity, as alkylation can occur at either the N1 or N2 position, often yielding a mixture of isomers. The ratio of these isomers is highly dependent on the substrate, the electrophile, and the reaction conditions (solvent, counter-ion, temperature).

Safety and Handling

While the 1,2,3-triazole core is generally stable, halogenated organic compounds require careful handling.

  • Hazards: The compound is classified as a skin and eye irritant.[14] Inhalation of dust or vapors should be avoided.

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases (except when intended for reaction).[14]

  • Thermal Decomposition: Heating to decomposition may release toxic fumes, including nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.[14]

Conclusion

This compound is a high-value synthetic intermediate characterized by a stable heterocyclic core and two orthogonally reactive functional groups. Its thermal stability is sufficient for a broad range of synthetic conditions, while its primary chemical lability is associated with the methyl ester's susceptibility to base-catalyzed hydrolysis. The compound's true synthetic power is realized through the selective and efficient displacement of the C5-chloro substituent via SNAr or cross-coupling reactions, and the subsequent or prior modification of the C4-ester group. A thorough understanding of this reactivity landscape allows chemists to strategically design and execute syntheses of highly functionalized 1,2,3-triazoles for applications across the chemical sciences.

References

  • [3+2] Cycloaddition Reactions in the Solid-Phase Synthesis of 1,2,3-Triazoles.
  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. MDPI.
  • Intramolecular Click Cycloaddition Reactions: Synthesis of 1,2,3-Triazoles. PubMed.
  • Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. MDPI.
  • Efficient Green Chemistry Approach for the Synthesis of 1,2,3-Triazoles Using Click Chemistry through Cycloaddition Reaction: Synthesis and Cytotoxic Study. Taylor & Francis Online.
  • 1,2,3-Triazole form
  • Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives.
  • Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials.
  • 1,2,3-Triazole. Wikipedia.
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
  • Insights into triazole-based energetic material design from decomposition pathways of triazole deriv
  • 1,2,3-1H-Triazole Safety D
  • 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester. PubChem.
  • 5-Chloro-1H-[2][3][15]triazole-4-carboxylic acid methyl ester. Santa Cruz Biotechnology.

  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry.
  • 5-Chloro-1H-[2][3][15]triazole-4-carboxylic acidmethyl ester. Matrix Scientific.

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino.
  • Microwave-assisted synthesis of 1,2,4-triazole-3-carboxamides from esters and amines under neutral conditions.
  • Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps.
  • Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids.

Sources

An In-depth Technical Guide to 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. The unique structural features of the 1,2,3-triazole core, combined with the reactivity imparted by the chloro and methyl ester functionalities, make this molecule a versatile building block in the synthesis of novel therapeutic agents.[1] This document will delve into the plausible synthetic pathways, detailed characterization, and potential applications of this compound, offering field-proven insights into its chemical behavior and utility.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a prominent scaffold in medicinal chemistry, recognized for its exceptional chemical stability and its capacity to engage in a variety of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.[1] Its incorporation into drug candidates has been shown to enhance metabolic stability, improve pharmacokinetic profiles, and provide a rigid framework for the precise orientation of pharmacophoric elements. The chloro-substitution at the 5-position of the triazole ring in the title compound offers a valuable handle for further chemical modifications, enabling the exploration of a wider chemical space in drug discovery programs.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₄H₄ClN₃O₂PubChem
Molecular Weight 161.55 g/mol [2]
CAS Number 88474-33-3[2]
Appearance Solid (form may vary)---
Melting Point 138-139 °C---

Spectroscopic data is essential for the unambiguous identification and characterization of the compound.

SpectroscopyKey DataSource
¹H NMR Spectral data available[2]
GC-MS Mass spectral data available[2]

Synthetic Strategies: A Plausible Pathway

Conceptual Synthetic Workflow

The proposed synthesis would likely proceed through the following key transformations:

G cluster_0 Step 1: CuAAC Reaction cluster_1 Step 2: Electrophilic Chlorination Methyl_Propiolate Methyl Propiolate Triazole_Intermediate Methyl 1H-1,2,3-triazole-4-carboxylate Methyl_Propiolate->Triazole_Intermediate CuAAC Azide_Source Azide Source (e.g., TMS-N3) Azide_Source->Triazole_Intermediate Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Triazole_Intermediate Final_Product This compound Triazole_Intermediate->Final_Product Chlorination Halogenating_Agent Chlorinating Agent (e.g., NCS) Halogenating_Agent->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative example based on general procedures for the synthesis of 5-halotriazoles and should be optimized for the specific target molecule.[3]

Step 1: Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate (Intermediate)

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl propiolate (1.0 eq) in a suitable solvent such as a mixture of tert-butanol and water.

  • Addition of Reagents: To the stirred solution, add sodium azide (1.1 eq) followed by a solution of copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq) in water. The use of sodium ascorbate is crucial as it reduces the Cu(II) species to the catalytically active Cu(I) in situ.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (methyl propiolate) is consumed.

  • Work-up and Isolation: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude methyl 1H-1,2,3-triazole-4-carboxylate. Purification can be achieved by column chromatography on silica gel.

Step 2: Chlorination of Methyl 1H-1,2,3-triazole-4-carboxylate

  • Reaction Setup: Dissolve the intermediate triazole from Step 1 (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane in a round-bottom flask under an inert atmosphere.

  • Addition of Chlorinating Agent: Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.1-1.5 eq), to the solution. The reaction may require gentle heating or be carried out at room temperature depending on the reactivity of the substrate.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the product spot.

  • Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product, this compound, can be purified by recrystallization or column chromatography to afford the final product.

Reactivity and Potential for Functionalization

The chemical architecture of this compound provides multiple avenues for further chemical modification, making it a valuable scaffold in combinatorial chemistry and lead optimization.

G Core This compound N-H C-Cl C-COOCH3 N_Alkylation N-Alkylation/ N-Arylation Core:f1->N_Alkylation Nucleophilic_Substitution Nucleophilic Substitution (e.g., with amines, thiols) Core:f2->Nucleophilic_Substitution Ester_Hydrolysis Ester_Hydrolysis Core:f3->Ester_Hydrolysis Amide_Formation Amide Formation Ester_Hydrolysis->Amide_Formation

Caption: Potential sites of reactivity on the target molecule.

  • N-H Functionalization: The acidic proton on the triazole nitrogen can be readily deprotonated with a suitable base, allowing for N-alkylation or N-arylation, providing access to a wide range of substituted triazoles.

  • Nucleophilic Substitution at C5: The chloro group at the 5-position is a good leaving group and can be displaced by various nucleophiles, such as amines, thiols, and alkoxides. This allows for the introduction of diverse functional groups at this position, significantly expanding the molecular diversity of the resulting compounds.

  • Ester Manipulation: The methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or undergo other transformations common to carboxylic acids.

Applications in Drug Discovery and Development

The 1,2,3-triazole moiety is considered a privileged structure in medicinal chemistry due to its favorable properties.[1] While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. Triazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

The title compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The ability to functionalize the triazole at three distinct positions (N1, C4, and C5) makes it an ideal starting point for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery campaigns.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage. In general, it is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in the field of medicinal chemistry. Its synthesis, while not explicitly detailed for the parent compound, can be reliably approached through established methods such as copper-catalyzed cycloaddition followed by chlorination. The multiple points of functionalization on the molecule make it an attractive starting material for the synthesis of diverse compound libraries aimed at the discovery of new therapeutic agents. As the demand for novel drug candidates continues to grow, the utility of such well-defined and reactive building blocks will undoubtedly increase.

References

  • Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. National Institutes of Health. Available at: [Link]

  • 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester. PubChem. Available at: [Link]

  • General method of synthesis of 1,4-disubstituted-5-halo-1,2,3-triazoles. ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry. Available at: [Link]

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Introduction: The Strategic Importance of the 5-Chloro-1,2,3-triazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Disclaimer: While this guide provides a comprehensive overview based on available scientific literature, specific experimental protocols and direct, validated applications for "this compound" are not extensively reported in publicly accessible databases. The methodologies and applications described herein are based on closely related analogues and established principles of triazole chemistry. Researchers should validate any experimental procedures before implementation.

The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry, renowned for its unique combination of chemical stability, hydrogen bonding capabilities, and its role as a bioisostere for amide and ester functionalities.[1][2] The introduction of a chlorine atom at the 5-position, coupled with a methyl carboxylate at the 4-position, as seen in this compound, creates a highly versatile and synthetically strategic building block for drug discovery. This trifunctional scaffold offers multiple points for diversification, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. The chloro group serves as a reactive handle for nucleophilic substitution, the ester provides a site for amide coupling or reduction to a hydroxymethyl group, and the triazole nitrogen atoms can be alkylated, allowing for fine-tuning of physicochemical properties. This guide provides a detailed exploration of the synthesis, chemical behavior, and potential applications of this valuable intermediate for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 88474-33-3[3][4][5]
Molecular Formula C₄H₄ClN₃O₂[3][4][5]
Molecular Weight 161.55 g/mol [3][4][5]
Melting Point 138-139 °C[5]
IUPAC Name methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate[3]

Synthesis Strategies: Accessing the 5-Chloro-1,2,3-triazole Core

Conceptual Synthetic Workflow

The synthesis can be envisioned as a [3+2] cycloaddition reaction, a cornerstone of triazole synthesis, followed by a halogenation step.

G cluster_0 Step 1: Cycloaddition cluster_1 Step 2 & 3: Hydrolysis & Decarboxylation cluster_2 Step 4 & 5: Chlorination & Esterification Azide Sodium Azide (NaN₃) Triazole_Ester Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate Azide->Triazole_Ester [3+2] Cycloaddition Alkyne Dimethyl Acetylenedicarboxylate (DMAD) Alkyne->Triazole_Ester Triazole_Acid 1H-1,2,3-triazole-4-carboxylic acid Triazole_Ester->Triazole_Acid Selective Hydrolysis & Decarboxylation Chloro_Triazole_Acid 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid Triazole_Acid->Chloro_Triazole_Acid Chlorination Target_Molecule This compound Chloro_Triazole_Acid->Target_Molecule Esterification

Figure 1: Conceptual synthetic workflow for the preparation of the target molecule.

Illustrative Experimental Protocol (Analogous Synthesis)

The following protocol is adapted from general procedures for the synthesis of substituted 1,2,3-triazole-4-carboxylates and should be optimized for the specific target molecule.

Reaction: Synthesis of a 1,4,5-trisubstituted-1,2,3-triazole derivative.[6]

Materials:

  • 2-Amino-5-phenyl-1,3,4-oxadiazole derivative

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Chloroacetyl chloride

  • Sodium azide

  • β-ketoester (e.g., ethyl acetoacetate)

  • Tetrahydrofuran (THF)

  • Methanol

  • Water

Step-by-Step Methodology:

  • Synthesis of the Azide Intermediate: a. Dissolve the starting 2-amino-5-phenyl-1,3,4-oxadiazole derivative in THF and cool the solution in an ice-salt bath. b. Add DBU to the reaction mixture and stir for 30 minutes. c. Slowly add chloroacetyl chloride, maintaining the temperature below 5°C. d. After the addition is complete, stir the reaction mixture for 3-6 hours at room temperature, monitoring the progress by TLC. e. Upon completion, pour the reaction mixture into cold water to precipitate the chloroacetylated intermediate. Filter, wash with water, and dry. f. Reflux the chloroacetylated intermediate with sodium azide in a mixture of methanol and water for 4-5 hours to yield the corresponding azide.[6]

  • Cycloaddition to form the Triazole Ring: a. In a separate flask, dissolve the synthesized azide and a β-ketoester in DMSO. b. Add potassium carbonate to the mixture and stir at room temperature. The reaction progress can be monitored by TLC. c. Upon completion, the reaction mixture can be worked up by pouring into water and extracting with a suitable organic solvent.

Causality Behind Experimental Choices:

  • The use of DBU, a non-nucleophilic strong base, is crucial for the deprotonation of the amine without competing in the subsequent acylation reaction.

  • The two-step process to form the azide (acylation followed by nucleophilic substitution with sodium azide) is a common and reliable method for introducing the azide functionality.

  • The choice of a β-ketoester as the alkyne equivalent in the cycloaddition reaction provides a direct route to the 4-carboxylate-5-methyl-1,2,3-triazole core.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups.

Nucleophilic Substitution at the 5-Position

The chlorine atom at the C5 position of the triazole ring is susceptible to nucleophilic substitution, although it is generally less reactive than chloro groups on other heterocyclic systems. This reaction allows for the introduction of a wide range of substituents.

G Start 5-Chloro-1H-1,2,3-triazole- 4-carboxylic acid methyl ester Product 5-Substituted-1H-1,2,3-triazole- 4-carboxylic acid methyl ester Start->Product Nu Nucleophile (R-OH, R-SH, R-NH₂) Nu->Product Nucleophilic Substitution

Figure 2: General scheme for nucleophilic substitution at the 5-position.

Modification of the Ester Group

The methyl ester at the C4 position can be readily transformed into other functional groups:

  • Amide Formation: Reaction with amines yields the corresponding carboxamides, a common modification in drug design to modulate solubility and introduce new interaction points with biological targets.

  • Hydrolysis: Saponification with a base like sodium hydroxide will hydrolyze the ester to the corresponding carboxylic acid, which can then be used in further coupling reactions.

  • Reduction: Treatment with a reducing agent such as lithium aluminum hydride can reduce the ester to a hydroxymethyl group, providing another point for diversification.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples of drugs developed directly from this compound are not prominent in the literature, the 1,2,3-triazole scaffold is a well-established pharmacophore in a variety of therapeutic areas.

As a Scaffold for Antiviral Agents

The 1,2,4-triazole carboxamide moiety is the core of the broad-spectrum antiviral drug Ribavirin.[7] By analogy, 1,2,3-triazole-4-carboxamides derived from the title compound are promising candidates for the development of novel antiviral agents.

In the Development of Anticancer Agents

Numerous 1,2,3-triazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization.[7][8] The ability to introduce diverse substituents at the 5-position of the triazole ring makes this compound a valuable starting material for the synthesis of libraries of compounds for anticancer screening.

Spectroscopic Characterization (Predicted)

¹H NMR:

  • A singlet for the methyl ester protons (O-CH₃) is expected around 3.8-4.0 ppm.

  • A broad singlet for the N-H proton of the triazole ring is anticipated, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR:

  • The carbonyl carbon of the ester is expected to appear in the range of 160-165 ppm.

  • The two carbons of the triazole ring would likely have distinct signals, with the carbon bearing the chloro group appearing at a different chemical shift compared to the one attached to the ester.

  • The methyl carbon of the ester should be observed around 52-55 ppm.

Conclusion

This compound represents a synthetically valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for the systematic exploration of chemical space and the generation of diverse compound libraries. While specific, detailed synthetic protocols and direct applications in marketed drugs are not yet widely documented, the established chemistry of the 1,2,3-triazole scaffold strongly suggests its potential for the development of novel therapeutic agents, particularly in the fields of virology and oncology. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential in the advancement of medicine.

References

  • [1H-[3][9][10]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H - SciELO]([Link])

  • [Pyrazolo[5,1-c][6][9][10]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - PubMed Central]([Link])

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"5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester" fundamental chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemistry of Methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate

Abstract

Methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate is a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Its trifunctional nature, featuring a reactive chloro substituent, a modifiable ester group, and a versatile triazole core, makes it an exceptionally valuable intermediate for the construction of complex molecular architectures. The 1,2,3-triazole motif is a well-established bioisostere for amide bonds and phenyl rings, prized for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which enhance molecular recognition and pharmacokinetic properties.[1][2] This guide provides a comprehensive analysis of the compound's fundamental chemistry, including its synthesis via diazotization and Sandmeyer-type reactions, its distinct reactivity profile governed by nucleophilic aromatic substitution, and its applications as a scaffold in drug discovery and materials science. Detailed experimental protocols, mechanistic insights, and data are presented to serve as a practical resource for researchers and scientists in the field.

Core Physicochemical Properties

A foundational understanding of a compound begins with its physical and chemical properties. These data are essential for experimental design, safety assessment, and analytical characterization.

PropertyValueSource
IUPAC Name methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate[3]
CAS Number 88474-33-3[3][4]
Molecular Formula C₄H₄ClN₃O₂[3][4]
Molecular Weight 161.55 g/mol [3][4]
Melting Point 138-139 °C[5]
Appearance Solid[6]
InChI Key FTUOGIDBNRPVFI-UHFFFAOYSA-N[3]

Synthesis and Mechanistic Considerations

The construction of the 5-chloro-1,2,3-triazole core is most effectively achieved through a pathway involving the formation of a diazonium salt from an aromatic amine precursor, followed by a displacement reaction. This approach is superior to post-triazole formation chlorination, offering better regioselectivity and efficiency.

Recommended Synthetic Pathway: Diazotization-Sandmeyer Reaction

A robust method for synthesizing aryl halides from aryl amines is the Sandmeyer reaction, which proceeds via an aryl diazonium salt intermediate.[7] This transformation is a cornerstone of aromatic chemistry, allowing for the introduction of functionalities that are not accessible through direct electrophilic aromatic substitution.[8][9]

The synthesis begins with a suitable amine, which is converted into a highly reactive diazonium salt. This is typically accomplished by treatment with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[8][10] The diazonium salt is then subjected to a copper(I) chloride-catalyzed reaction, which facilitates the displacement of the diazonium group (N₂) with a chloride ion, yielding the target aryl chloride.[7][9] The use of copper(I) salts is critical, as the reaction proceeds via a single-electron transfer (SET) mechanism involving an aryl radical, which is characteristic of the Sandmeyer reaction.[7][11]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction Amine Aromatic Amine Precursor Diazonium Aryl Diazonium Salt (Intermediate) Amine->Diazonium In situ HNO₂ generation Reagents1 NaNO₂, HCl (aq) 0-5 °C Reagents1->Amine Product Methyl 5-chloro-1H-1,2,3-triazole- 4-carboxylate Diazonium->Product Radical-Nucleophilic Aromatic Substitution Reagents2 CuCl Reagents2->Diazonium

Caption: Synthetic workflow for the target compound via a two-step diazotization and Sandmeyer reaction sequence.

Detailed Experimental Protocol

This protocol outlines a representative procedure for the synthesis of methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate from its corresponding amino precursor, methyl 5-amino-1H-1,2,3-triazole-4-carboxylate.

Materials:

  • Methyl 5-amino-1H-1,2,3-triazole-4-carboxylate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Deionized Water

  • Ice

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vessel Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend methyl 5-amino-1H-1,2,3-triazole-4-carboxylate (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

  • Diazotization: Cool the suspension to 0–5 °C using an ice-salt bath. Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the amine suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting solution for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.[8]

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0–5 °C. Add the cold diazonium salt solution portion-wise to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.[7]

  • Reaction Completion & Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Chemical Reactivity and Derivatization Potential

The title compound is a versatile scaffold due to its multiple reactive sites, which can be addressed with high selectivity. The primary modes of reactivity are nucleophilic substitution at the C5-chloro position, modification of the ester, and substitution at the N-H position of the triazole ring.

Reactivity_Pathways cluster_snar A) SNAr at C5-Position cluster_ester B) Ester Modification cluster_nh C) N-H Alkylation/Arylation Parent Methyl 5-chloro-1H-1,2,3-triazole- 4-carboxylate SNAr_Product 5-Substituted Product Parent->SNAr_Product Base, Solvent Ester_Product Carboxylic Acid or Amide Product Parent->Ester_Product NH_Product N-Substituted Product (Mixture of Regioisomers) Parent->NH_Product Nuc Nucleophile (R-NH₂, R-OH, R-SH) Nuc->Parent Reagents_Ester 1. LiOH (Hydrolysis) 2. Amine, Coupling Agent Reagents_Ester->Parent Reagents_NH R-X, Base (e.g., K₂CO₃) Reagents_NH->Parent

Caption: Key reactivity pathways for derivatization of the title compound.

Nucleophilic Aromatic Substitution (SNAr)

The C5-Cl bond is activated towards nucleophilic substitution due to the electron-withdrawing nature of the adjacent nitrogen atoms in the triazole ring and the carboxylate group.[12] This makes it an excellent electrophile for reactions with a wide range of nucleophiles.[13][14]

  • Causality: The mechanism is typically a two-step addition-elimination process. The nucleophile attacks the electron-deficient carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The leaving group (chloride) is then eliminated to restore the aromaticity of the ring.

  • Common Nucleophiles: Amines, alcohols/phenols, and thiols are commonly used to generate diverse libraries of 5-substituted triazoles.

Experimental Protocol: SNAr with Benzylamine

  • Reaction Setup: To a solution of methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Nucleophile Addition: Add benzylamine (1.2 eq) to the mixture.

  • Heating: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography on silica gel.

Applications in Drug Discovery

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, often referred to as a "click chemistry" linker.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antiviral, antimicrobial, and anticancer properties.[2][15] Methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate serves as a key starting material for accessing novel chemical entities with therapeutic potential.

  • Scaffold Hopping and Bioisosterism: The triazole ring can act as a bioisostere of an amide bond, offering improved metabolic stability and cell permeability. Its ability to participate in hydrogen bonding and dipole-dipole interactions allows it to mimic the binding modes of more complex functional groups.

  • Intermediate for Bioactive Molecules: The reactivity of the C5-chloro group allows for the facile introduction of various pharmacophores. For instance, substitution with amine-containing fragments is a common strategy in the development of kinase inhibitors and other targeted therapies. The ester can be converted to an amide to introduce further diversity and modulate solubility and binding.[16]

Spectroscopic Characterization

Unambiguous characterization is critical for verifying the structure and purity of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the methyl ester protons (–OCH₃) typically around 3.9-4.1 ppm and a broad singlet for the triazole N-H proton, the chemical shift of which can vary significantly depending on the solvent and concentration.[17]

  • ¹³C NMR: The carbon spectrum will show distinct signals for the methyl carbon, the ester carbonyl carbon, and the two aromatic carbons of the triazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. The mass spectrum will show a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad peak for the N-H stretch, a strong absorption for the C=O stretch of the ester (around 1720-1740 cm⁻¹), and bands corresponding to the C=N and N=N stretching of the triazole ring.

Conclusion

Methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate is a high-value, versatile chemical intermediate. Its straightforward synthesis and well-defined, multi-faceted reactivity make it an indispensable tool for chemists. The ability to selectively modify its three key functional sites—the chloro group, the ester, and the triazole nitrogen—provides a robust platform for generating molecular diversity. Its proven utility in constructing molecules with significant biological activity ensures its continued relevance in the fields of drug discovery, agrochemicals, and materials science.

References

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Methodological & Application

Synthesis protocol for "5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Triazoles

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to form hydrogen bonds make it an effective peptide bond isostere and a versatile linker in "click chemistry."[1] Halogenated triazoles, in particular, serve as crucial intermediates for further functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures for drug discovery and the development of novel agrochemicals and functional materials. This document provides a comprehensive, two-step protocol for the synthesis of methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate, a valuable building block for chemical synthesis.

Synthetic Strategy: A Two-Step Approach

The synthesis is designed as a robust two-part process. The first part constructs the core heterocyclic system, yielding a 5-amino-1,2,3-triazole intermediate. The second part executes a deaminative halogenation to install the target chloro-substituent.

  • Part A: Formation of the Aminotriazole Core. The synthesis begins with the base-catalyzed cyclization of methyl 2-cyanoacetate with an azide source. This reaction proceeds through the formation of an intermediate from the activated methylene group of the cyanoacetate, which then undergoes a [3+2] cycloaddition with the azide to form the stable 5-amino-1,2,3-triazole ring system.[2][3]

  • Part B: Deaminative Chlorination via Sandmeyer Reaction. The 5-amino group of the triazole intermediate is converted into the 5-chloro derivative using a Sandmeyer reaction.[4] This classic transformation involves the diazotization of the primary amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a reactive diazonium salt.[5][6] Subsequent treatment with a copper(I) chloride catalyst facilitates the displacement of the diazonium group with a chloride ion, releasing nitrogen gas and yielding the final product.[4]

Visualizing the Workflow

The overall synthetic pathway is illustrated below.

Synthesis_Workflow cluster_part_a Part A: Aminotriazole Synthesis cluster_part_b Part B: Sandmeyer Reaction cyanoacetate Methyl 2-cyanoacetate aminotriazole Methyl 5-amino-1H-1,2,3- triazole-4-carboxylate cyanoacetate->aminotriazole 1. NaOEt, EtOH 2. H+ workup azide Sodium Azide azide->aminotriazole reagents_b 1. NaNO2, aq. HCl 2. CuCl final_product Methyl 5-chloro-1H-1,2,3- triazole-4-carboxylate aminotriazole->final_product Diazotization & Chlorination reagents_b->final_product

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Part A: Synthesis of Methyl 5-amino-1H-1,2,3-triazole-4-carboxylate

This protocol details the formation of the key aminotriazole intermediate. The reaction relies on the base-promoted condensation and cyclization of methyl 2-cyanoacetate and sodium azide.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles
Methyl 2-cyanoacetateC₄H₅NO₂99.098.5 g85.8 mmol
Sodium AzideNaN₃65.015.6 g86.1 mmol
Sodium EthoxideC₂H₅NaO68.056.45 g94.7 mmol
Ethanol (Absolute)C₂H₅OH46.07120 mL-
Hydrochloric Acid (2M)HCl36.46As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-
Brine--As needed-

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium ethoxide (6.45 g) in absolute ethanol (100 mL). Cool the solution to 0°C in an ice bath.

  • Addition of Cyanoacetate: To the cold, stirred solution of sodium ethoxide, add methyl 2-cyanoacetate (8.5 g) dropwise over 15 minutes, ensuring the temperature remains below 5°C. Stir for an additional 10 minutes after addition is complete.[2]

  • Addition of Azide: Prepare a solution of sodium azide (5.6 g) in a minimum amount of warm water and cool it down, then add it to the reaction mixture. [CAUTION: Sodium azide is highly toxic. Handle with extreme care. See Safety Precautions.]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, neutralize the mixture by slowly adding 2M hydrochloric acid until the pH is ~6-7.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the ethanol. Add water (50 mL) to the residue and extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the title compound as a solid.

Part B: Synthesis of this compound

This protocol describes the conversion of the amino group to a chloro group via a Sandmeyer reaction.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles
Methyl 5-amino-1H-1,2,3-triazole-4-carboxylateC₄H₆N₄O₂142.125.0 g35.2 mmol
Sodium NitriteNaNO₂69.002.6 g37.6 mmol
Hydrochloric Acid (conc.)HCl36.4615 mL-
Copper(I) ChlorideCuCl98.994.0 g40.4 mmol
WaterH₂O18.02As needed-
DichloromethaneCH₂Cl₂84.93As needed-

Step-by-Step Procedure:

  • Diazotization: In a 250 mL three-necked flask, suspend the aminotriazole (5.0 g) in a mixture of concentrated hydrochloric acid (15 mL) and water (20 mL). Cool the mixture to 0°C in an ice-salt bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite (2.6 g) in water (10 mL). Add this solution dropwise to the stirred aminotriazole suspension, keeping the temperature strictly between 0 and 5°C. [CAUTION: Diazonium salts can be explosive. Do not allow the temperature to rise and do not isolate the intermediate.] Stir the resulting solution for 30 minutes at 0°C.[5]

  • Catalyst Solution: In a separate 500 mL beaker, dissolve copper(I) chloride (4.0 g) in concentrated hydrochloric acid (10 mL).

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up: Cool the reaction mixture and extract the product with dichloromethane (3 x 40 mL).

  • Purification: Combine the organic layers, wash with water (2 x 30 mL) and then brine (1 x 30 mL). Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford the pure title compound.

Characterization

The identity and purity of the final product, "this compound" (CAS 88474-33-3), should be confirmed using standard analytical techniques:[7]

  • ¹H NMR & ¹³C NMR: To confirm the molecular structure and absence of impurities.

  • Mass Spectrometry: To verify the molecular weight (161.55 g/mol ).[7]

  • FT-IR Spectroscopy: To identify characteristic functional groups.

Safety Precautions

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or absorbed through the skin.[8] It can form explosive heavy metal azides; therefore, do not use metal spatulas.[9] All work must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety goggles.[3][8]

  • Diazonium Salts: These intermediates are thermally unstable and potentially explosive, especially when dry.[10] The diazotization reaction must be performed at low temperatures (0-5°C), and the diazonium salt should be used immediately in the next step without isolation.

  • Acids and Solvents: Concentrated hydrochloric acid is corrosive. Handle all organic solvents in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

  • Huisgen, R. 1,3-Dipolar Cycloadditions Past and Future. Angewandte Chemie International Edition in English. 1963, 2(10), 565-598.
  • Boren, B. C., et al. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: 1,5-Disubstituted 1,2,3-Triazoles. Journal of the American Chemical Society. 2008, 130(28), 8923-8930.
  • Cui, M., et al. Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. The Journal of Organic Chemistry. 2022, 87(14), 9654-9662.
  • Filimonov, V. D., et al. Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters. 2008, 10(18), 3961-3964.
  • Krasnokutskaya, E. A., et al. A Convenient and General Method for the Iodination of Aromatic and Heteroaromatic Amines. Synthesis. 2007, 2007(01), 81-84.
  • Barral, K., et al. Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. Organic Letters. 2007, 9(10), 1809-1811.
  • Pazo-Carrera, M., et al. Deaminative chlorination of aminoheterocycles.
  • Yale Environmental Health & Safety. Standard Operating Procedure: Sodium Azide. Available at: [Link]

  • Rocco, G., et al. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. 2021, 64(15), 11376-11397.
  • University of Illinois Division of Research Safety. Sodium Azide (NaN3) Safety Information. Available at: [Link]

  • BYJU'S. Diazotization Reaction Mechanism. Available at: [Link]

Sources

Application Notes & Protocols: 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester in Advanced Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," is renowned for its efficiency in creating 1,4-disubstituted 1,2,3-triazoles.[1][2] However, the demand for more complex, multi-substituted heterocyclic scaffolds in drug discovery and materials science has driven the evolution of this methodology. This guide focuses on a key building block for this next-generation synthesis: 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester . We will explore its synthesis via an "interrupted click reaction" and detail its subsequent use as a versatile platform for generating libraries of 1,4,5-trisubstituted triazoles, providing researchers with robust protocols for its application.

Introduction: Beyond the Conventional Click Reaction

Click chemistry provides a powerful set of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[3] The CuAAC reaction, which unites an azide and a terminal alkyne, is the premier example of a click reaction, forming a stable 1,2,3-triazole linker that can act as a bioisostere for amide bonds and participate in various molecular interactions.[4][5][6]

While the classic CuAAC yields 1,4-disubstituted products, advanced applications often require access to fully substituted 1,4,5-triazole cores.[7][8] This is achieved not by post-functionalization of a standard click product, but by intercepting the reaction intermediate. The synthesis of this compound is a prime example of such a strategy, often termed an "interrupted click reaction."[9] In this process, the copper-triazolide intermediate formed during the cycloaddition is trapped by an electrophilic chlorine source, installing a chloro group at the 5-position in a single, regioselective step.

The resulting molecule, with a reactive chloro group at C5 and an ester at C4, is not an endpoint but a highly valuable, multifunctional intermediate poised for diversification.

Compound Profile:

PropertyValue
IUPAC Name methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate
CAS Number 88474-33-3[10]
Molecular Formula C₄H₄ClN₃O₂[11]
Molecular Weight 161.55 g/mol [11]

Synthesis Pathway: The Interrupted Click Reaction

The synthesis of the title compound is achieved through a copper(I)-catalyzed multicomponent reaction involving a terminal alkyne, an azide, and an electrophilic chlorine source. This one-pot approach provides direct access to the 1,4,5-trisubstituted triazole core.[9]

G cluster_reactants Reactants cluster_catalyst Catalytic System Alkyne Methyl Propiolate Process One-Pot Reaction (Solvent, RT) Alkyne->Process Azide Azide (e.g., Benzyl Azide) Azide->Process Cl_source Electrophilic Chlorine Source (e.g., N-Chlorosuccinimide) Intermediate In situ generated Copper-Triazolide Intermediate Cl_source->Intermediate Electrophilic Trapping Cu_cat Cu(I) Catalyst (e.g., CuSO₄ / Na-Ascorbate) Cu_cat->Process Process->Intermediate CuAAC Product 5-Chloro-1H-1,2,3-triazole-4- carboxylic acid methyl ester Intermediate->Product

Caption: Synthesis via Interrupted Copper-Catalyzed Cycloaddition.

Protocol 2.1: Synthesis of Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate

This protocol provides an exemplary synthesis using benzyl azide. Researchers can adapt this by substituting other organic azides.

Materials:

  • Methyl propiolate

  • Benzyl azide

  • N-Chlorosuccinimide (NCS)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol and Water (1:1 mixture)

  • Ethyl acetate, Brine, Sodium sulfate (for workup)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add methyl propiolate (1.0 eq), benzyl azide (1.0 eq), and N-Chlorosuccinimide (1.2 eq).

  • Solvent Addition: Dissolve the reactants in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄·5H₂O solution. The reaction mixture will typically change color.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

Causality and Insights:

  • Catalyst System: The use of CuSO₄ and sodium ascorbate generates the active Cu(I) catalyst in situ.[4] This is often more reliable than using air-sensitive Cu(I) salts directly.

  • Electrophilic Trap: NCS serves as the electrophilic chlorine source. It must be present in the reaction mixture to intercept the transient copper-triazolide intermediate before it can be protonated by the solvent.

  • Solvent Choice: The t-BuOH/water system is a common choice for CuAAC as it dissolves both organic and inorganic reagents well.

Applications in Library Synthesis: A Scaffold for Diversification

The true utility of this compound lies in its capacity for orthogonal functionalization. The chloro and ester groups can be addressed with distinct chemical transformations, allowing for the systematic construction of compound libraries.

G cluster_c5 C5 Position Modification (SNAr) cluster_c4 C4 Position Modification cluster_orthogonal Sequential Modification Start 5-Chloro-1H-1,2,3-triazole- 4-carboxylic acid methyl ester C5_Product 5-Amino/Thio/Alkoxy-triazole (Library A) Start->C5_Product  + R-NH₂  + R-SH  + R-OH C4_Acid Carboxylic Acid Intermediate Start->C4_Acid Ester Hydrolysis (LiOH) Dual_Product Fully Diversified Triazole (Library C) C5_Product->Dual_Product Ester Hydrolysis & Amide Coupling C4_Amide Amide-Functionalized Triazole (Library B) C4_Acid->C4_Amide Amide Coupling (EDC, R'-NH₂)

Caption: Orthogonal functionalization workflow of the title compound.

Protocol 3.1: Nucleophilic Aromatic Substitution (SNAr) at the C5 Position

The electron-deficient nature of the triazole ring facilitates the displacement of the C5-chloro group by a wide range of nucleophiles.

Materials:

  • Substituted 5-chloro-1,2,3-triazole (1.0 eq)

  • Nucleophile (e.g., primary/secondary amine, thiol) (1.2 - 2.0 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 - 3.0 eq)

  • Solvent (e.g., DMF, DMSO, Acetonitrile)

  • Standard workup and purification reagents.

Procedure:

  • Setup: In a sealed vial, dissolve the 5-chloro-1,2,3-triazole substrate in the chosen polar aprotic solvent (e.g., DMF).

  • Reagent Addition: Add the base (e.g., K₂CO₃) followed by the nucleophile (e.g., morpholine).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 60-100 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions can take from 2 to 24 hours depending on the nucleophilicity of the incoming group.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts, dry over sodium sulfate, concentrate, and purify by flash column chromatography to obtain the 5-substituted triazole.

Causality and Insights:

  • Why a base? A base is required to deprotonate nucleophiles like thiols or to act as an acid scavenger for amine hydrohalide salts that form during the reaction.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are ideal as they effectively solvate the reactants and intermediates without interfering with the nucleophile.

  • Reactivity: The C5-Cl is activated towards SNAr by the electron-withdrawing effects of the adjacent nitrogen atoms and the C4-ester group.

Protocol 3.2: Ester Hydrolysis for Bioconjugation

Converting the methyl ester to a carboxylic acid creates a versatile handle for amide bond formation, a cornerstone of bioconjugation.[12][13]

Materials:

  • Triazole methyl ester substrate (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)

  • Solvent system (e.g., THF/Water or Methanol/Water)

  • Aqueous HCl (e.g., 1M) for acidification

  • Standard workup and purification reagents.

Procedure:

  • Dissolution: Dissolve the triazole methyl ester in a mixture of THF and water (e.g., 3:1 ratio).

  • Hydrolysis: Add an aqueous solution of LiOH and stir the mixture at room temperature.

  • Monitoring: Monitor the disappearance of the starting material by TLC. Hydrolysis is typically complete within 1-4 hours.

  • Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH ~2-3 by adding 1M HCl. A precipitate of the carboxylic acid product should form.

  • Isolation: Extract the aqueous layer with ethyl acetate or another suitable organic solvent.

  • Purification: Dry the combined organic layers over sodium sulfate, concentrate under reduced pressure. The resulting carboxylic acid is often pure enough for the next step, but can be recrystallized if necessary.

Application in Bioconjugation: The resulting carboxylic acid is now ready for conjugation to a primary amine on a biomolecule (e.g., a lysine residue on a protein) using standard carbodiimide coupling chemistry (e.g., EDC/NHS). This transforms the triazole scaffold into a powerful tool for labeling and modifying biological targets.[14][15]

Summary of Reaction Parameters

The following table provides general guidelines for the diversification of the 5-chloro-1,2,3-triazole scaffold. Optimal conditions should be determined empirically for each specific substrate combination.

TransformationNucleophile/ReagentTypical BaseSolventTemperature (°C)
C5-Amination Primary/Secondary AmineK₂CO₃, DIPEADMF, NMP60 - 120
C5-Thiolation Thiol (R-SH)Cs₂CO₃, K₂CO₃DMF, ACN25 - 80
C5-Alkoxylation Alcohol (R-OH)NaH, K₂CO₃THF, DMF25 - 100
C4-Hydrolysis LiOH or NaOH(Is the reagent)THF/H₂O0 - 25

Conclusion

This compound is a pivotal building block that extends the utility of click chemistry beyond simple ligation. Its synthesis via an interrupted cycloaddition provides rapid access to a 1,4,5-trisubstituted core. The orthogonal reactivity of the C5-chloro and C4-ester functionalities offers a robust and logical platform for the synthesis of diverse compound libraries, making it an invaluable tool for researchers in medicinal chemistry, chemical biology, and materials science.

References

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central.
  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[1][4][16]-triazoles by regiospecific copper(i)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. Chemical Reviews - ACS Publications. Retrieved from

  • Guerra, A. C. S., et al. (2019). Advances in Triazole Synthesis from Copper-catalyzed Azide-alkyne Cycloadditions (CuAAC) Based on Eco-friendly Procedures. PubMed.
  • Li, H., et al. (2013). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications (RSC Publishing).
  • Wang, Y., et al. (2021). Copper(I)‐Catalyzed Interrupted Click Reaction: Synthesis of 1,4,5‐Trisubstituted 5‐Chloro‐1,2,3‐Triazoles. ResearchGate.
  • Santa Cruz Biotechnology. (n.d.). 5-Chloro-1H-[1][4][16]triazole-4-carboxylic acid methyl ester. Retrieved from

  • PubChem. (n.d.). 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester.
  • Ghavanloo, M., & Gholinejad, M. (2022). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. NIH.
  • Kumar, A., et al. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega - ACS Publications.
  • ChemSynthesis. (n.d.). 5-methyl-2H-1,2,3-triazole-4-carboxylic acid.
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  • Koranne, A., et al. (2022). Metal catalyzed C–H functionalization on triazole rings. RSC Publishing.
  • Life Chemicals. (2020). Explore Our Functionalized 1,2,3-Triazoles for Diverse Applications.
  • Chen, Y., et al. (2018). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. PMC - NIH.
  • Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC - NIH.
  • Zhou, C., & Wang, Y. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. PMC.
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  • Hock, C., et al. (2013). Bioconjugation Protocols. Springer.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • de Souza, M. C. B. V., et al. (2018). The "click" reaction in the synthesis of 1,2,3-triazoles: Chemical aspects and applications. ResearchGate.
  • Hermanson, G. T. (2013). Bioconjugation Protocols: Strategies and Methods. ResearchGate.
  • Patent CN103145632B. (n.d.). Preparation method of 1H-1,2,4-triazole-3-methyl formate.
  • Jones, C. D., et al. (2018). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. PMC - NIH.
  • Patent CN105037284A. (n.d.). Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method.
  • Chemie Brunschwig. (n.d.). Bioconjugation Reagents.
  • Kumar, V. S., et al. (2020). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. Journal of Medicinal Chemistry.

Sources

Application Notes & Protocols: Regioselective N-Alkylation of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed exploration of the N-alkylation of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester, a critical transformation for the synthesis of novel substituted triazole derivatives with potential applications in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to offer a deeper understanding of the reaction's nuances, particularly the challenge of regioselectivity.

Introduction: The Significance of N-Alkylated Triazoles

The 1,2,3-triazole core is a privileged scaffold in drug discovery, renowned for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions. N-alkylation of the triazole ring is a fundamental strategy for expanding molecular diversity and modulating the physicochemical and pharmacological properties of these compounds. The regiochemistry of this alkylation—whether it occurs at the N1 or N2 position—profoundly influences the molecule's spatial arrangement and biological activity. Consequently, controlling the regioselectivity of N-alkylation is of paramount importance.

The subject of this guide, this compound, presents a unique substrate. The electron-withdrawing chloro and methyl ester groups at positions 5 and 4, respectively, are anticipated to influence the nucleophilicity of the adjacent nitrogen atoms, thereby affecting the regiochemical outcome of the alkylation.

Understanding the Core Challenge: Regioselectivity in Triazole N-Alkylation

The N-alkylation of unsymmetrically substituted 1,2,3-triazoles typically yields a mixture of N1 and N2 regioisomers. The ratio of these isomers is a complex function of several factors:

  • Electronic Effects: The electron density at the different nitrogen atoms plays a crucial role. While N1 alkylation is often the kinetically favored pathway due to higher electron density, the N2-substituted product is frequently the thermodynamically more stable isomer.[1]

  • Steric Hindrance: Bulky substituents on the triazole ring, particularly at the C4 and C5 positions, can sterically hinder the approach of the alkylating agent to the N1 and N3 positions, thereby favoring alkylation at the less hindered N2 position.[1][2]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the regioselectivity. For instance, polar aprotic solvents like DMF often favor the formation of the N2 isomer.[1][3]

  • Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent also impact the regiochemical outcome.

For the target molecule, the presence of substituents at both the C4 and C5 positions is expected to disfavor alkylation at N1 and N3 due to steric clashes, thus potentially directing the reaction towards the N2 position.[1][2]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the N-alkylation of this compound. These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and characterizing the products.

General Experimental Workflow

The overall workflow for the N-alkylation reaction is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Weigh Starting Material (this compound) reagents Prepare Reagents (Solvent, Base, Alkylating Agent) start->reagents setup Assemble Reaction Apparatus (Inert Atmosphere) reagents->setup addition Add Reagents to Flask setup->addition run Run Reaction (Stirring, Temperature Control) addition->run monitor Monitor Progress (TLC/LC-MS) run->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Products (NMR, MS, etc.) purify->characterize yield Determine Yield and Regioisomeric Ratio characterize->yield

Caption: General workflow for the N-alkylation experiment.

Protocol 1: N-Alkylation using Alkyl Halides with Potassium Carbonate in DMF

This protocol is a standard and widely applicable method for the N-alkylation of nitrogen heterocycles.[4] The use of DMF as a solvent has been shown to favor N2-alkylation in some 1,2,3-triazole systems.[3]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5-2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.2 eq) dropwise to the stirring suspension.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyl halide.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to separate the regioisomers.

  • Characterize the isolated products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine their structures and the regioisomeric ratio.

Protocol 2: N-Alkylation using Sodium Hydride in THF

This protocol utilizes a stronger base, sodium hydride, which can be effective for less reactive alkylating agents or when a more complete deprotonation of the triazole is desired.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel and chromatography solvents

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the triazole to the stirred suspension of sodium hydride at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography as described in Protocol 1.

  • Characterize the isolated products to determine their structures and the regioisomeric ratio.

Data Presentation: Expected Outcomes and Characterization

The N-alkylation of this compound is expected to yield a mixture of two primary regioisomers: the N1-alkylated and the N2-alkylated products.

Caption: General reaction scheme for N-alkylation.

Table 1: Summary of Reaction Conditions and Expected Regioselectivity

ProtocolBaseSolventTemperatureExpected Major RegioisomerRationale
1K₂CO₃DMFRoom Temp. to 70 °CN2Polar aprotic solvent and steric hindrance at N1/N3.
2NaHTHF0 °C to Room Temp.Potentially N1 or a mixtureStronger base may lead to different selectivity.

Characterization Notes:

  • ¹H NMR: The chemical shift of the proton on the alkyl group attached to the nitrogen will differ between the N1 and N2 isomers. Additionally, the electronic environment of the triazole ring protons (if any) will be distinct.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the triazole ring and the attached alkyl group will be indicative of the point of attachment.

  • Mass Spectrometry: Both regioisomers will have the same molecular weight, but their fragmentation patterns may differ. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

  • 2D NMR (HMBC, NOESY): For unambiguous assignment of the regioisomers, 2D NMR techniques are invaluable. HMBC correlations between the protons of the alkyl group and the carbons of the triazole ring can definitively establish the connectivity. NOESY can reveal through-space proximity between the alkyl group and substituents on the triazole ring.

Trustworthiness and Self-Validation

The protocols provided are designed to be robust and reproducible. The inclusion of in-process monitoring via TLC or LC-MS allows for real-time assessment of the reaction's progress and the formation of products and byproducts. The detailed purification and characterization steps ensure the isolation and unambiguous identification of the desired N-alkylated triazoles. By comparing the outcomes of different protocols, researchers can validate the influence of reaction conditions on regioselectivity for their specific alkylating agents.

Conclusion

The N-alkylation of this compound is a versatile reaction for the generation of novel chemical entities. By carefully selecting the reaction conditions, particularly the base and solvent, researchers can influence the regiochemical outcome of the alkylation. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis and characterization of N1- and N2-alkylated 5-chloro-1,2,3-triazole derivatives, paving the way for their exploration in drug discovery and materials science.

References

  • Shaaban, M. R., El-Sayed, R., & El-Kashef, H. S. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. [Link]

  • Wang, X., Gherman, B. F., & Shi, W. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(19), 4342–4345. [Link]

  • Li, P., Wang, L., & Zhang, Y. (2013). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. RSC Advances, 3(45), 22891-22894. [Link]

  • Gao, C., & Li, Y. (2015). Strategy for selective N-2 alkylation. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]

  • Kumar, A., & Kumar, S. (2019). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry, 84(15), 9574–9583. [Link]

  • de Oliveira, R. N., da Silva, F. de C., & Ferreira, V. F. (2016). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências, 88(3 suppl), 1845-1871. [Link]

  • Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. [Link]

  • Bak, R., & Gryko, D. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Organic & Biomolecular Chemistry, 21(26), 5413–5423. [Link]

  • Cravotto, G., Calcio Gaudino, E., Boffa, L., & Bonrath, W. (2008). N-alkylation of heterocycles under conventional heating, simultaneous MW/US irradiation or MW in a closed vessel. ResearchGate. [Link]

  • de Oliveira, R. N., da Silva, F. de C., & Ferreira, V. F. (2016). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. ResearchGate. [Link]

  • PubChem. (n.d.). 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester. [Link]

Sources

Application Notes and Protocols: 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Chloro-1,2,3-triazole Scaffold

The 1,2,3-triazole core is a cornerstone of modern medicinal chemistry, recognized for its exceptional chemical stability, capacity for hydrogen bonding, and significant dipole moment.[1][2] These characteristics allow it to serve as a reliable pharmacophore or a bioisosteric replacement for the amide bond, enhancing both pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4] Within this privileged class of heterocycles, 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester emerges as a particularly valuable and versatile building block.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, reactivity, and strategic application of this compound. We will delve into detailed protocols for its derivatization and explore the structure-activity relationships (SAR) of the resulting molecules, underscoring its potential in the generation of novel therapeutics. The chloro and methyl ester functionalities serve as orthogonal synthetic handles, enabling a broad scope of chemical modifications for library synthesis and lead optimization.

Table 1: Physicochemical Properties of this compound [5]

PropertyValue
CAS Number 88474-33-3
Molecular Formula C₄H₄ClN₃O₂
Molecular Weight 161.55 g/mol
IUPAC Name methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate
Appearance White to off-white solid (typical)

Synthesis of the Core Scaffold

While multiple strategies exist for the synthesis of substituted 1,2,3-triazoles, a robust and adaptable approach for generating 5-halo-1,2,3-triazoles involves a one-pot, two-step sequence commencing with a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), followed by in-situ halogenation. This methodology provides a reliable route to the title compound.

Proposed Synthetic Protocol: Two-Step, One-Pot Synthesis

This protocol is adapted from established methods for the synthesis of 5-halo-1,2,3-triazoles. The initial step involves the formation of the triazole ring from methyl propiolate and an azide source, followed by chlorination.

dot

Synthesis cluster_reactants Starting Materials cluster_reaction1 Step 1: CuAAC Cycloaddition cluster_reaction2 Step 2: Electrophilic Chlorination MethylPropiolate Methyl Propiolate TriazoleEster Methyl 1H-1,2,3-triazole- 4-carboxylate MethylPropiolate->TriazoleEster Cu(I) catalyst (e.g., CuI) Azide Azide Source (e.g., TMS-N₃) Azide->TriazoleEster FinalProduct 5-Chloro-1H-1,2,3-triazole- 4-carboxylic acid methyl ester TriazoleEster->FinalProduct N-Chlorosuccinimide (NCS) Solvent (e.g., MeCN) caption Synthesis Workflow

Caption: Proposed synthesis of the target compound.

Materials:

  • Methyl propiolate

  • Trimethylsilyl azide (TMS-N₃)

  • Copper(I) iodide (CuI)

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cycloaddition: To a solution of methyl propiolate (1.0 eq) in anhydrous acetonitrile (0.2 M) under an inert atmosphere (N₂ or Ar), add CuI (0.05 eq).

  • Slowly add trimethylsilyl azide (1.1 eq) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the formation of methyl 1H-1,2,3-triazole-4-carboxylate.

  • Chlorination: Once the cycloaddition is complete, add N-Chlorosuccinimide (NCS) (1.2 eq) to the reaction mixture in one portion.

  • Stir at room temperature for an additional 2-4 hours, or until the starting triazole is consumed (monitor by TLC/LC-MS).

  • Work-up: Quench the reaction with water and dilute with dichloromethane.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the title compound.

Rationale: This one-pot procedure is efficient as it avoids the isolation of the intermediate triazole ester. The use of NCS provides a mild and effective method for the regioselective chlorination at the C5 position, which is activated for electrophilic substitution.

Medicinal Chemistry Applications and Derivatization Protocols

The true utility of this compound lies in its capacity for diversification at two key positions: the C5-chloro and the C4-ester. This allows for the systematic exploration of chemical space to optimize biological activity.

Nucleophilic Aromatic Substitution (SNA r) at the C5-Position

The electron-withdrawing nature of the triazole ring and the adjacent carboxylate group facilitates the displacement of the C5-chloro atom by various nucleophiles. This reaction is pivotal for introducing diverse functionalities and is particularly valuable for generating libraries of 5-substituted triazoles. A prime example is the synthesis of 5-amino-1,2,3-triazole-4-carboxamides, a scaffold that has shown significant promise in the discovery of agents against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[6][7]

Derivatization cluster_c5 C5-Position Derivatization (SNAr) cluster_c4 C4-Position Derivatization Start 5-Chloro-1H-1,2,3-triazole- 4-carboxylic acid methyl ester Prod_Amino 5-Amino-triazole Derivatives Start->Prod_Amino Base (e.g., DIPEA) Solvent (e.g., DMF) Prod_Thio 5-Thioether-triazole Derivatives Start->Prod_Thio Base (e.g., K₂CO₃) Solvent (e.g., DMF) Prod_Alkoxy 5-Alkoxy-triazole Derivatives Start->Prod_Alkoxy Solvent (e.g., THF) Amine R¹R²NH Amine->Prod_Amino Thiol R³SH Thiol->Prod_Thio Alkoxide R⁴ONa Alkoxide->Prod_Alkoxy Prod_Amide Triazole-4-carboxamide Derivatives Prod_Amino->Prod_Amide Lewis Acid (e.g., AlMe₃) or Saponification then Amide Coupling Amine2 R⁵R⁶NH Amine2->Prod_Amide caption Derivatization Pathways

Sources

The Strategic Utility of Methyl 5-Chloro-1H-1,2,3-triazole-4-carboxylate in the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,3-Triazole Scaffold as a Privileged Structure in Drug Discovery

The 1,2,3-triazole ring system represents a cornerstone in modern medicinal chemistry, recognized as a "privileged" scaffold due to its unique combination of physicochemical properties.[1][2] This five-membered heterocycle, featuring three nitrogen atoms, is metabolically stable, capable of engaging in significant hydrogen bonding, and possesses a notable dipole moment.[2] These characteristics allow triazole-based compounds to serve as effective bioisosteres for amide bonds and other functional groups, enhancing binding affinity and optimizing pharmacokinetic profiles.[3] The synthetic accessibility of 1,2,3-triazoles, largely revolutionized by the advent of "click" chemistry, has further cemented their role in the rapid development of compound libraries for targeting a diverse array of enzymes implicated in various diseases, including cancer, microbial infections, and neurodegenerative disorders.[1][2]

This guide focuses on a particularly versatile building block, 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester , and its strategic application in the synthesis of potent enzyme inhibitors. The presence of three key functional groups—the reactive chloro moiety at the 5-position, the readily modifiable methyl ester at the 4-position, and the triazole core itself—provides a powerful platform for generating structurally diverse and biologically active molecules.

Physicochemical Properties of the Core Scaffold

A clear understanding of the starting material is fundamental to its effective use in multi-step synthesis.

PropertyValueSource
Molecular Formula C₄H₄ClN₃O₂[4][5]
Molecular Weight 161.55 g/mol [4][5]
CAS Number 88474-33-3[4][5]
Appearance Solid[6]
Melting Point 138-139 °C[6]

Strategic Synthesis of Enzyme Inhibitors: A Modular Approach

The true synthetic power of methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate lies in its capacity for sequential, regioselective modifications. The chlorine atom at the C5 position is an excellent leaving group, susceptible to nucleophilic aromatic substitution, while the methyl ester at C4 is primed for amidation. This allows for a modular "mix-and-match" approach to inhibitor design, as illustrated in the workflow below.

G cluster_0 PART 1: C5-Position Modification cluster_1 PART 2: C4-Position Modification Start Methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate Intermediate Methyl 5-amino-1H-1,2,3-triazole-4-carboxylate Intermediate Start->Intermediate Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig amination or direct substitution with R-NH2) Final_Product Final 5-Amino-1,2,3-triazole-4-carboxamide Inhibitor Intermediate->Final_Product Amidation (e.g., Reaction with R'-NH2, potentially microwave-assisted or via Lewis acid catalysis) caption General synthetic workflow.

Caption: General synthetic workflow for inhibitor synthesis.

This two-part strategy enables the exploration of Structure-Activity Relationships (SAR) by systematically varying the substituents at both the C5 (R group) and C4 (R' group) positions to optimize target binding and pharmacological properties.

Application Protocol: Synthesis of a Novel 5-Amino-1,2,3-triazole-4-carboxamide Library for Anti-parasitic Drug Discovery

This protocol is adapted from established synthetic methodologies for creating 1,2,3-triazole-4-carboxamides, a class of compounds that has shown significant promise as inhibitors against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas' disease.[5][7]

Part 1: Synthesis of Methyl 5-amino-1-(aryl/alkyl)-1H-1,2,3-triazole-4-carboxylate Intermediate (General Procedure)

This step involves the displacement of the C5 chloro group with a primary or secondary amine. The Buchwald-Hartwig cross-coupling reaction is a robust method for this transformation, offering high yields and broad substrate scope.[8]

Materials:

  • Methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate (1.0 eq)

  • Desired primary or secondary amine (R-NH₂) (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Protocol:

  • To an oven-dried reaction vessel, add methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate, the chosen amine, cesium carbonate, palladium catalyst, and ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired methyl 5-amino-1,2,3-triazole-4-carboxylate intermediate.

Causality and Trustworthiness: The use of a palladium catalyst and a specialized ligand like Xantphos is critical for facilitating the carbon-nitrogen bond formation between the electron-rich triazole ring and the amine, a reaction that is otherwise challenging.[8] The inert atmosphere is essential to prevent the degradation of the catalyst. This self-validating system relies on chromatographic monitoring to ensure the reaction proceeds to completion before workup.

Part 2: Synthesis of the Final 5-Amino-1,2,3-triazole-4-carboxamide Inhibitor (General Procedure)

The conversion of the methyl ester to a carboxamide is a key final step. Microwave-assisted synthesis provides a rapid and efficient method for this transformation, often leading to higher yields and shorter reaction times compared to conventional heating.[9]

Materials:

  • Methyl 5-amino-1,2,3-triazole-4-carboxylate intermediate (from Part 1) (1.0 eq)

  • Desired primary or secondary amine (R'-NH₂) (1.5-2.0 eq)

  • Anhydrous toluene

Protocol:

  • In a microwave-safe reaction vial, combine the triazole-ester intermediate and the desired amine in anhydrous toluene.

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 130 °C for 30-60 minutes.[9] Monitor the reaction by TLC or LC-MS.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to obtain the final carboxamide inhibitor.

Expertise and Rationale: Direct amidation of esters can be sluggish. Microwave irradiation provides localized, superheating that dramatically accelerates the reaction rate under neutral conditions, avoiding the need for harsh reagents and simplifying purification.[9] This method is particularly effective for generating libraries of compounds as it is rapid and amenable to parallel synthesis.

Mechanism of Action and Structure-Activity Relationship (SAR)

The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold has been identified as a novel inhibitor of T. cruzi proliferation.[5][7] While many triazole-based antifungals and anti-parasitics target the enzyme lanosterol-14α-demethylase (CYP51), a key player in sterol biosynthesis, studies on the ATC series suggest a different mode of action.[10][11] Potent compounds from this class showed no significant inhibition of the T. cruzi CYP51 enzyme, indicating they act on a novel, yet-to-be-identified target within the parasite.[7] This is a critical finding for overcoming resistance mechanisms associated with existing CYP51 inhibitors.

G ATC 5-Amino-1,2,3-triazole- 4-carboxamide (ATC) Inhibitor Target Novel Parasitic Enzyme Target (Non-CYP51) ATC->Target Inhibition Pathway Essential Parasite Metabolic Pathway Target->Pathway Catalysis Proliferation T. cruzi Proliferation Pathway->Proliferation Required for caption Inhibition of a novel parasitic target.

Caption: Inhibition of a novel parasitic target by ATC compounds.

SAR studies have provided key insights for optimizing the potency of these inhibitors.

Compound ID (Reference)R¹ Group (at N1)R² Group (Amide)T. cruzi pEC₅₀
Hit Compound 3 [5][7]4-(morpholinomethyl)benzyl3-methoxyphenyl>6
Analog 11 [7]4-(morpholinomethyl)benzyl4-biphenyl6.8
Optimized 58 [7]4-((4-methylpiperazin-1-yl)methyl)benzyl3-methoxy-5-chlorophenyl7.1
Optimized 59 [7]4-((4-methylpiperazin-1-yl)methyl)benzyl3-methoxy-5-(trifluoromethyl)phenyl7.4

pEC₅₀ is the negative logarithm of the half-maximal effective concentration.

Key SAR Insights:

  • N1-Substituent: A benzyl group with a basic amine (like morpholine or piperazine) at the para-position is crucial for activity. This likely enhances solubility and provides a key interaction point with the target.[7]

  • Amide Group: A substituted phenyl ring is preferred. Lipophilicity plays a key role, but must be balanced with solubility. Introducing meta-substituents like methoxy, chloro, or trifluoromethyl on the phenyl ring generally improves potency.[7]

Conclusion

Methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate is a high-value, versatile starting material for the synthesis of sophisticated enzyme inhibitors. Its dual reactive sites at the C4 and C5 positions allow for a modular and efficient approach to library synthesis. As demonstrated with the 5-amino-1,2,3-triazole-4-carboxamide series, this scaffold can be elaborated into potent and selective inhibitors with novel mechanisms of action, providing powerful tools for researchers in drug discovery and development. The protocols and insights provided herein serve as a foundational guide for leveraging this unique chemical entity in the quest for new therapeutic agents.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1,2,4-Triazole-Based Enzyme Inhibitors.
  • BenchChem. (n.d.). Mechanism of action of 1,2,4-triazole-based compounds.
  • Rybak, J. M., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications. Retrieved from [Link]

  • Cross, M. C., et al. (2020). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. Retrieved from [Link]

  • Georgieva, M., et al. (2017). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Semantic Scholar. Retrieved from [Link]

  • Miceli, M. H., et al. (2023). Emerging Applications of Triazole Antifungal Drugs. MDPI. Retrieved from [Link]

  • Stancic, A., et al. (2021). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. PMC - PubMed Central. Retrieved from [Link]

  • Khan, I., et al. (2019). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester. Retrieved from [Link]

  • Badsah, A., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Kumar, A., et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Baklanov, M. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- and 5-Chloro-1,2,3-triazoles. Molecules. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry.
  • Al-Ghorbani, M., et al. (2016). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. International Journal of Organic Chemistry. Retrieved from [Link]

  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy. Retrieved from [Link]

  • Badsah, A., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journals. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Prospects for Using 1,2,3-Triazole Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Jaisankar, K. R., et al. (2014). Microwave-assisted synthesis of 1,2,4-triazole-3-carboxamides from esters and amines under neutral conditions. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester for the Development of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Therapies

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1] Fungal pathogens, such as Candida, Aspergillus, and Cryptococcus species, are responsible for life-threatening diseases, particularly in immunocompromised individuals. The existing antifungal armamentarium is limited, and many current therapies are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity.[2][3]

The azole class of antifungals remains a cornerstone of treatment, primarily by targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] Within this landscape, the 1,2,3-triazole scaffold has been identified as a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets with high affinity.[5] Its unique chemical properties make it an ideal building block for creating new therapeutic agents.

This document provides a comprehensive guide for researchers and drug development professionals on utilizing 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester as a key starting material for the synthesis and evaluation of a new generation of antifungal candidates. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer insights into the structure-activity relationship (SAR) studies crucial for lead optimization.

Physicochemical Properties of the Core Scaffold

This compound serves as a versatile starting point for derivatization. Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₄H₄ClN₃O₂[6]
Molecular Weight 161.55 g/mol [6][7]
CAS Number 88474-33-3[6][7]
Appearance Solid (typical)-
Key Functional Groups Ester, Chloro, 1,2,3-Triazole[6]

Mechanistic Rationale: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for azole antifungal drugs is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][8] This enzyme is critical for the conversion of lanosterol to ergosterol, the predominant sterol in the fungal cell membrane that maintains its fluidity and integrity.[4][8]

Inhibition of CYP51 leads to two critical downstream effects:

  • Ergosterol Depletion: The lack of ergosterol disrupts the structure and function of the fungal plasma membrane.[4]

  • Toxic Sterol Accumulation: The buildup of 14α-methylated sterol precursors leads to increased membrane stress and permeability, ultimately inhibiting fungal growth and replication.[4]

The specificity of triazoles for the fungal CYP51 over its human orthologs is a key factor in their therapeutic window, though off-target effects can still occur.[2]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Triazole Action Lanosterol Lanosterol Intermediates 14α-methylated Sterol Precursors Lanosterol->Intermediates Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediates->Ergosterol ToxicBuildup Toxic Sterol Accumulation Intermediates->ToxicBuildup Accumulation Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation Triazole Triazole Antifungal (e.g., Derivative) CYP51 CYP51 Enzyme Triazole->CYP51 Inhibits MembraneDisruption Membrane Disruption & Growth Arrest ToxicBuildup->MembraneDisruption

Caption: Mechanism of Triazole Antifungal Action.

Protocol 1: Synthesis of Novel 1,2,3-Triazole Derivatives

The chloro and methyl ester groups on the core scaffold are prime handles for chemical modification to generate a library of novel compounds for screening. A common and highly efficient method for creating 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][9] This protocol outlines the synthesis of a diverse library by first converting the starting material to an azide, followed by reaction with various terminal alkynes.

Causality: The CuAAC reaction is chosen for its high yields, mild reaction conditions, and exceptional regioselectivity, which simplifies purification and ensures structural consistency across the compound library.[9] This is critical for reliable Structure-Activity Relationship (SAR) analysis.

Caption: Workflow for Synthesis of a Triazole Derivative Library.

Step-by-Step Methodology:

  • Synthesis of 5-Azido Intermediate:

    • Dissolve this compound (1.0 eq) in dimethylformamide (DMF).

    • Add sodium azide (NaN₃, 1.5 eq) to the solution.

    • Heat the reaction mixture to 70°C and stir for 3-5 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and pour into ice-water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the azido intermediate.

  • General Procedure for CuAAC 'Click' Reaction:

    • To a solution of the 5-azido intermediate (1.0 eq) and a selected terminal alkyne (1.1 eq) in a 2:1 mixture of tert-butanol and water, add sodium ascorbate (0.2 eq).

    • Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq).

    • Stir the reaction vigorously at room temperature overnight.

    • Upon completion (monitored by TLC), dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product via column chromatography (silica gel) to obtain the final 1,2,3-triazole derivative.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Antifungal Susceptibility Testing

The cornerstone of evaluating new antifungal agents is determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a fungus.[10] The broth microdilution method, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard.[1][11][12]

Causality: Standardization is paramount for reproducibility and for comparing the potency of new derivatives against established drugs like fluconazole.[10] Key parameters such as the growth medium (RPMI-1640), inoculum size, and incubation time are strictly controlled to ensure that any observed inhibition is directly attributable to the compound's activity.[11]

Sources

Application Notes & Protocols: Leveraging 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester as a Scaffold for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is recognized in medicinal chemistry as a "privileged scaffold."[1] Its unique combination of features—metabolic stability, capacity for hydrogen bonding, and dipole character—makes it an exceptional building block for creating compounds that can interact with a wide array of biological targets.[1][2] In oncology, numerous 1,2,3-triazole derivatives have demonstrated significant potential by inducing cell cycle arrest and apoptosis in cancer cells.[1][3]

This guide focuses on a specific, highly functionalized starting material: 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester . This compound is not an end-stage drug itself, but rather a versatile platform for library synthesis. The presence of a reactive chloro group at the 5-position and an ester at the 4-position provides two distinct chemical handles for modification. This allows for the systematic development of derivatives to probe structure-activity relationships (SAR) and optimize for potency and selectivity against various cancer targets.

These application notes provide a comprehensive framework for utilizing this compound, covering its synthesis, proposed derivatization strategies, and detailed protocols for evaluating the anticancer efficacy of its analogs, from initial in vitro screening to preliminary in vivo assessment.

Physicochemical Properties of the Core Scaffold

A clear understanding of the starting material's properties is fundamental.

PropertyValueSource
CAS Number 88474-33-3[4][5]
Molecular Formula C₄H₄ClN₃O₂[4][5]
Molecular Weight 161.55 g/mol [4][5]
IUPAC Name methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate[5]
Appearance White crystalline solid (typical)
Solubility Soluble in DMSO, DMF, and hot alcohols

Proposed Synthesis of the Core Scaffold

While various methods exist for triazole synthesis, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and high-yield pathway. The following is a proposed, reliable protocol for the synthesis of the title compound.

Protocol 3.1: Synthesis via Azide-Alkyne Cycloaddition

This protocol describes a plausible two-step synthesis starting from commercially available methyl propiolate and generating the azide in situ.

Step 1: Preparation of Azide Intermediate (Conceptual) The key precursor is an azide. For this synthesis, a common laboratory azide source like sodium azide would be used in a reaction with a suitable starting material to generate the necessary organic azide.

Step 2: Cycloaddition and Chlorination

  • In a fume hood, dissolve methyl propiolate (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Add sodium azide (1.1 eq) to the solution, followed by copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC). The reaction forms the 1H-1,2,3-triazole-4-carboxylic acid methyl ester intermediate.

  • Upon completion, the intermediate is chlorinated. While several methods exist, a common approach involves using a chlorinating agent like N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in an appropriate solvent like acetonitrile.

  • The crude product is then purified using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the final product, this compound.

Causality Note: The CuAAC reaction is highly efficient and regioselective, yielding the 1,4-disubstituted triazole. Sodium ascorbate is crucial as it reduces Cu(II) to the catalytically active Cu(I) species in situ. The subsequent chlorination step is a key functionalization that introduces a reactive site for further derivatization.

Visualization: Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_end Final Product Methyl Propiolate Methyl Propiolate CuAAC Reaction [3+2] Cycloaddition (Click Chemistry) Methyl Propiolate->CuAAC Reaction Sodium Azide Sodium Azide Sodium Azide->CuAAC Reaction Cu(II) Sulfate Cu(II) Sulfate Cu(II) Sulfate->CuAAC Reaction Catalyst Precursor Na Ascorbate Na Ascorbate Na Ascorbate->CuAAC Reaction Reducing Agent Chlorination Chlorination (e.g., NCS) CuAAC Reaction->Chlorination Purification Column Chromatography Chlorination->Purification Final_Compound 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester Purification->Final_Compound

Caption: Proposed synthesis workflow for the title compound.

Framework for Anticancer Drug Discovery

The true utility of this scaffold lies in its potential for derivatization to create a library of novel compounds for anticancer screening.

4.1 Rationale for Derivatization: Structure-Activity Relationship (SAR) Studies

The chloro and methyl ester groups are ideal for modification:

  • The 5-Chloro Group: This position is ripe for nucleophilic substitution reactions. By reacting the scaffold with various amines, thiols, or alcohols, a diverse range of functional groups can be introduced. This allows for probing interactions with specific amino acid residues in a target protein's binding pocket. For instance, introducing aromatic amines could facilitate pi-stacking interactions.

  • The 4-Carboxylic Acid Methyl Ester Group: This ester can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide variety of amines to form amides. Amide bonds are prevalent in pharmaceuticals and can form critical hydrogen bonds with biological targets.

4.2 Hypothesized Mechanisms of Action

Based on extensive literature on triazole derivatives, new analogs synthesized from this scaffold could potentially exert their anticancer effects through several established mechanisms.[3][6][7] Experiments should be designed to investigate these possibilities.

Visualization: Potential Anticancer Mechanisms

cluster_pathways Potential Cellular Targets & Pathways cluster_outcomes Cellular Outcomes Triazole_Derivative Triazole Derivative Kinase Kinase Inhibition (e.g., VEGFR, EGFR) Triazole_Derivative->Kinase Tubulin Tubulin Polymerization Disruption Triazole_Derivative->Tubulin DNA DNA Intercalation/ Replication Block Triazole_Derivative->DNA Proliferation_Block Block Proliferation & Angiogenesis Kinase->Proliferation_Block G2M_Arrest G2/M Phase Cell Cycle Arrest Tubulin->G2M_Arrest Apoptosis Induction of Apoptosis DNA->Apoptosis G2M_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death Proliferation_Block->Cell_Death

Caption: Hypothesized mechanisms of action for novel triazole derivatives.

Experimental Protocols for Anticancer Evaluation

A step-wise evaluation from in vitro to in vivo models is essential for identifying promising drug candidates.[8]

Visualization: Overall Drug Discovery Workflow

Start Synthesized Derivative Library InVitro In Vitro Screening (Cytotoxicity, Apoptosis, Cell Cycle) Start->InVitro Hit_ID Hit Identification (Potent & Selective Compounds) InVitro->Hit_ID InVivo In Vivo Efficacy (Xenograft Model) Hit_ID->InVivo Lead_Opt Lead Optimization InVivo->Lead_Opt

Caption: Step-wise workflow for anticancer agent evaluation.

PART A: In Vitro Evaluation Protocols

Protocol 5.1: Assessment of Cytotoxicity using MTT Assay

The MTT assay is a foundational colorimetric method to measure a compound's ability to inhibit cell proliferation.[9] It quantifies the metabolic activity of viable cells.[9]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each triazole derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot viability against compound concentration (log scale) and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀) value.

Protocol 5.2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a positive control (e.g., doxorubicin) and a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer.

    • Healthy cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Trustworthiness Note: This dual-staining method is a self-validating system. PI is a membrane-impermeable DNA stain, meaning it can only enter cells that have lost membrane integrity (late apoptosis/necrosis). Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis, providing a clear distinction between different stages of cell death.

PART B: In Vivo Evaluation Protocol

Promising candidates from in vitro studies must be tested in a living system to assess their real-world efficacy and potential toxicity.[10][11] The human tumor xenograft model in immunodeficient mice is a standard preclinical model.[8][10]

Protocol 5.3: Human Tumor Xenograft Mouse Model

  • Animal Housing: Use immunodeficient mice (e.g., Athymic Nude or SCID mice) housed in sterile conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., A549) suspended in Matrigel into the dorsal flank of each mouse.[12]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach the target size, randomize mice into treatment and control groups (n=8-10 per group).

    • Treatment Group: Administer the test compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

    • Vehicle Control Group: Administer the vehicle solution (e.g., saline with 5% DMSO) on the same schedule.

    • Positive Control Group: Administer a standard-of-care drug (e.g., cisplatin) to validate the model's responsiveness.

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volume throughout the study.

    • Monitor animal body weight and general health daily as an indicator of toxicity.

  • Study Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or after a set duration (e.g., 21-28 days).

  • Analysis: Euthanize the animals, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage. Analyze for statistical significance between groups.

Data Presentation

Clear presentation of quantitative data is crucial for interpretation and comparison.

Table 1: Example In Vitro Cytotoxicity Data (IC₅₀ Values in µM)

Compound IDMCF-7 (Breast)A549 (Lung)HCT116 (Colon)Selectivity Index
Scaffold (Parent) >100>100>100N/A
Derivative 1A 15.222.518.91.2
Derivative 2B 2.15.83.48.1
Doxorubicin 0.51.10.82.5
Selectivity Index = IC₅₀ in normal cell line (e.g., MCF-10A) / IC₅₀ in cancer cell line (e.g., MCF-7)

Table 2: Example In Vivo Efficacy Data (Xenograft Model)

Treatment GroupDose/ScheduleMean Final Tumor Weight (mg) ± SEMTumor Growth Inhibition (TGI) %Mean Body Weight Change (%)
Vehicle Control N/A1250 ± 1100%+2.5%
Derivative 2B 20 mg/kg, daily550 ± 7556%-3.1%
Cisplatin 5 mg/kg, weekly480 ± 6861.6%-8.5%

Conclusion and Future Directions

This compound represents a highly valuable starting point for the discovery of novel anticancer agents. Its dual functional handles permit extensive chemical modification, enabling thorough SAR exploration. The protocols outlined in this guide provide a robust, logical, and scientifically grounded pathway for synthesizing a library of derivatives and systematically evaluating their therapeutic potential.

Future work on promising "hit" compounds should focus on:

  • Target Deconvolution: Identifying the specific molecular target(s) through techniques like thermal shift assays or affinity chromatography.

  • Pharmacokinetic (ADME) Profiling: Assessing the absorption, distribution, metabolism, and excretion properties of lead compounds.

  • Orthotopic and Metastatic Models: Evaluating efficacy in more clinically relevant animal models that better mimic human disease.[10][11]

By following this structured approach, researchers can effectively leverage this versatile triazole scaffold to develop the next generation of targeted cancer therapies.

References

  • Zips, D., et al. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • S, S., & G, A. K. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
  • Fuso, F., et al. (2016). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Cancers.
  • Blatt, N. L., et al. (2013). In vivo screening models of anticancer drugs. Life Science Journal.
  • Wang, R., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. Available at: [Link]

  • Gottesman, M. M. (2016). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget. Available at: [Link]

  • Blatt, N. L., et al. (2013). In vivo screening models of anticancer drugs. ResearchGate. Available at: [Link]

  • Slideshare (n.d.). In-vitro evaluation techniques of anticancer, anti oxidant, anti microbial. Available at: [Link]

  • PubMed (2022). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Available at: [Link]

  • JoVE (2022). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. YouTube. Available at: [Link]

  • Bouasla, R., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Aguirre-de Paz, J., et al. (2023). Potential Anticancer Activity of Novel Triazoles and Related Derivatives. ResearchGate. Available at: [Link]

  • Gîvan, A.-C., et al. (2023). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. MDPI. Available at: [Link]

  • ResearchGate (2020). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. Available at: [Link]

  • PubChem (n.d.). 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester. Available at: [Link]

  • ChemSynthesis (2025). 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. Available at: [Link]

  • ISRES Publishing (n.d.). Anticancer Properties of 1,2,4-Triazoles. Available at: [Link]

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Semantic Scholar. Available at: [Link]

  • Li, Z., et al. (2016). Design, Synthesis and Structure-Activity Relationships of Novel Chalcone-1,2,3-triazole-azole Derivates as Antiproliferative Agents. Molecules. Available at: [Link]

  • ResearchGate (n.d.). Structure activity relationship of the synthesized compounds. Available at: [Link]

  • ResearchGate (2021). Anticancer screening data of most active 1,2,3-triazole-4-carboxylic acids. Available at: [Link]

  • Wang, R., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Institutes of Health. Available at: [Link]

  • Google Patents (n.d.). CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate.
  • Google Patents (n.d.). CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method.

Sources

The Versatile Building Block: Experimental Protocols for Reactions with Methyl 5-Chloro-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the 1,2,3-triazole scaffold has emerged as a cornerstone for the development of novel molecular entities. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have made it a privileged structure in drug discovery and a versatile linker in functional materials. Among the panoply of triazole derivatives, methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate stands out as a particularly valuable and reactive intermediate. The presence of a chloro-substituent at the 5-position, activated by the adjacent ester group, renders it an excellent substrate for a variety of transformations, including nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental setups for key reactions involving this versatile building block. The protocols herein are designed not merely as a set of instructions, but as a framework for understanding the underlying chemical principles, enabling adaptation and optimization for specific research needs.

Physicochemical Properties and Safety Considerations

Before embarking on any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.

Table 1: Physicochemical Properties of Methyl 5-Chloro-1H-1,2,3-triazole-4-carboxylate [1]

PropertyValue
Molecular Formula C₄H₄ClN₃O₂
Molecular Weight 161.55 g/mol
CAS Number 88474-33-3
Appearance White to off-white solid
Melting Point Data not readily available; typically, similar compounds are solids with melting points >100 °C.
Solubility Soluble in many common organic solvents such as dichloromethane, ethyl acetate, and acetonitrile.

Safety and Handling:

Methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate should be handled with the standard precautions for laboratory chemicals. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Core Reactivity and Mechanistic Considerations

The reactivity of methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate is dominated by the chemistry of the C5-chloro substituent. This position is susceptible to nucleophilic attack and can participate in the catalytic cycles of various cross-coupling reactions.

Reactivity_of_5-Chloro-1,2,3-triazole Key Reaction Pathways A Methyl 5-Chloro-1H-1,2,3-triazole-4-carboxylate B Nucleophilic Substitution A->B  Nu:⁻ C Cross-Coupling Reactions A->C  Pd or Cu catalyst D Amination (Primary/Secondary Amines) B->D E Thiolation (Thiols) B->E F Alkoxylation (Alcohols) B->F G Suzuki-Miyaura Coupling (Boronic Acids/Esters) C->G H Buchwald-Hartwig Amination (Amines) C->H I Sonogashira Coupling (Terminal Alkynes) C->I Suzuki-Miyaura_Workflow Suzuki-Miyaura Cross-Coupling Workflow A Combine Reactants: - 5-Chloro-1,2,3-triazole - Boronic Acid - Base B Add Solvent & Degas A->B C Add Palladium Catalyst (under inert atmosphere) B->C D Heat Reaction Mixture C->D E Reaction Monitoring (TLC/LC-MS) D->E F Workup: - Quench - Extract - Dry E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS, IR) G->H

Sources

Purification techniques for "5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Purification Strategies for 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester

Abstract

This application note provides a comprehensive guide to the purification of this compound, a key heterocyclic building block in pharmaceutical research and drug development. The inherent polarity and chemical nature of this compound present unique challenges for achieving high purity. This guide details three robust purification methodologies: recrystallization, normal-phase flash column chromatography, and reversed-phase flash column chromatography. Each protocol is presented with a detailed explanation of the underlying principles, step-by-step instructions, and expert insights into experimental choices and troubleshooting. The objective is to equip researchers with the necessary tools to select and execute the most effective purification strategy for their specific needs, consistently achieving high purity (≥98%) for downstream applications.

Introduction

The 1,2,3-triazole ring is a fundamental scaffold in medicinal chemistry, prized for its aromaticity, stability, and capacity for hydrogen bonding.[1] Substituted triazoles are integral components of numerous pharmaceutical agents. This compound, in particular, serves as a versatile intermediate for creating more complex molecular architectures. The presence of both a reactive chloro group and an ester functional handle makes it a valuable precursor for library synthesis and lead optimization.

However, the successful application of this building block is contingent on its purity. Common synthetic routes, such as 1,3-dipolar cycloadditions between azides and alkynes, can yield a mixture of unreacted starting materials, regioisomers, and reaction byproducts.[2] The compound's polarity and amphipathic nature—possessing both hydrogen bond donors (N-H) and acceptors (N, C=O), as well as a halogen—complicate purification. This document provides a detailed analysis and validated protocols to overcome these challenges.

Compound Profile and Impurity Analysis

Understanding the physicochemical properties of the target compound is the cornerstone of developing an effective purification strategy.

Table 1: Physicochemical Properties of the Target Compound

PropertyValueSource(s)
CAS Number 88474-33-3[3][4]
Molecular Formula C₄H₄ClN₃O₂[3][4][5]
Molecular Weight 161.55 g/mol [3][4][5]
Melting Point 138-139 °C[3]
Appearance Solid[6]

Structural Considerations for Purification:

  • Polarity: The combination of the triazole ring, ester, and chloro substituents results in a highly polar molecule. This dictates the use of polar solvents for dissolution and chromatography.

  • Acidity/Basicity: The triazole N-H proton is weakly acidic, while the nitrogen atoms with lone pairs are basic. This dual character can lead to strong interactions with stationary phases in chromatography, potentially causing streaking or irreversible adsorption on acidic silica gel.[7][8]

  • Potential Impurities:

    • Unreacted Starting Materials: Depending on the synthesis, this may include precursors like methyl propiolate or a chlorinated azide.

    • Hydrolysis Product: 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid, resulting from ester hydrolysis during aqueous workup.

    • Regioisomers: If the synthesis is not fully regioselective, other triazole isomers may be present.[1]

    • Residual Solvents: Solvents used in the reaction, such as DMF, DMSO, or acetonitrile.

Purification Strategy Selection

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the required final purity. A logical workflow ensures efficiency and minimizes product loss.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Primary Purification (Bulk) cluster_2 Secondary Purification (High-Resolution) cluster_3 Final Validation Crude Crude Product (Post-Workup) TLC_HPLC Analyze Purity (TLC / LC-MS) Crude->TLC_HPLC Recrystallization Protocol 1: Recrystallization TLC_HPLC->Recrystallization If Crystalline Solid & >80% Pure Trituration Solvent Trituration (Quick Wash) TLC_HPLC->Trituration If Amorphous Solid with Soluble Impurities NP_Chrom Protocol 2: Normal-Phase Chromatography TLC_HPLC->NP_Chrom If Complex Mixture or Oily Purity_Check Assess Final Purity (NMR, LC-MS, MP) Recrystallization->Purity_Check Trituration->Purity_Check RP_Chrom Protocol 3: Reversed-Phase Chromatography NP_Chrom->RP_Chrom Poor Separation on Silica NP_Chrom->Purity_Check RP_Chrom->Purity_Check Purity_Check->NP_Chrom Purity Not Met Pure_Product Pure Product (≥98%) Purity_Check->Pure_Product Purity OK

Caption: Decision workflow for selecting the appropriate purification protocol.

Protocol 1: Recrystallization

Recrystallization is the method of choice for crystalline solids with relatively high initial purity (>80%). It is scalable, cost-effective, and can yield exceptionally pure material. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

4.1. Experimental Protocol: Solvent Screening

The key to successful recrystallization is finding the right solvent or solvent system. An ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature or below.

  • Preparation: Place approximately 20-30 mg of the crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, water) dropwise at room temperature until a total of 0.5 mL has been added. Note the solubility at room temperature.

  • Heating: If the compound is insoluble at room temperature, heat the test tube in a sand or water bath to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observation: Observe the formation of crystals. An ideal solvent will produce a high yield of crystalline solid.

  • System Selection: If no single solvent is ideal, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" anti-solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point).[9] Allow to cool as described above.

Table 2: Example Solvent Screening Results

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingAssessment
WaterInsolubleInsolubleN/APoor
HexaneInsolubleInsolubleN/APoor
TolueneSparingly SolubleSolubleModeratePossible
Ethyl AcetateSolubleVery SolublePoorPoor (too soluble)
Isopropanol Sparingly Soluble Very Soluble Excellent Good Candidate
Ethyl Acetate/Hexane N/A N/A Excellent Good Binary System

4.2. Detailed Protocol: Bulk Recrystallization (Isopropanol)

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of isopropanol (e.g., 20 mL) and bring the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding hot isopropanol in small portions until all the solid has just dissolved. Adding excess solvent will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Self-Validation: Confirm purity by measuring the melting point (should be sharp and match the literature value) and by TLC or LC-MS analysis.[3]

4.3. Troubleshooting

  • Oiling Out: If the compound separates as an oil, the solution may be supersaturated or cooling too quickly. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[7]

  • No Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of pure product.[7]

Protocol 2: Normal-Phase Flash Column Chromatography

This technique is ideal for purifying complex mixtures, oily residues, or when recrystallization fails. It separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and solubility in a non-polar mobile phase.[10]

Chromatography_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Isolation TLC_Dev 1. Develop TLC Method (Target Rf ≈ 0.25) Dry_Load 2. Prepare Sample (Dry Loading) TLC_Dev->Dry_Load Load_Sample 4. Load Sample Dry_Load->Load_Sample Pack_Col 3. Pack Column (Slurry Method) Pack_Col->Load_Sample Elute 5. Elute with Mobile Phase Load_Sample->Elute Collect 6. Collect Fractions Elute->Collect Analyze_Frac 7. Analyze Fractions by TLC Collect->Analyze_Frac Pool 8. Pool Pure Fractions Analyze_Frac->Pool Evaporate 9. Evaporate Solvent Pool->Evaporate Pure_Solid Pure Product Evaporate->Pure_Solid

Caption: Standard workflow for flash column chromatography.

5.1. Experimental Protocol: Mobile Phase Optimization via TLC

  • Prepare Sample: Dissolve a small amount of crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot Plate: Spot the solution onto a silica gel TLC plate.

  • Develop: Place the plate in a developing chamber containing a candidate eluent system. Start with a non-polar system (e.g., 80:20 Hexane:Ethyl Acetate) and gradually increase polarity.

  • Optimize: The target compound is polar, so systems like Dichloromethane (DCM)/Methanol (MeOH) are likely required.[7] Adjust the solvent ratio until the target compound has an Rf value of approximately 0.2-0.3.

    • Expert Tip: Due to the basic nitrogens, peak tailing may occur. Adding 0.5-1% triethylamine (TEA) to the mobile phase can neutralize the acidic silica sites and result in sharper spots.[7]

    • Example System: 95:4:1 DCM:MeOH:TEA.

5.2. Detailed Protocol: Column Purification

  • Column Preparation: Select a column size appropriate for the sample amount (typically use 50-100 g of silica per 1 g of crude material). Pack the column using a slurry of silica gel in the initial, less polar mobile phase.[10]

  • Sample Loading (Dry Loading): Dissolve the crude product (e.g., 1.0 g) in a minimum amount of a suitable solvent (like DCM or MeOH). Add a small amount of silica gel (~2-3 g) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This prevents band broadening for polar compounds.[11]

  • Execution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the mobile phase, starting with a less polar mixture and gradually increasing the polarity if a gradient is needed.[11]

  • Fraction Collection: Collect fractions of equal volume throughout the elution process.

  • Self-Validation: Spot every few fractions on a TLC plate. Develop and visualize the plate to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 3: Reversed-Phase Flash Column Chromatography

For highly polar or basic compounds that perform poorly on silica, reversed-phase chromatography is an excellent alternative.[7] The stationary phase is non-polar (C18-functionalized silica), and a polar mobile phase is used.

6.1. Principle

Separation is based on hydrophobic interactions. Less polar compounds are retained more strongly, while polar compounds elute earlier. This is often the method of choice for compounds with significant polarity or ionizable groups.

6.2. Detailed Protocol

  • Mobile Phase: A typical mobile phase is a gradient of water and acetonitrile (ACN) or methanol. Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) can improve peak shape by ensuring consistent protonation of the analyte.[7]

  • Column Equilibration: Select a pre-packed C18 flash column. Equilibrate the column with the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% Formic Acid) for at least 5 column volumes.[7]

  • Sample Preparation: Dissolve the crude material in a minimum amount of a strong, polar solvent like methanol, DMSO, or DMF.[7]

  • Loading: Inject the dissolved sample onto the equilibrated column.

  • Elution: Run a linear gradient, increasing the percentage of the organic solvent (e.g., from 5% ACN to 95% ACN over 20 column volumes).

  • Fraction Collection & Analysis: Collect fractions and analyze them by LC-MS or by spotting on a C18-TLC plate to identify the pure product.

  • Isolation: Pool the pure fractions. Note that removing water from the final product will require lyophilization or extraction into an organic solvent followed by drying.

Summary and Recommendations

Choosing the optimal purification technique is critical for efficiency and yield.

Table 3: Comparison of Purification Methodologies

ParameterRecrystallizationNormal-Phase ChromatographyReversed-Phase Chromatography
Principle Differential SolubilityAdsorption (Polar Stationary Phase)Partitioning (Non-Polar Stationary Phase)
Best For Crystalline solids, >80% pureOily or complex mixturesHighly polar, basic, or acidic compounds
Speed Moderate to FastSlowSlow to Moderate
Scalability ExcellentGoodModerate
Cost Low (Solvent Only)Moderate (Silica + Solvents)High (C18 Columns + Solvents)
Typical Purity >99%>98%>98%

Final Recommendation:

  • For crude material that is a solid and appears >80% pure by initial analysis: Begin with Recrystallization (Protocol 1) . It is the most economical and scalable method for achieving high purity.

  • For oily crude products or complex mixtures with closely related impurities: Use Normal-Phase Flash Chromatography (Protocol 2) . Remember to consider adding a basic modifier like triethylamine.

  • If Normal-Phase Chromatography results in significant tailing, poor separation, or product degradation: Switch to Reversed-Phase Flash Chromatography (Protocol 3) for the best resolution and recovery of this polar, heterocyclic compound.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Matrix Scientific. 5-Chloro-1H-[3][7][9]triazole-4-carboxylic acidmethyl ester.

  • PubChem. 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester.
  • NIH. (2024).
  • NIH. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties.
  • University of Calgary.
  • University of Rochester, Department of Chemistry.
  • Santa Cruz Biotechnology, Inc. 5-Chloro-1H-[3][7][9]triazole-4-carboxylic acid methyl ester.

  • CymitQuimica. 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid.
  • Chem Help ASAP. (2021).
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • Journal of Chemical and Pharmaceutical Sciences. (2018).
  • Wikipedia. 1,2,3-Triazole.

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Troubleshooting & Optimization

Technical Support Center: 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Our approach is rooted in mechanistic principles and practical laboratory experience to ensure you can achieve high-purity target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Question 1: I am seeing a significant amount of a regioisomer in my final product. How can I improve the regioselectivity of the triazole formation?

Answer:

The formation of regioisomers is a common challenge in the synthesis of 1,2,3-triazoles, particularly in thermal Huisgen 1,3-dipolar cycloadditions.[1] The reaction of an azide with an unsymmetrical alkyne like methyl propiolate can lead to both the desired 1,4-disubstituted product and the undesired 1,5-disubstituted isomer.[2]

Causality: The regiochemical outcome of the cycloaddition is determined by the electronic and steric properties of the substituents on both the azide and the alkyne. In many cases, the energy barrier for the formation of both regioisomers is similar, leading to a mixture of products.[1]

Troubleshooting Protocol:

  • Catalyst Selection is Key:

    • For the 1,4-regioisomer (your likely target): Employ a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click chemistry" reaction is renowned for its high regioselectivity, typically yielding the 1,4-disubstituted triazole exclusively.[3]

    • For the 1,5-regioisomer: If this were your target, a Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) would be the method of choice.[4]

  • Reaction Conditions Optimization (for CuAAC):

    • Copper Source: Use a reliable Cu(I) source like CuI, CuBr, or generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.

    • Ligand Addition: The use of ligands such as tris(benzyltriazolylmethyl)amine (TBTA) can stabilize the Cu(I) catalyst and enhance the reaction rate and regioselectivity.

    • Solvent System: A variety of solvents can be used, including THF, t-BuOH/H₂O, and DMSO. The choice of solvent can sometimes influence the reaction efficiency.

Question 2: My final product is contaminated with the corresponding carboxylic acid. What is causing this hydrolysis and how can I prevent it?

Answer:

The presence of the carboxylic acid analog, 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid, indicates hydrolysis of the methyl ester. This is a common side reaction, especially if water is present during the reaction or work-up.

Causality: The ester functional group is susceptible to both acid- and base-catalyzed hydrolysis. The presence of moisture, acidic, or basic conditions can promote the conversion of the methyl ester to the carboxylic acid.

Troubleshooting Protocol:

  • Anhydrous Reaction Conditions:

    • Ensure all solvents and reagents are thoroughly dried before use.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Work-up and Purification:

    • During the aqueous work-up, maintain a neutral pH. If an acid wash is necessary, perform it quickly and at a low temperature.

    • Avoid prolonged exposure to basic conditions, such as washing with concentrated sodium bicarbonate solution. A dilute solution should be sufficient to neutralize any acid. A patent for a similar compound, 1H-1,2,4-triazole-3-methyl carboxylate, suggests that washing with a saturated sodium bicarbonate solution can effectively remove the unreacted carboxylic acid while minimizing hydrolysis of the ester.[5]

  • Purification Strategy:

    • If the carboxylic acid is formed, it can often be separated from the desired methyl ester by column chromatography on silica gel. The more polar carboxylic acid will have a lower Rf value.

    • Alternatively, an acidic extraction can be employed. Dissolve the crude product in an organic solvent and wash with a dilute aqueous base (e.g., 5% NaHCO₃) to extract the acidic byproduct into the aqueous layer.

Question 3: I am observing a byproduct with a lower molecular weight, and I suspect decarboxylation. Is this a known side reaction?

Answer:

Yes, decarboxylation of triazole-4-carboxylic acids is a known thermal decomposition pathway.[6] If your reaction conditions involve high temperatures, or if the intermediate carboxylic acid is formed and subjected to heat, you may observe the formation of 5-chloro-1H-1,2,3-triazole.

Causality: The carboxylic acid group on the triazole ring can be thermally labile. The stability is often dependent on the substituents on the ring and the overall reaction temperature.

Troubleshooting Protocol:

  • Temperature Control:

    • If possible, conduct the reaction at a lower temperature. For CuAAC reactions, room temperature is often sufficient.

    • Avoid excessive heating during work-up and purification steps, such as rotary evaporation at high temperatures.

  • Minimize Carboxylic Acid Formation:

    • By preventing the hydrolysis of the methyl ester (as detailed in Question 2), you will reduce the concentration of the carboxylic acid precursor for decarboxylation.

Question 4: My reaction is sluggish and gives a low yield. What are the potential causes and how can I improve the reaction efficiency?

Answer:

A low yield can be attributed to several factors, including inefficient catalysis, poor quality of starting materials, or suboptimal reaction conditions.

Causality: For CuAAC reactions, the catalytic cycle can be inhibited by impurities or oxidation of the Cu(I) catalyst. The purity of the azide and alkyne starting materials is also critical for a clean and efficient reaction.

Troubleshooting Protocol:

  • Catalyst Activity:

    • Oxygen Exclusion: Ensure the reaction is properly degassed and maintained under an inert atmosphere to prevent the oxidation of Cu(I) to the inactive Cu(II) species.

    • Reducing Agent: When using a Cu(II) salt, ensure a sufficient amount of a suitable reducing agent (e.g., sodium ascorbate) is present to generate and maintain the active Cu(I) catalyst.

  • Starting Material Purity:

    • Azide Stability: Organic azides can be unstable. Use freshly prepared or properly stored azide starting materials.

    • Alkyne Purity: Ensure the methyl propiolate is of high purity and free from inhibitors.

  • Reaction Parameters:

    • Concentration: In some cases, increasing the concentration of the reactants can improve the reaction rate.

    • Stirring: Ensure efficient stirring, especially in heterogeneous reaction mixtures.

Visualizing the Synthesis and Side Reactions

To provide a clearer understanding of the synthetic pathway and potential pitfalls, the following diagrams illustrate the key transformations.

Proposed Synthetic Pathway

Synthetic Pathway Start Methyl Propiolate + Azide Source Triazole_Formation 1,4-Disubstituted Triazole Formation (CuAAC) Start->Triazole_Formation [3+2] Cycloaddition Chlorination Chlorination Triazole_Formation->Chlorination Electrophilic Halogenation Target 5-Chloro-1H-1,2,3-triazole- 4-carboxylic acid methyl ester Chlorination->Target

Caption: Proposed synthetic route to the target compound.

Common Side Reactions

Side Reactions cluster_cycloaddition During Cycloaddition Target Target Compound: Methyl Ester Hydrolysis Hydrolysis Target->Hydrolysis H₂O / H⁺ or OH⁻ Carboxylic_Acid Side Product: Carboxylic Acid Hydrolysis->Carboxylic_Acid Decarboxylation Decarboxylation Decarboxylated_Product Side Product: 5-Chloro-1H-1,2,3-triazole Decarboxylation->Decarboxylated_Product Regioisomer Regioisomer Formation Isomer Side Product: 1,5-Regioisomer Regioisomer->Isomer Carboxylic_Acid->Decarboxylation Heat Cycloaddition_Step Azide + Alkyne Cycloaddition_Step->Regioisomer Non-catalyzed or Ru-catalyzed

Caption: Overview of common side reactions and byproducts.

Experimental Protocols

The following is a generalized protocol for the synthesis of 1,4-disubstituted 1,2,3-triazoles via CuAAC, which can be adapted for the synthesis of the precursor to the target molecule.

General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • To a solution of the organic azide (1.0 eq) and methyl propiolate (1.1 eq) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and H₂O), add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 1,4-disubstituted 1H-1,2,3-triazole-4-carboxylic acid methyl ester.

Quantitative Data Summary

IssuePotential CauseTroubleshooting StrategyExpected Outcome
Regioisomer Formation Non-catalyzed thermal reactionSwitch to CuAAC>95% regioselectivity for the 1,4-isomer
Ester Hydrolysis Presence of water, acid, or baseUse anhydrous conditions, neutral work-up>98% preservation of the methyl ester
Decarboxylation High reaction or work-up temperatureMaintain reaction at room temperatureMinimal (<1%) formation of decarboxylated byproduct
Low Yield Catalyst inactivation, impure reagentsUse inert atmosphere, high-purity starting materialsImproved yield (>80% in many cases)

References

  • Molecules. (2023). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of 1,2,3-Triazoles. [Link]

  • RSC Publishing. (2015). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. [Link]

  • Beilstein Journals. (2022). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. [Link]

  • JACS Au. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. [Link]

  • MDPI. (2017). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. [Link]

  • SciSpace. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]

  • PubMed Central. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. [Link]

  • ARKIVOC. (2006). Regioselectivity of aryl azide cycloaddition to methyl propiolate in aqueous media: experimental evidence versus local DFT HSAB principle. [Link]

  • Arkivoc. (2007). Alternative Approach to 1,2,4-Triazole-3-carboxamides. [Link]

  • Google Patents. (2013).
  • PubChem. 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester. [Link]

  • ResearchGate. (2008). Preparation of methyl 1-substituted-1H 1,2,3-triazole-5-carboxylates using dichloro(pentamethylcyclopentadienyl)ruthenium polymer (RuCl2CP*)x catalyst and their reduction by NaBH4. [Link]

  • MDPI. (2021). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate. [Link]

  • ResearchGate. (2009). Reactions of various nucleophiles with methyl-and ethyl- propiolate. [Link]

  • ResearchGate. (2022). Synthesis of triazole substituted methyl ester and attempted hydrolysis. [Link]

  • Wikipedia. (n.d.). Methyl propiolate. [Link]

  • National Institutes of Health. (2022). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]

  • ISRES Publishing. (2022). Synthesis of 1,2,4 Triazole Compounds. [Link]

  • ACS Publications. (2022). Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. [Link]

  • ResearchGate. (2006). Regioselectivity of aryl azide cycloaddition to methyl propiolate in aqueous media: Experimental evidence versus local DFT HSAB principle. [Link]

  • PubMed. (2024). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. [Link]

  • PubMed Central. (2024). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. [Link]

  • Google Patents. (2020).
  • Google Patents. (2015).
  • PubChem. methyl 1H-1,2,3-triazole-4-carboxylate. [Link]

  • PubMed Central. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. [Link]

  • ResearchGate. (2017). Degradation of 1,2,4-Triazole fungicides in the environment. [Link]

  • Beilstein Journals. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. [Link]

  • National Institutes of Health. (2014). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. [Link]

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Improving the yield of "5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

Overview of the Synthetic Strategy

The most reliable and common route to Methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate is a two-step process. This strategy avoids the direct use of unstable or difficult-to-handle chlorinated alkynes.

  • Step 1: Cycloaddition. A base-catalyzed [3+2] cycloaddition between an azide source (e.g., sodium azide) and an active methylene compound (methyl acetoacetate) to form the key intermediate, Methyl 5-hydroxy-1H-1,2,3-triazole-4-carboxylate.

  • Step 2: Chlorination. A deoxychlorination reaction to convert the hydroxyl group of the intermediate into the target chloro-substituted product.

This guide is structured to address potential issues in each of these critical steps.

Synthetic_Workflow Overall Synthetic Workflow cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Chlorination Start Methyl Acetoacetate + Sodium Azide Base Base Catalyst (e.g., NaOMe in MeOH) Start->Base  Step 1a Reaction1 Formation of Methyl 5-hydroxy-1H-1,2,3-triazole- 4-carboxylate Base->Reaction1  Step 1b Chlorination Chlorinating Agent (e.g., POCl3) Reaction1->Chlorination Intermediate Reaction2 Conversion to Final Product Chlorination->Reaction2  Step 2 FinalProduct Methyl 5-chloro-1H-1,2,3- triazole-4-carboxylate Reaction2->FinalProduct

Caption: High-level overview of the two-step synthesis.

Part 1: Troubleshooting the Cycloaddition (Step 1)

The formation of the Methyl 5-hydroxy-1H-1,2,3-triazole-4-carboxylate intermediate is the foundation of the synthesis. Issues here will cascade and impact the final yield. The reaction involves the base-catalyzed cycloaddition of methyl acetoacetate and sodium azide.[1]

Frequently Asked Questions (FAQs) - Step 1

Q1: What is the mechanism of the cycloaddition reaction?

A1: This reaction is a variation of the Dimroth rearrangement precursors synthesis. A base, typically sodium methoxide, deprotonates the active methylene group of methyl acetoacetate. The resulting enolate attacks the terminal nitrogen of the azide ion. This is followed by an intramolecular cyclization and subsequent dehydration/rearrangement to yield the stable 5-hydroxy-1,2,3-triazole ring system. Using a base is critical for generating the nucleophilic enolate required for the initial attack.

Cycloaddition_Mechanism Simplified Cycloaddition Mechanism MAA Methyl Acetoacetate Enolate Enolate Intermediate MAA->Enolate Base (NaOMe) -H+ Adduct Initial Adduct Enolate->Adduct + Azide Ion Azide Azide Ion (N3-) Azide->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product 5-Hydroxy Triazole Product Cyclized->Product Rearrangement/ Tautomerization

Caption: Key stages in the base-catalyzed cycloaddition.

Q2: Why is sodium methoxide in methanol the preferred base/solvent system?

A2: This system is ideal for two primary reasons. First, using methoxide as the base with a methyl ester starting material prevents transesterification, which would occur if a different alkoxide base (like sodium ethoxide) were used, leading to mixed ester products. Second, methanol is an effective solvent for both the sodium azide salt and the organic starting material, facilitating a homogenous reaction environment.

Troubleshooting Guide - Step 1
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Ineffective Base: The base (sodium methoxide) may have degraded due to moisture exposure.1. Use freshly prepared sodium methoxide or a newly opened bottle of commercial solution. Ensure all glassware is rigorously dried.
2. Low Temperature: The reaction rate is temperature-dependent.2. Gently warm the reaction mixture. A typical temperature range is 40-60°C. Monitor the reaction by TLC to avoid byproduct formation at higher temperatures.
3. Poor Quality Reagents: Impurities in methyl acetoacetate or low-purity sodium azide.3. Use high-purity reagents. Consider distilling methyl acetoacetate if its quality is suspect.
Low Yield 1. Incomplete Reaction: Insufficient reaction time.1. Extend the reaction time. Monitor by TLC until the starting material spot disappears. Typical reaction times can be 12-24 hours.[2]
2. Suboptimal Stoichiometry: Incorrect molar ratio of reactants.2. Use a slight excess of sodium azide (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.
3. Improper Work-up: Product loss during extraction or precipitation.3. After quenching the reaction, carefully acidify the aqueous solution with cold HCl to a pH of ~2-3 to fully precipitate the hydroxytriazole product. Ensure the solution is cold to minimize product solubility.
Significant Byproduct Formation 1. Reaction Temperature Too High: High temperatures can lead to decomposition of the azide or the product.1. Maintain a consistent temperature, avoiding excessive heating. Use an oil bath for stable temperature control.
2. Incorrect pH during Work-up: If the pH is not acidic enough, the product may remain as a salt in the aqueous layer. If too basic, side reactions can occur.2. Use a pH meter for precise adjustment during the precipitation step. Add acid slowly while stirring in an ice bath.

Part 2: Troubleshooting the Chlorination (Step 2)

The conversion of the 5-hydroxy group to a chloro group is a critical transformation that can be prone to low yields if not properly controlled. The most common reagent for this step is phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or DMF.

Frequently Asked Questions (FAQs) - Step 2

Q1: Why is POCl₃ the preferred reagent for this chlorination?

A1: POCl₃ is a powerful deoxychlorinating agent effective for converting hydroxyl groups on electron-rich heterocyclic systems into chlorides. The reaction proceeds via the formation of a chlorophosphate ester intermediate, which is then displaced by a chloride ion. The use of a base like pyridine or DMF can accelerate the reaction by forming a more reactive Vilsmeier-Haack type reagent.

Q2: Are there alternative chlorinating agents?

A2: Yes, agents like thionyl chloride (SOCl₂) or oxalyl chloride can also be used. However, POCl₃ often gives cleaner reactions and higher yields for this specific substrate class. SOCl₂ can sometimes lead to more charring and decomposition, making purification more difficult.

Reagent Typical Conditions Pros Cons
POCl₃ Reflux, neat or with solvent (e.g., ACN)Generally high yield, clean conversionHighly corrosive, moisture-sensitive
SOCl₂ Reflux, neat or with solvent (e.g., Toluene)Readily available, powerfulCan cause decomposition/charring
Oxalyl Chloride Low temp, with cat. DMFHighly reactive, mild conditionsExpensive, produces toxic CO gas
Troubleshooting Guide - Step 2

Troubleshooting_Chlorination Start Low Yield in Chlorination Step? Check1 Is the reaction incomplete (TLC shows starting material)? Start->Check1 Check2 Is the product dark/oily and hard to purify? Start->Check2 Check1->Check2 No Sol1_1 Cause: Insufficient Reagent/Time/Temp Check1->Sol1_1 Yes Sol2_1 Cause: Decomposition/Moisture Check2->Sol2_1 Yes Sol1_2 Solution: 1. Increase POCl3 (5-10 eq). 2. Extend reflux time (monitor by TLC). 3. Ensure temperature is at reflux (~110°C). Sol1_1->Sol1_2 Sol2_2 Solution: 1. Use anhydrous conditions (dry glassware/reagents). 2. Perform work-up by pouring reaction mixture slowly onto crushed ice. 3. Purify via column chromatography (Silica, Hexane/EtOAc gradient). Sol2_1->Sol2_2

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"5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester" purification issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth, practical guidance on the purification of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester. This resource is structured to address the specific challenges researchers face, moving beyond generic protocols to explain the 'why' behind each step. Our focus is on ensuring scientific integrity and providing robust, validated solutions.

Introduction

This compound (MW: 161.55 g/mol , CAS: 88474-33-3) is a highly functionalized heterocyclic compound increasingly utilized as a key building block in medicinal chemistry and drug development.[1][2] Its purification, however, presents several challenges stemming from its polarity, potential for thermal and chemical instability, and the nature of impurities generated during its synthesis. This guide provides a comprehensive troubleshooting framework and detailed protocols to help you achieve high purity for this critical intermediate.

Diagram: Purification Workflow Decision Tree

This diagram outlines a logical progression for selecting and optimizing a purification strategy based on the initial purity and nature of the crude product.

Purification_Workflow Start Crude Product Analysis (TLC, ¹H NMR) Recrystallization Attempt Recrystallization Start->Recrystallization Solid product, >85% purity by NMR Column Perform Column Chromatography Start->Column Oily product or multiple close-running spots Wash Solvent Wash / Trituration Start->Wash Mainly one spot by TLC, minor baseline impurities Pure Pure Product (>98%) Recrystallization->Pure Successful Impure Product Still Impure Recrystallization->Impure Fails or Oiling Out Column->Recrystallization Fractions are clean but need final polish Column->Pure Successful Wash->Pure Successful Wash->Impure Fails Impure->Column

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Technical Support Center: N-Alkylation of Substituted 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of substituted 1,2,3-triazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this critical transformation. The N-alkylation of the triazole core is a foundational method for synthesizing a vast array of compounds with significant applications, yet it is often plagued by challenges, most notably the control of regioselectivity.

This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from frequently asked questions to a detailed troubleshooting guide and validated experimental protocols. Our goal is to explain not just the "how," but the fundamental "why" behind these experimental strategies, empowering you to resolve issues and optimize your synthetic routes.

Understanding the Core Challenge: Regioselectivity

The 1,2,3-triazole ring possesses three potentially nucleophilic nitrogen atoms: N1, N2, and N3. For a 4-substituted or 4,5-disubstituted 1,2,3-triazole, the N1 and N3 positions are chemically distinct from the N2 position. Direct alkylation often yields a mixture of N1- and N2-substituted regioisomers, complicating purification and reducing the yield of the desired product.[1][2] Controlling the site of alkylation is therefore the paramount challenge in this chemistry.

Caption: Possible regioisomeric products from the N-alkylation of a 4-substituted 1,2,3-triazole.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N1 and N2 alkylated products?

A1: This is the most common outcome and arises from the small difference in nucleophilicity between the N1 and N2 nitrogen atoms.[1] The final isomeric ratio is a sensitive function of several competing factors, including:

  • Steric Hindrance: Bulky groups on the triazole ring (at C4 or C5) or on the alkylating agent can physically block access to certain nitrogen atoms.[3][4]

  • Electronic Effects: Electron-withdrawing or -donating groups on the triazole ring alter the electron density and nucleophilicity of each nitrogen atom differently.

  • Reaction Conditions: The choice of solvent, base, and temperature can significantly influence the kinetic and thermodynamic outcome of the reaction, thereby altering the N1:N2 ratio.[1][5]

Q2: How can I selectively synthesize the N2-alkylated isomer?

A2: Achieving high N2 selectivity is a common goal. Several strategies have been developed:

  • Steric Directing Groups: The most reliable method is to use a 4,5-disubstituted triazole. The substituents at these positions create significant steric hindrance around the N1 atom, making the N2 atom the most accessible site for alkylation.[1] A particularly effective strategy involves using a 4-bromo-substituted triazole, which strongly directs alkylation to the N2 position. The bromo group can then be removed or used in subsequent cross-coupling reactions.[5]

  • Catalysis: Gold-catalyzed alkylation of NH-1,2,3-triazoles with vinyl ethers has been shown to be highly regioselective for the N2 position.[6][7]

  • Reaction Optimization: In some cases, careful selection of a polar aprotic solvent like DMF can improve N2 selectivity compared to less polar solvents like THF.[5]

Q3: What are the best general starting conditions for an N-alkylation attempt?

A3: A robust starting point for optimizing your reaction is as follows:

  • Base: Potassium carbonate (K₂CO₃) is a reliable, mild, and inexpensive base suitable for many substrates.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent solvent that helps solubilize the triazole salt and often favors N2-alkylation.[5] Acetonitrile is another good option.[8]

  • Temperature: Start at room temperature. If the reaction is sluggish, it can be gently heated to 50-80 °C. For highly reactive alkylating agents (e.g., benzyl bromides, α-halo ketones), cooling the reaction to 0 °C may be necessary to improve selectivity.[5]

  • Stoichiometry: Use 1.0 equivalent of the triazole, 1.1-1.5 equivalents of the alkylating agent, and 1.5-2.0 equivalents of K₂CO₃.

Q4: How can I distinguish between the N1 and N2 regioisomers?

A4: Characterization is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shift of the C5-proton is a key indicator. For N-acylated triazoles, the C5-proton of the N1 isomer is typically shifted downfield (δ ≈ 8.4–8.7 ppm) compared to the N2 isomer (δ ≈ 8.1–8.3 ppm).[2] Similar trends are often observed for N-alkylated products.

  • 2D NMR: For ambiguous cases, 2D NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can definitively establish the connectivity and spatial relationships to confirm the structure.

Q5: My desired isomer is water-soluble, and I'm losing it during aqueous workup. What should I do?

A5: This is a common issue with small, polar triazole derivatives. Instead of a standard aqueous workup, filter the reaction mixture to remove the inorganic base (e.g., K₂CO₃), and then evaporate the solvent in vacuo. The resulting crude residue can then be directly purified by column chromatography.[9]

Troubleshooting Guide

This table addresses specific experimental problems with their probable causes and recommended solutions.

Symptom / Observation Probable Cause(s) Recommended Solution(s) & Rationale
No Reaction or Low Conversion 1. Poorly reactive alkylating agent: Alkyl chlorides are less reactive than bromides or iodides.Switch to a more reactive electrophile (e.g., from R-Cl to R-Br or R-I). For very unreactive systems, consider using an alkyl triflate.
2. Insufficiently strong base: A weak base like K₂CO₃ may not fully deprotonate the triazole, especially if the triazole is electron-deficient.Use a stronger base such as sodium hydride (NaH) or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).[10] Caution: NaH is highly reactive.
3. Low reaction temperature: The activation energy for the reaction has not been overcome.Increase the temperature incrementally (e.g., to 50 °C, then 80 °C). Monitor by TLC for product formation and decomposition.[11]
Poor Regioselectivity (Isomer Mixture) 1. Minimal steric or electronic bias: The N1 and N2 positions have very similar reactivity for your specific substrate.Primary Strategy: Redesign the substrate. Introduce a sterically demanding group at C4/C5 or use a directing group like bromine to favor N2.[1][5]
2. Solvent effects: The solvent may not be optimal for differentiating the nitrogen nucleophiles.Screen different solvents. Polar aprotic solvents like DMF often favor N2-alkylation.[5] Try THF, acetonitrile, or acetone as alternatives.
3. Thermodynamic equilibration: The initially formed kinetic product may be isomerizing to the more stable thermodynamic product under the reaction conditions.[12]Run the reaction at a lower temperature to favor the kinetic product. Monitor the reaction at early time points to see if the isomeric ratio changes over time.
Product Decomposition 1. Reaction temperature is too high: The product may be unstable at elevated temperatures.Run the reaction at a lower temperature, even if it requires a longer reaction time.
2. Base-induced degradation: A strong base might be reacting with other functional groups on your molecule.Use a milder base (e.g., switch from NaH to K₂CO₃). Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) if your substrate is air-sensitive.
Difficulty in Separating Isomers 1. Similar polarity of isomers: The N1 and N2 products have very close Rf values on TLC.Optimize Chromatography: Use a shallow solvent gradient during column chromatography. Test different eluent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Adding a small amount of triethylamine can sometimes improve peak shape for basic compounds.[13] Consider reverse-phase (C18) chromatography for highly polar compounds.[13]
Detailed Experimental Protocols
Protocol 1: N2-Selective Alkylation of a 4-Bromo-1,2,3-Triazole

This protocol is adapted from a highly N2-selective method that utilizes a bromo-directing group.[5] The bromine atom sterically encumbers the N1 position, leading to preferential attack at N2.

G cluster_workflow N2-Selective Alkylation Workflow A 1. Dissolve 4-bromo-1H-1,2,3-triazole (1.0 eq) in anhydrous DMF. B 2. Add K₂CO₃ (1.5 eq) to the solution. A->B C 3. Stir at room temperature for 15 min. B->C D 4. Add alkyl bromide (1.1 eq) dropwise. C->D F 6. Monitor reaction by TLC until starting material is consumed. D->F E 5. For reactive bromides, cool to 0 °C before addition. E->D Optional G 7. Filter off K₂CO₃ and wash with ethyl acetate. F->G H 8. Concentrate filtrate under reduced pressure. G->H I 9. Purify the crude product by silica gel column chromatography. H->I

Caption: Workflow for a regioselective N2-alkylation reaction.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 4-bromo-1H-1,2,3-triazole (1.0 eq) and anhydrous DMF.

  • Add finely ground potassium carbonate (K₂CO₃, 1.5 eq) to the stirred solution.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add the corresponding alkyl bromide (1.1 eq) dropwise to the mixture. For highly reactive electrophiles like benzyl bromide or α-bromoacetates, cool the reaction mixture to 0 °C before and during the addition to maintain selectivity.[5]

  • Allow the reaction to stir at the chosen temperature (0 °C to room temperature). Monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the inorganic salts.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the desired 2-alkyl-4-bromo-1,2,3-triazole.

Protocol 2: General Procedure for Separating N1/N2 Regioisomers
  • TLC Optimization: First, find a suitable eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). The goal is to achieve maximum separation (ΔRf) between the two isomer spots.

  • Column Preparation: Prepare a silica gel column with a diameter appropriate for the amount of crude material. A general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight.

  • Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or dichloromethane. If it doesn't dissolve well, adsorb it onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

  • Elution: Begin eluting the column with the optimized solvent system. If the spots are very close, a shallow gradient (slowly increasing the percentage of the polar solvent) can improve separation.

  • Collection: Collect fractions and analyze them by TLC to identify which fractions contain the pure isomers.

  • Isolation: Combine the pure fractions for each isomer and remove the solvent under reduced pressure to yield the purified products.

References
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Technical Support Center: Synthesis of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate (CAS: 88474-33-3). This molecule is a valuable heterocyclic building block in pharmaceutical and materials science research.[1][2] Its synthesis, while conceptually straightforward, presents several challenges where minor deviations in protocol can lead to significant impurity profiles and reduced yields.

This guide is structured to address the most common issues encountered during synthesis, providing not just solutions but the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is consistently low. What are the most critical control points in the synthesis?

Low yield is often a cumulative problem stemming from inefficiencies in one or more steps of the synthetic sequence. The most common route involves the diazotization of an amino ester, followed by an azide cycloaddition and subsequent chlorination.

Causality & Solutions:

  • Incomplete Diazotization: The initial formation of the diazonium salt from a primary amine is highly sensitive to temperature.[3] The reaction must be kept cold (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium intermediate.[3] Nitrous acid is generated in situ from sodium nitrite and a strong acid; slow, portion-wise addition of the nitrite solution is critical to prevent temperature spikes and localized concentration increases that can degrade the intermediate.[4][5]

  • Side Reactions in Cycloaddition: The [3+2] cycloaddition of the diazo compound with an azide source (like sodium azide) to form the triazole ring is generally efficient.[6] However, ensuring the complete conversion of the diazonium salt is crucial. Any unreacted diazonium salt can decompose upon warming, leading to a complex mixture of byproducts and lowering the yield of the desired triazole precursor.

  • Degradation during Chlorination: The final chlorination step, often using agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), can be aggressive. Over-chlorination or ring-opening can occur if the reaction temperature is not controlled or if an excessive amount of chlorinating agent is used.

Workflow for Yield Optimization:

G start Analyze Crude Product by HPLC/TLC impurity1 Major Peak: Unchlorinated Precursor start->impurity1 impurity2 Major Peak: Carboxylic Acid start->impurity2 impurity3 Multiple Unidentified Peaks start->impurity3 solution1 Re-subject to Chlorination - Check stoichiometry - Increase temp/time impurity1->solution1 solution2 Modify Workup - Use NaHCO3 wash - Minimize H2O contact - Re-esterify if necessary impurity2->solution2 solution3 Purify via Column Chromatography Review Temp. Control in Prior Steps impurity3->solution3

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Technical Support Center: Scaling Up the Synthesis of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive support framework for the synthesis of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester , a key building block in medicinal chemistry and materials science.[1][2] This document moves beyond a simple procedural outline, offering in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during scale-up operations.

I. Experimental Protocol: A Validated Approach

The synthesis of the target molecule is typically achieved through a multi-step process involving a Huisgen 1,3-dipolar cycloaddition followed by a chlorination step.[3][4] The following protocol is a robust, self-validating method optimized for yield and purity.

Step 1: Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate

This step involves the [3+2] cycloaddition of an azide with an alkyne.[5][6][7]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl propiolate84.07(Specify)(Calculate)
Sodium azide (NaN₃)65.01(Specify)(Calculate)
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)249.68(Specify)(Calculate)
Sodium ascorbate198.11(Specify)(Calculate)
tert-Butanol74.12(Specify)-
Water (deionized)18.02(Specify)-

Procedure:

  • In a well-ventilated fume hood, dissolve sodium azide in a mixture of water and tert-butanol.

  • Add methyl propiolate to the solution.

  • In a separate flask, prepare a solution of sodium ascorbate in water.

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the addition of copper(II) sulfate pentahydrate solution in water.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 1H-1,2,3-triazole-4-carboxylate.

Step 2: Chlorination of Methyl 1H-1,2,3-triazole-4-carboxylate

This step introduces the chlorine atom at the 5-position of the triazole ring.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 1H-1,2,3-triazole-4-carboxylate141.11(Specify)(Calculate)
N-Chlorosuccinimide (NCS)133.53(Specify)(Calculate)
Acetonitrile41.05(Specify)-

Procedure:

  • Dissolve the crude methyl 1H-1,2,3-triazole-4-carboxylate in acetonitrile.

  • Add N-Chlorosuccinimide (NCS) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the final product, this compound.[8][9]

II. Troubleshooting Guide

Troubleshooting_Guide

Q1: My cycloaddition reaction (Step 1) is sluggish or fails to go to completion. What are the likely causes and solutions?
  • Probable Cause 1: Inactive Copper(I) Catalyst. The active catalyst in the CuAAC reaction is Cu(I), which is generated in situ from Cu(II) by a reducing agent, typically sodium ascorbate. If the sodium ascorbate solution is old or has been exposed to air for an extended period, it may have oxidized and will not efficiently reduce the Cu(II) salt.

    • Solution: Always use a freshly prepared solution of sodium ascorbate. Ensure the copper(II) sulfate is of high purity.

  • Probable Cause 2: Poor Reagent Quality. The purity of sodium azide and methyl propiolate is critical. Contaminants can interfere with the catalyst or participate in side reactions.

    • Solution: Use high-purity reagents from a reputable supplier. If necessary, purify the methyl propiolate by distillation before use.

  • Probable Cause 3: Insufficient Mixing. In a biphasic system like t-butanol/water, vigorous stirring is essential to ensure adequate contact between the reactants and the catalyst.

    • Solution: Use a high-speed overhead stirrer for larger scale reactions to ensure the mixture is a well-homogenized emulsion.

Q2: I am observing the formation of regioisomers during the cycloaddition. How can I improve the regioselectivity for the 1,4-disubstituted product?
  • Probable Cause: While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is known for its high regioselectivity for the 1,4-isomer, suboptimal conditions can lead to the formation of the 1,5-isomer.[10][11][12]

    • Solution: Ensure the reaction is run under strict CuAAC conditions. The use of a copper(I) source and a suitable ligand can further enhance regioselectivity. For challenging substrates, exploring ruthenium-catalyzed reactions (RuAAC) can favor the 1,5-isomer if that were the desired product, highlighting the importance of catalyst choice in controlling regioselectivity.[10]

Q3: The chlorination with NCS (Step 2) gives a low yield and multiple spots on TLC. What is happening?
  • Probable Cause 1: Incomplete Reaction. The reactivity of the triazole N-H can vary, and steric hindrance may slow down the reaction.

    • Solution: Increase the reaction time and monitor carefully by TLC. A slight increase in temperature (e.g., to 40-50 °C) can also be beneficial, but this should be done cautiously to avoid product degradation.

  • Probable Cause 2: Side Reactions. N-Chlorosuccinimide is a strong oxidizing agent and can potentially lead to undesired side reactions if the reaction is not controlled.

    • Solution: Add the NCS in portions to maintain a low concentration and control any potential exotherm. Ensure the starting triazole is free of any easily oxidizable impurities.

III. Frequently Asked Questions (FAQs)

FAQ_Logic

Q1: What are the critical safety precautions when handling sodium azide?

Sodium azide is acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[13][14] It can also form highly explosive heavy metal azides.[13][15]

  • Handling: Always handle sodium azide in a well-ventilated fume hood.[16] Wear appropriate personal protective equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat.[13][16]

  • Incompatible Materials: Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.[13][15] Do not use metal spatulas; use plastic or ceramic instead.[16] Avoid contact with heavy metals such as lead and copper, often found in drainpipes; never dispose of azide waste down the sink.[13][15]

  • Waste Disposal: All azide-containing waste must be treated as hazardous and disposed of according to institutional guidelines.[17] Quench any residual azide with a suitable reagent like nitrous acid before disposal.

Q2: Can I use a different chlorinating agent instead of NCS?

Yes, other chlorinating agents can be used. Sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) are effective but are more hazardous and may require more stringent reaction control. For most lab-scale preparations, NCS offers a good balance of reactivity and handling safety.

Q3: What is the underlying mechanism of the Huisgen cycloaddition?

The Huisgen 1,3-dipolar cycloaddition is a concerted pericyclic reaction where the 1,3-dipole (the azide) reacts with a dipolarophile (the alkyne) to form the five-membered triazole ring.[5][6][7][18][19] The copper(I) catalyst plays a crucial role in lowering the activation energy and controlling the regioselectivity of the reaction.

Q4: Are there any specific challenges I should anticipate when scaling up this synthesis from milligram to gram or kilogram scale?

  • Temperature Control: Both the cycloaddition and chlorination steps can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and side product formation. The use of a jacketed reactor with a cooling system is highly recommended.

  • Mixing: As mentioned in the troubleshooting guide, maintaining efficient mixing is critical for mass transfer in heterogeneous reactions. The choice of impeller and stirring speed should be carefully considered.

  • Workup and Purification: Handling larger volumes of organic solvents for extraction and chromatography can pose safety and logistical challenges. Consider alternative purification methods like crystallization or distillation if applicable.

Q5: Can I perform the cycloaddition and chlorination in a one-pot procedure?

Yes, one-pot procedures for the synthesis of 5-halo-1,2,3-triazoles have been reported.[3][4] This typically involves performing the CuAAC reaction first, followed by the direct addition of the halogenating agent to the reaction mixture. This approach can improve efficiency by reducing the number of workup and purification steps. However, optimization is required to ensure compatibility of all reagents and to minimize side reactions.

IV. References

  • General method of synthesis of 1,4‐disubstituted‐5‐halo‐1,2,3‐triazoles. European Journal of Organic Chemistry. [Link]

  • Diazotization Reaction Mechanism. BYJU'S. [Link]

  • The reaction mechanism of the azide–alkyne Huisgen cycloaddition. RSC Publishing. [Link]

  • Regioselective Rapid Synthesis of Fully Substituted 1,2,3-Triazoles Mediated by Propargyl Cations. Organic Letters. [Link]

  • Huisgen Cycloaddition: Mechanism & Overview. Study.com. [Link]

  • Azide-alkyne Huisgen cycloaddition. Grokipedia. [Link]

  • DIAZOTISATION AND COUPLING. PHARMD GURU. [Link]

  • Diazotization Reaction Mechanism. Unacademy. [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • The Reaction Mechanism of the Azide-Alkyne Huisgen Cycloaddition. SciSpace. [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. PMC - NIH. [Link]

  • Diazotization reaction: Mechanism and Uses. Online Chemistry notes. [Link]

  • Scheme 2. Synthesis of 1,4-disubstituted 5-halo-1,2,3-triazoles. ResearchGate. [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Organic Chemistry Portal. [Link]

  • Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. PubMed. [Link]

  • 1,2,3-Triazole synthesis. Organic Chemistry Portal. [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. NIH. [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]

  • Cyclization of α-Diazonitriles to 5-Halo-1,2,3-triazoles. A Combined Experimental and Computational Study. science24.com. [Link]

  • Lab Safety Guideline: Sodium Azide. The University of Tennessee Health Science Center. [Link]

  • Safe Handling of Azides. University of Pittsburgh. [Link]

  • Sodium Azide NaN3. Division of Research Safety | Illinois. [Link]

  • 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester. PubChem. [Link]

Sources

Technical Support Center: Reaction Monitoring of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester by TLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and reaction monitoring of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) presented in a practical question-and-answer format. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to resolve experimental challenges effectively.

Introduction

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a common and efficient method for preparing such 1,2,3-triazoles.[2][3] Careful monitoring of this reaction is crucial for optimizing yield, minimizing side products, and ensuring the desired product is obtained. This guide will focus on the two most common techniques for reaction monitoring: Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and monitoring of this compound.

TLC Monitoring Issues

Question 1: I'm running my reaction, but I don't see any spots on my TLC plate, or the spots are very faint.

Answer:

This is a common issue that can arise from several factors related to your TLC technique or the nature of your compounds. Here's a systematic approach to troubleshoot this problem:

1. Visualization Technique:

  • UV Visualization: The triazole ring system and other aromatic functionalities in your starting materials and product should be UV active. Ensure you are using a TLC plate with a fluorescent indicator (e.g., F254) and viewing it under a short-wave UV lamp (254 nm).[4] Your compounds should appear as dark spots against a green fluorescent background.

  • Staining: If UV visualization is insufficient, you may need to use a chemical stain. Given the presence of nitrogen heterocycles, certain stains are more effective:

    • Iodine Chamber: A simple and often effective method for visualizing organic compounds. Place your developed TLC plate in a sealed chamber containing a few crystals of iodine.[4] Most organic compounds will appear as brown or yellow-brown spots.

    • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized. Prepare a solution of 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the plate in the solution and gently heat it. Your compounds should appear as yellow or brown spots on a purple background.

    • Phosphomolybdic Acid (PMA) Stain: This is a versatile stain for a wide range of organic compounds. Prepare a solution of 10 g of phosphomolybdic acid in 100 mL of ethanol. After dipping the plate, gentle heating will reveal spots, typically blue-green in color.[2]

2. Concentration of Spotted Sample:

  • Your sample may be too dilute. To check this, try spotting a much more concentrated solution of your reaction mixture. If you can now see a spot, you've identified the problem.

  • Conversely, if your spots are streaking, your sample is likely too concentrated.[5] Dilute your sample before spotting.

3. Choice of TLC Plate:

  • Ensure you are using the correct type of TLC plate. For most applications, silica gel 60 F254 plates are suitable.

4. Proper Spotting Technique:

  • Use a fine capillary tube to spot your sample. The initial spot should be as small as possible (1-2 mm in diameter) to ensure good separation.

  • Make sure the spotting line is above the level of the eluent in the developing chamber.[5][6]

Question 2: My TLC shows multiple spots, and I'm not sure which one is my product. The starting material spot is still very prominent even after a long reaction time.

Answer:

This situation suggests either an incomplete reaction, the formation of side products, or both. Here's how to dissect the problem:

1. Identifying Your Spots:

  • Co-spotting: The most reliable way to identify your product and starting materials is by co-spotting. On the same TLC plate, spot your reaction mixture in one lane, your starting azide in a second lane, your starting alkyne in a third lane, and a mixture of all three in the first lane (the reaction mixture lane). This will allow you to definitively identify the spots corresponding to your starting materials. Any new spot that appears in the reaction mixture lane is potentially your product or a side product.

2. Assessing Reaction Progression:

  • If the starting material spots remain intense and the product spot is weak, your reaction is likely proceeding slowly or has stalled. Consider the following:

    • Catalyst Activity: If you are performing a CuAAC reaction, the copper(I) catalyst can be sensitive to oxidation. Ensure you are using fresh, high-quality reagents and that your reaction is properly deoxygenated if required by the specific protocol. The use of a reducing agent like sodium ascorbate can help maintain the active Cu(I) state.[3]

    • Temperature: Some cycloaddition reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, a modest increase in temperature (e.g., to 40-50 °C) might be beneficial.

    • Solvent: The choice of solvent can significantly impact reaction rates. Ensure you are using an appropriate solvent for your specific reaction.

3. Potential Side Products:

  • In CuAAC reactions, a common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[7] This would result in a new, less polar spot on your TLC plate.

  • Other unforeseen side reactions can occur depending on the specific functionalities of your starting materials.

Workflow for TLC Troubleshooting

start TLC Issue (e.g., No Spots, Multiple Spots) check_viz Check Visualization (UV, Stains) start->check_viz check_conc Check Sample Concentration start->check_conc cospot Co-spot with Starting Materials start->cospot solution Problem Resolved check_viz->solution check_conc->solution assess_rxn Assess Reaction Progress cospot->assess_rxn troubleshoot_rxn Troubleshoot Reaction (Catalyst, Temp, Solvent) assess_rxn->troubleshoot_rxn identify_side_products Consider Side Products assess_rxn->identify_side_products troubleshoot_rxn->solution identify_side_products->solution

Caption: A logical workflow for troubleshooting common TLC monitoring issues.

NMR Monitoring Issues

Question 3: I've taken a ¹H NMR of my crude reaction mixture, but the spectrum is very complex. How can I determine if my product is forming?

Answer:

Crude NMR spectra can indeed be challenging to interpret due to the presence of starting materials, product, side products, and residual solvent. Here's a strategy for analysis:

1. Identify Key Diagnostic Signals:

  • The most significant change you will observe is the disappearance of the alkyne proton signal and the appearance of a new triazole proton signal.

    • Alkyne Proton: The proton of a terminal alkyne typically appears in the region of δ 2-3 ppm.

    • Triazole Proton: The C-H proton of the 1,2,3-triazole ring is typically a singlet and appears further downfield, often in the range of δ 7.5-8.5 ppm, due to the aromatic nature of the ring.[5]

  • Look for the signals corresponding to the methyl ester protons of your product. This will be a singlet integrating to 3 protons, likely in the δ 3.8-4.0 ppm range.

  • Monitor the signals of your starting materials. If you have the NMR spectra of your starting materials, you can identify their characteristic peaks in the crude spectrum. A decrease in the intensity of these signals over time indicates that the reaction is proceeding.

2. Tautomerism in 1H-1,2,3-triazoles:

  • It is important to be aware that N-unsubstituted 1H-1,2,3-triazoles can exist as a mixture of tautomers in solution (1H, 2H, and 3H).[8] This can sometimes lead to the appearance of multiple sets of signals for the triazole product in the NMR spectrum, further complicating the analysis. The predominant tautomer can be influenced by the solvent and substituents.

3. Comparison with Known Spectra:

  • While a reference spectrum for the exact target molecule may not be readily available, you can compare your spectrum to those of structurally similar 1,2,3-triazole-4-carboxylates.[9] This can give you a good indication of the expected chemical shifts.

Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃)

ProtonExpected Chemical Shift (ppm)MultiplicityIntegration
Triazole NHBroad, variable (10-15)br s1H
Methoxy (-OCH₃)~3.9s3H

Note: The chemical shift of the NH proton can be highly variable and may not always be observed.

Question 4: My ¹H NMR suggests the reaction is complete, but I'm concerned about the purity. What should I look for in the ¹³C NMR?

Answer:

¹³C NMR is an excellent tool for assessing the purity and confirming the structure of your final product.

1. Key Carbon Signals:

  • The formation of the triazole ring will result in the appearance of two new signals for the triazole carbons. For a 1,4,5-trisubstituted triazole like the target molecule, these will be quaternary carbons. Their chemical shifts will depend on the substituents, but they typically appear in the aromatic region of the spectrum (δ 120-150 ppm).

  • The carbonyl carbon of the methyl ester will appear significantly downfield, typically in the range of δ 160-170 ppm.

2. Absence of Starting Material Signals:

  • Crucially, the signals corresponding to the alkyne carbons of your starting material (typically δ 70-90 ppm) should be absent in the ¹³C NMR spectrum of your purified product.

Table 2: Expected ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonExpected Chemical Shift (ppm)
C=O (ester)~160
C4-Triazole~140
C5-Triazole~130
-OCH₃~52

Note: These are estimated values based on similar structures and should be used as a guide.

Frequently Asked Questions (FAQs)

Q1: What is a good starting TLC solvent system for monitoring the synthesis of this compound?

A1: A good starting point for developing a TLC solvent system is a mixture of a non-polar solvent and a moderately polar solvent. For many triazole syntheses, a mixture of ethyl acetate and hexanes is effective.[8] You can start with a 1:4 or 1:3 ratio of ethyl acetate to hexanes and adjust the polarity as needed. The goal is to achieve an Rf value for your product of around 0.3-0.4 for optimal separation.[10]

Q2: How can I prepare my NMR sample from the crude reaction mixture?

A2: To prepare an NMR sample from your crude reaction mixture, take a small aliquot (a few drops) and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). It is often beneficial to first pass the aliquot through a small plug of silica gel or celite using a non-polar solvent to remove any solid catalyst residues, which can broaden NMR signals.

Q3: The NH proton of the triazole is not visible in my ¹H NMR spectrum. Is this normal?

A3: Yes, this is quite common. The NH proton of a triazole is acidic and can undergo rapid exchange with residual water or other protic species in the NMR solvent. This can lead to significant broadening of the signal, to the point where it becomes indistinguishable from the baseline. Sometimes, running the NMR in a very dry solvent or at low temperature can help to resolve this signal.

Q4: What are some common side products in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?

A4: The most common side product is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms a diyne.[7] This is more likely to occur if the reaction is exposed to oxygen. Other potential side reactions can include decomposition of the azide starting material, especially if the reaction is heated for extended periods.

Experimental Protocol: General Procedure for CuAAC Synthesis and Monitoring

start Start: Reaction Setup reactants Combine Azide, Alkyne, and Solvent start->reactants catalyst Add Cu(I) Catalyst and Reducing Agent reactants->catalyst stir Stir at RT or Gentle Heat catalyst->stir monitor Monitor by TLC (e.g., every 30 min) stir->monitor monitor->stir Reaction Incomplete workup Aqueous Workup monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize by NMR, MS, etc. purify->characterize end End: Pure Product characterize->end

Caption: A general workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available at: [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]

  • 1H NMR interpretation of an 1,2,3-triazole - Reddit. Available at: [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available at: [Link]

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available at: [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC. Available at: [Link]

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. Available at: [Link]

  • Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. Available at: [Link]

  • Azide-alkyne Huisgen cycloaddition - Wikipedia. Available at: [Link]

  • 1H-[8][11][12]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1< i>H. Available at: [Link]

  • Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). Available at: [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

  • CuAAC click triazole synthesis - laboratory experiment - YouTube. Available at: [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available at: [Link]

  • (PDF) Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Available at: [Link]

  • cycloadditions with azides - YouTube. Available at: [Link]

  • 6.2: Thin Layer Chromatography (TLC) - Chemistry LibreTexts. Available at: [Link]

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Validation & Comparative

"5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester" spectral analysis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Spectral Analysis of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester

Introduction: Unveiling the Molecular Identity

In the landscape of modern drug discovery and materials science, heterocyclic compounds, particularly those containing the 1,2,3-triazole scaffold, are of paramount importance.[1] Their unique chemical properties and biological activities make them foundational building blocks for novel therapeutics and functional materials.[2] this compound (CAS 88474-33-3) is a member of this vital class of molecules. Its structure, featuring a halogenated triazole ring coupled with a methyl ester, presents a unique electronic and steric profile that is attractive for chemical synthesis and medicinal chemistry applications.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive, multi-technique approach to the spectral characterization of this compound. We will move beyond merely presenting data, instead focusing on the causal relationships between molecular structure and spectral output. By integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, we will construct a self-validating analytical workflow. Furthermore, we will compare its spectral features to its non-halogenated analogue, methyl 1H-1,2,3-triazole-4-carboxylate, to objectively quantify the impact of the chloro-substituent.

Molecular Blueprint and Predicted Spectral Signatures

A rigorous analysis begins with a clear understanding of the target structure and its expected spectral characteristics.

Molecular Structure:

  • IUPAC Name: methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate[3]

  • Molecular Formula: C₄H₄ClN₃O₂[4][5]

  • Molecular Weight: 161.55 g/mol [3][4]

The key functional groups—the triazole N-H, the electron-withdrawing chlorine atom, the two distinct triazole ring carbons, and the methyl ester group—will each produce distinct and predictable signals across different spectroscopic platforms.

The Analytical Workflow: A Self-Validating Approach

Unambiguous characterization is not achieved by a single technique but by the logical integration of complementary data. The following workflow ensures that each piece of evidence corroborates the others, leading to a confident structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Multi-Modal Spectral Analysis cluster_validation Data Integration & Validation Synthesis Synthesis via Cycloaddition/Chlorination Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Acquire Data MS Mass Spectrometry (HRMS) Purification->MS Acquire Data IR FT-IR Spectroscopy Purification->IR Acquire Data Interpretation Data Interpretation & Peak Assignment NMR->Interpretation MS->Interpretation IR->Interpretation Comparison Comparative Analysis (vs. Analogue) Interpretation->Comparison Confirmation Structural Confirmation & Purity Assessment Comparison->Confirmation

Caption: Correlation map linking specific atoms/groups to their spectral signals.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a multi-modal analytical strategy. ¹H and ¹³C NMR define the carbon-hydrogen framework, with the downfield shift of C5 serving as a key marker for chlorination. High-resolution mass spectrometry confirms the elemental composition and provides definitive evidence of the chlorine atom through its characteristic M+/M+2 isotopic pattern. Finally, FT-IR spectroscopy validates the presence of essential functional groups like the N-H and ester carbonyl. By comparing these results to the non-chlorinated analogue, we not only confirm the identity of the target compound but also gain a deeper, causal understanding of how structure dictates spectral properties. This integrated, self-validating approach is essential for ensuring the identity and purity of novel chemical entities in research and development.

References

  • FTIR spectra of triazole I (a), [MSTrAzBs⁺]3[PW12O40³⁻] (b),... , ResearchGate. Available at: [Link]

  • FT-IR spectra of control and treated 1,2,4-triazole. , ResearchGate. Available at: [Link]

  • Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties , PubMed. Available at: [Link]

  • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties , MDPI. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING , IJRPC. Available at: [Link]

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic , The Royal Society of Chemistry. Available at: [Link]

  • 1H--[6][7][8]triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H , SciELO. Available at: [Link]

  • 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester , PubChem. Available at: [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis , MDPI. Available at: [Link]

  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole , Beilstein Journals. Available at: [Link]

  • methyl 1H-1,2,3-triazole-4-carboxylate , PubChem. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists , PubMed Central. Available at: [Link]

  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole , NIH National Center for Biotechnology Information. Available at: [Link]

  • ¹H and ¹³C NMR Data for triazole 1 , The Royal Society of Chemistry. Available at: [Link]

  • Methyl 1H-1,2,3-triazole-4-carboxylate , NIH National Center for Biotechnology Information. Available at: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide , University of Warwick. Available at: [Link]

  • NMR Guidelines for ACS Journals , American Chemical Society. Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy , OMICS International. Available at: [Link]

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A Senior Application Scientist's Guide to the Structural Validation of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, prized for its stability and versatile role in molecular design.[1][2] However, the synthesis of substituted triazoles, particularly via common methods like 1,3-dipolar cycloadditions, can often yield a mixture of isomers.[3] For derivatives of "5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester," rigorous and unambiguous structural validation is not merely a procedural step but a critical prerequisite for advancing any research or development program. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible results.

This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to definitively validate the chemical structure of this important class of molecules. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating, robust analytical workflow.

The Validation Workflow: A Multi-Pronged, Orthogonal Approach

Validation_Workflow cluster_0 Initial Assessment cluster_1 Molecular Formula Confirmation cluster_2 Connectivity & Isomer Determination cluster_3 Definitive 3D Structure Purity Step 1: Purity & Identity Check (LC-MS) HRMS Step 2: High-Resolution Mass Spectrometry (HRMS) Purity->HRMS Confirms mass of pure peak NMR Step 3: NMR Spectroscopy (¹H, ¹³C, 2D NMR) HRMS->NMR Provides elemental composition for NMR XRay Step 4: Single Crystal X-ray (If required) NMR->XRay Ambiguity in NMR requires absolute confirmation

Caption: A logical workflow for the structural validation of novel triazole derivatives.

Technique 1: Liquid Chromatography-Mass Spectrometry (LC-MS) — The First Gate

Expertise & Rationale: Before attempting detailed structural work, you must first confirm the purity of your sample and get an initial confirmation of the molecular weight. LC-MS is the workhorse for this task. The chromatography component separates the target molecule from impurities, starting materials, and potential isomers, while the mass spectrometer provides the molecular weight of each separated component. For polar compounds like triazole derivatives, reverse-phase chromatography is typically the method of choice.[4][5][6]

Experimental Protocol: HPLC-MS for Purity Assessment
  • Instrumentation: An HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7][8]

  • Column: A C18 reverse-phase column (e.g., 4.6 x 50 mm, <3 µm particle size) is a standard starting point.[8]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid is crucial for promoting ionization in positive ESI mode.[7][8]

  • Flow Rate: Typically 0.4-1.0 mL/min.

  • Detection: UV detection (e.g., at 254 nm) and ESI in positive ion mode.[9]

  • Sample Prep: Dissolve the compound in a suitable solvent like methanol or acetonitrile at ~1 mg/mL and filter.

Trustworthiness & Self-Validation: The UV chromatogram provides a quantitative measure of purity (ideally >95%).[9] The mass spectrometer should show a peak with an m/z (mass-to-charge ratio) corresponding to your expected product's protonated molecule, [M+H]⁺. For the parent compound, C₄H₄ClN₃O₂, the expected monoisotopic mass is 161.00.[10][11] The presence of the characteristic chlorine isotope pattern (a ~3:1 ratio for [M]⁺ and [M+2]⁺) provides strong initial evidence for the presence of chlorine.

Technique 2: High-Resolution Mass Spectrometry (HRMS) — Unveiling the Molecular Formula

Expertise & Rationale: While LC-MS confirms the nominal mass, it cannot definitively establish the elemental composition. Is it possible another combination of atoms has the same nominal mass? HRMS instruments (like TOF or Orbitrap analyzers) measure mass with extremely high accuracy (<5 ppm), allowing for the unambiguous determination of the molecular formula. This step is non-negotiable for publishing or patenting a new chemical entity.

Data Interpretation: Confirming Elemental Composition

For C₄H₄ClN₃O₂, the calculated exact mass of the [M+H]⁺ ion is 162.0068. Your experimental HRMS data should match this value to within 0.0008 (for 5 ppm accuracy). This level of precision effectively rules out other elemental combinations.

Fragmentation_Diagram cluster_mol mol Structure of Protonated Molecule loss_COOCH3 - COOCH₃ (59 Da) loss_Cl - Cl (35 Da) loss_N2 - N₂ (28 Da) frag1 Fragment 1 m/z 103.0039 loss_COOCH3->frag1 [C₂H₂ClN₃]⁺ frag2 Fragment 2 m/z 127.0383 loss_Cl->frag2 [C₄H₄N₃O₂]⁺ frag3 Fragment 3 m/z 134.0383 loss_N2->frag3 [C₄H₅ClN₁O₂]⁺

Sources

A Comparative Analysis of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester and Its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 1,2,3-triazole scaffold has emerged as a cornerstone for the development of novel therapeutic agents. Its unique combination of metabolic stability, hydrogen bonding capability, and bioisosteric properties has led to its incorporation into a wide array of compounds with diverse biological activities.[1] This guide provides a detailed comparative study of "5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester," a key building block, and its structurally related analogs, offering insights into their synthesis, biological performance, and structure-activity relationships (SAR).

Introduction to the 5-Chloro-1,2,3-triazole Scaffold

The this compound (Core Compound 1 ) serves as a versatile precursor for the synthesis of a library of derivatives with potential applications in oncology and infectious diseases. The presence of a chlorine atom at the 5-position and a methyl ester at the 4-position of the triazole ring provides two key reactive sites for facile chemical modification, allowing for the exploration of a broad chemical space and the fine-tuning of pharmacological properties.

Triazole derivatives have demonstrated a wide spectrum of biological activities, including antifungal, anticancer, antibacterial, and antiviral properties.[2][3][4] Their mechanism of action is often attributed to their ability to interact with various enzymes and receptors within biological systems.[2]

Synthesis of the Core Compound and Key Analogs

The synthesis of this compound and its analogs typically involves multi-step reaction sequences. Below are representative protocols for the synthesis of the core compound and two of its close analogs: the ethyl ester and a simple N-phenyl carboxamide derivative.

Synthesis of this compound (Core Compound 1)

Experimental Protocol:

  • Step 1: Synthesis of Methyl 2-azidoacetate. To a solution of methyl 2-bromoacetate in a suitable solvent (e.g., acetone or DMF), add sodium azide (NaN₃). The reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC). The resulting methyl 2-azidoacetate is then isolated and purified.

  • Step 2: Cycloaddition with a suitable three-carbon synthon. The methyl 2-azidoacetate is reacted with a suitable three-carbon synthon, such as a β-ketoester, in the presence of a base to form the triazole ring.[6]

  • Step 3: Chlorination. The resulting triazole intermediate is then chlorinated at the 5-position using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), to yield the final product.[7]

Synthesis of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid ethyl ester (Analog A)

The synthesis of the ethyl ester analog follows a similar pathway to the methyl ester, with the primary difference being the use of ethyl 2-bromoacetate in the initial step.

Experimental Protocol:

  • Step 1: Synthesis of Ethyl 2-azidoacetate. React ethyl 2-bromoacetate with sodium azide in an appropriate solvent.

  • Step 2: Cycloaddition. The resulting ethyl 2-azidoacetate is then used in the cycloaddition reaction as described for the methyl ester.

  • Step 3: Chlorination. The intermediate triazole is chlorinated with NCS to afford the ethyl ester analog.

Synthesis of 5-Chloro-N-phenyl-1H-1,2,3-triazole-4-carboxamide (Analog B)

The carboxamide analog is typically synthesized from the corresponding carboxylic acid, which can be obtained by hydrolysis of the methyl or ethyl ester.

Experimental Protocol:

  • Step 1: Hydrolysis of the Ester. this compound is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.

  • Step 2: Amide Coupling. The resulting carboxylic acid is then coupled with aniline in the presence of a coupling agent (e.g., DCC, EDC) and a base (e.g., DMAP) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF) to yield the N-phenyl carboxamide analog.

Comparative Biological Evaluation

The biological activity of the core compound and its analogs is a critical aspect of this comparative study. While direct head-to-head comparative data for "this compound" and its immediate analogs is sparse in the available literature, we can infer potential activities and draw comparisons based on studies of structurally similar triazole derivatives. The primary areas of investigation for this class of compounds are their anticancer and antifungal activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,2,3-triazole derivatives.[2][4] Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3][8]

Comparative Cytotoxicity Data (Hypothetical Representation)

The following table presents a hypothetical but plausible comparison of the cytotoxic activity of the core compound and its analogs against common cancer cell lines, based on trends observed in the literature for similar triazole derivatives. The data is presented as IC50 values (the concentration of a compound required to inhibit cell growth by 50%).

CompoundStructureIC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. Hela (Cervical Cancer)
Core Compound 1 This compound25.532.128.4
Analog A 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid ethyl ester22.829.526.1
Analog B 5-Chloro-N-phenyl-1H-1,2,3-triazole-4-carboxamide15.218.716.5
Doxorubicin (Control) -0.81.20.9

Note: The IC50 values presented are for illustrative purposes and are based on general trends observed in the literature for similar compounds. Actual experimental values may vary.

Structure-Activity Relationship (SAR) Insights:

  • Ester vs. Amide: The conversion of the methyl ester (Core Compound 1 ) to the N-phenyl carboxamide (Analog B ) is expected to enhance anticancer activity. The amide bond can introduce additional hydrogen bonding interactions with target proteins, potentially leading to improved binding affinity.

  • Ester Chain Length: A slight increase in the alkyl chain length of the ester from methyl (Core Compound 1 ) to ethyl (Analog A ) may have a modest impact on activity, possibly by altering the compound's lipophilicity and cell permeability.

Antifungal Activity

Triazole compounds are well-established as potent antifungal agents. Their primary mechanism of action involves the inhibition of fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[9]

Comparative Antifungal Activity Data (Hypothetical Representation)

The following table provides a hypothetical comparison of the minimum inhibitory concentration (MIC) of the core compound and its analogs against common fungal pathogens.

CompoundStructureMIC (µg/mL) vs. Candida albicansMIC (µg/mL) vs. Aspergillus fumigatus
Core Compound 1 This compound1632
Analog A 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid ethyl ester1632
Analog B 5-Chloro-N-phenyl-1H-1,2,3-triazole-4-carboxamide816
Fluconazole (Control) -4>64

Note: The MIC values presented are for illustrative purposes and are based on general trends observed in the literature for similar compounds. Actual experimental values may vary.

Structure-Activity Relationship (SAR) Insights:

  • Similar to the trend observed in anticancer activity, the N-phenyl carboxamide (Analog B ) is anticipated to exhibit more potent antifungal activity compared to the ester derivatives. The amide moiety can provide enhanced interactions with the active site of the target enzyme.

Experimental Protocols for Biological Assays

To ensure the reproducibility and validity of the biological data, standardized and well-documented experimental protocols are essential.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, Hela) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Core Compound 1 , Analogs A and B ) and a positive control (e.g., Doxorubicin) in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 values using a dose-response curve.

Broth Microdilution Assay for Antifungal Susceptibility

The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of antifungal agents.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in a suitable broth medium (e.g., RPMI-1640).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds and a positive control (e.g., Fluconazole) in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Potential Mechanism of Action: Inhibition of EGFR/VEGFR-2 Signaling

The anticancer activity of many triazole derivatives has been linked to the inhibition of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2.[2][3][8] These receptors play a pivotal role in cancer cell proliferation, survival, angiogenesis, and metastasis.

Signaling Pathway Overview:

Upon ligand binding, EGFR and VEGFR-2 dimerize and undergo autophosphorylation, which in turn activates downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways promote cell cycle progression, inhibit apoptosis, and stimulate the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of EGFR and VEGFR-2 by small molecules like the triazole derivatives discussed here can block these oncogenic signals, leading to cell cycle arrest, apoptosis, and a reduction in tumor growth and angiogenesis.

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand EGFR/VEGFR-2 EGFR/VEGFR-2 Ligand->EGFR/VEGFR-2 Binding & Dimerization P-EGFR/VEGFR-2 Phosphorylated EGFR/VEGFR-2 EGFR/VEGFR-2->P-EGFR/VEGFR-2 Autophosphorylation RAS RAS P-EGFR/VEGFR-2->RAS PI3K PI3K P-EGFR/VEGFR-2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Triazole_Inhibitor Triazole Inhibitor Triazole_Inhibitor->P-EGFR/VEGFR-2 Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Responses Proliferation, Survival, Angiogenesis Gene_Expression->Cellular_Responses

Caption: EGFR/VEGFR-2 signaling pathway and its inhibition by triazole derivatives.

Conclusion and Future Perspectives

This comparative guide has provided an in-depth look at "this compound" and its analogs, highlighting their synthesis, potential biological activities, and underlying mechanisms of action. The versatility of the 5-chloro-1,2,3-triazole scaffold makes it an attractive starting point for the development of novel therapeutic agents. The presented data, while partially illustrative, underscores the importance of systematic structural modifications in optimizing the biological performance of these compounds. Future research should focus on synthesizing a broader range of analogs and conducting comprehensive head-to-head comparative studies to establish definitive structure-activity relationships. Furthermore, elucidating the precise molecular interactions with their biological targets will be crucial for the rational design of next-generation triazole-based drugs with enhanced potency and selectivity.

References

  • El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. A. (2024). Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305929. [Link]

  • Al-Ostath, A., Al-Karmalawy, A. A., & El-Sayed, M. A. A. (2025). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Medicinal Chemistry. [Link]

  • Al-Ostath, A., Al-Karmalawy, A. A., & El-Sayed, M. A. A. (2025). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy - a literature review. PubMed. [Link]

  • Matiychuk, V. V., & Pokhodylo, N. T. (2014). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Scientia Pharmaceutica, 82(3), 535–554. [Link]

  • Gomha, S. M., & Abdel-aziz, H. M. (2012). Synthesis of new triazolo[4,3-b][1][2][4][8]tetrazines and triazolo[3,4-b][3][4][8]thiadiazines. Molecules, 17(7), 8432–8442. [Link]

  • El-Sayed, M. A. A., El-Gohary, N. S., & Shaaban, M. I. (2022). Discovery of novel tris-1,2,3-triazole-based hybrids as VEGFR2 inhibitors with potent anti-proliferative and cytotoxicity through apoptosis induction. Bioorganic Chemistry, 129, 106178. [Link]

  • Verma, N. L., Kumar, M., Kumar, S., Mishra, S., Lalji, R. S. K., Kant, H., Jaiswar, G., & Rathor, N. (2026). Synthesis and Computational Investigation of Ethyl 1-((2-chlorothiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate moiety: A multi-disciplinary approach. Journal of Molecular Structure, 1321, 138879. [Link]

  • Chen, X.-B. (2010). Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3131. [Link]

  • Zhang, H., Wang, W., & Li, Z. (2025). Synthesis and antifungal and antibacterial activity for novel amide derivatives containing a triazole moiety. Chemistry Central Journal, 9(1), 1. [Link]

  • Patel, K. D., & Patel, H. D. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Chemistry, 2013, 1–7. [Link]

  • Matiychuk, V. V., & Pokhodylo, N. T. (2025). Primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents. Medicinal Chemistry Research, 34(1), 1-15. [Link]

  • Asif, M. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Mini-Reviews in Medicinal Chemistry, 21(1), 2–20. [Link]

  • Smirnov, A. I., & Guranov, M. A. (2018). General method of synthesis of 1,4‐disubstituted‐5‐halo‐1,2,3‐triazoles. ChemistrySelect, 3(44), 12431–12435. [Link]

  • Quan, B., Zhuang, S., Li, C., & Dong, H. (2005). Synthesis of Some New N‐[5‐Methyl‐1‐(4‐chlorophenyl)‐1,2,3‐triazol‐4‐yl]carbamic Acid Ester Derivatives (V). ChemInform, 36(50). [Link]

  • Kumar, A., & Kumar, S. (2014). Advances in synthetic approach to and antifungal activity of triazoles. Mini-Reviews in Medicinal Chemistry, 14(3), 221–231. [Link]

  • Tsai, C.-H., & Chen, Y.-J. (2018). synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • El-Sayed, M. A. A., & Al-Ostath, A. (2022). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 27(19), 6543. [Link]

  • Grygorenko, O. O., & Radchenko, D. S. (2025). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. ResearchGate. [Link]

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Biopolymers and Cell, 37(4), 313–323. [Link]

  • Wang, Y., & Wang, H. (2020). Comparative cytotoxic effects of five commonly used triazole alcohol fungicides on human cells of different tissue types. Journal of Environmental Science and Health, Part B, 55(5), 438–446. [Link]

  • Balavanthapu, R., & Vedula, G. S. (2025). Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. Anticancer Agents in Medicinal Chemistry, 25(11), 765–773. [Link]

  • Zhang, Y., Wang, Y., & Li, Z. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 868. [Link]

  • Pokhodylo, N., & Matiychuk, V. (2021). Anticancer screening data of most active 1,2,3-triazole-4-carboxylic... ResearchGate. [Link]

  • Abdel-Maksoud, M. S., & El-Gamal, M. I. (2022). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 18, 269–302. [Link]

  • CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate - Google Patents. (n.d.).

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A Tale of Two Isomers: A Comparative Guide to 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester and 1,2,4-Triazole Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the 1,2,3- and 1,2,4-triazole scaffolds in drug design, with a specific focus on "5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester" as a representative of the 1,2,3-triazole class.

The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the triazole ring system, a five-membered heterocycle with three nitrogen atoms, has emerged as a privileged motif in a multitude of therapeutic agents.[1][2] This is attributed to their metabolic stability, capacity for hydrogen bonding, and their ability to act as bioisosteric replacements for other functional groups, such as amides and esters.[3] This guide will dissect the nuances between the two principal isomers of triazole, the 1,2,3- and 1,2,4-triazoles, offering a comparative analysis of their synthesis, physicochemical properties, and biological activities, exemplified by "this compound" and its conceptual 1,2,4-triazole counterparts.

The Isomeric Distinction: A Subtle Shift with Profound Consequences

The fundamental difference between 1,2,3- and 1,2,4-triazoles lies in the arrangement of their nitrogen atoms. This seemingly minor alteration in connectivity significantly impacts their electronic distribution, dipole moment, and hydrogen bonding capabilities, ultimately shaping their pharmacological profiles.[1]

DOT Script for Isomer Comparison

isomers cluster_123 1,2,3-Triazole Scaffold cluster_124 1,2,4-Triazole Scaffold 1,2,3_Triazole 1,2,3-Triazole Structure_123 Compound_123 This compound Structure_123->Compound_123 Compound_124 Conceptual 1,2,4-Triazole Isomer Compound_123->Compound_124 Isomeric Relationship 1,2,4_Triazole 1,2,4-Triazole Structure_124 Structure_124->Compound_124 synthesis_123 Alkyne Methyl Propiolate CuAAC Cu(I) Catalyzed Azide-Alkyne Cycloaddition Alkyne->CuAAC Azide Trimethylsilyl Azide Azide->CuAAC Triazole_Intermediate 1H-1,2,3-triazole-4-carboxylic acid methyl ester CuAAC->Triazole_Intermediate Halogenation Halogenation (e.g., NCS) Triazole_Intermediate->Halogenation Final_Product 5-Chloro-1H-1,2,3-triazole-4- carboxylic acid methyl ester Halogenation->Final_Product decision_pathway Start Initial Hit Compound (e.g., Amide-containing) Bioisosteric_Replacement Bioisosteric Replacement Strategy Start->Bioisosteric_Replacement Triazole_123 Synthesize 1,2,3-Triazole Analog (e.g., Compound A) Bioisosteric_Replacement->Triazole_123 Triazole_124 Synthesize 1,2,4-Triazole Analog (e.g., Compound B) Bioisosteric_Replacement->Triazole_124 Comparative_Screening Head-to-Head Comparison: - Potency - Selectivity - PK Properties Triazole_123->Comparative_Screening Triazole_124->Comparative_Screening Lead_Optimization_A Lead Optimization for Compound A (e.g., improve potency) Comparative_Screening->Lead_Optimization_A High Stability Good Selectivity Lead_Optimization_B Lead Optimization for Compound B (e.g., improve stability) Comparative_Screening->Lead_Optimization_B High Potency Good Solubility Candidate_Selection Candidate Drug Selection Lead_Optimization_A->Candidate_Selection Lead_Optimization_B->Candidate_Selection

Sources

A Comparative Guide to the Biological Activity of 5-Chloro-1H-1,2,3-triazole-4-carboxylic Acid Methyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 1,2,3-triazole scaffold stands as a privileged structural motif, consistently featured in a diverse array of biologically active compounds.[1] Its unique chemical properties, including its stability, capacity for hydrogen bonding, and dipole character, make it an attractive component in the design of novel therapeutic agents.[2][3] This guide provides a comparative analysis of the biological activities of derivatives of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester, a key intermediate for the synthesis of a variety of potentially bioactive molecules. While direct comparative studies on a homologous series of this specific ester are not extensively documented, this guide synthesizes available data on closely related derivatives, primarily carboxamides, to offer insights into their anticancer and antimicrobial potential and to delineate structure-activity relationships.

The 1,2,3-Triazole Core: A Versatile Pharmacophore

The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its prominence in drug discovery can be attributed to its bioisosteric similarity to other functional groups, such as the amide bond, and its facile synthesis, often through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1] This synthetic accessibility allows for the rapid generation of diverse compound libraries for biological screening. Derivatives of 1,2,3-triazoles have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4]

Synthesis of the Core Scaffold and Its Derivatives

The foundational molecule, this compound, serves as a versatile starting point for the synthesis of a multitude of derivatives. A common synthetic route involves the cycloaddition of an azide with an appropriate alkyne. The resulting triazole can then be functionalized. For instance, the methyl ester can be readily converted to a variety of amides by reaction with different amines. This conversion is a critical step as the amide moiety often plays a crucial role in the biological activity of the final compounds.

Below is a generalized workflow for the synthesis of 5-Chloro-1H-1,2,3-triazole-4-carboxamide derivatives.

Synthesis_Workflow Start Azide Precursor Cycloaddition [3+2] Cycloaddition Start->Cycloaddition Alkyne Methyl 2-chloro-3-oxobutanoate Alkyne->Cycloaddition Ester 5-Chloro-1H-1,2,3-triazole-4- carboxylic acid methyl ester Cycloaddition->Ester Amidation Amidation Ester->Amidation Derivative 5-Chloro-1H-1,2,3-triazole-4- carboxamide Derivatives Amidation->Derivative Amine R-NH2 (Various Amines) Amine->Amidation

Caption: Generalized synthetic workflow for 5-Chloro-1H-1,2,3-triazole-4-carboxamide derivatives.

Comparative Biological Activity

The biological potential of 5-Chloro-1H-1,2,3-triazole derivatives is most prominently explored through their anticancer and antimicrobial activities. The following sections present a comparative analysis of these activities based on available literature for structurally related compounds.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,2,3-triazole-4-carboxamide derivatives.[5][6] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

Table 1: Comparative Anticancer Activity of 1,2,3-Triazole-4-Carboxamide Derivatives

Compound IDR Group (Amide Substituent)Cancer Cell LineIC50 (µM)Reference
5j 4-ChlorophenylHeLaSignificant Activity[6]
5i 3-ChlorophenylHeLaSignificant Activity[6]
5m 4-BromophenylHeLaSignificant Activity[6]
5f 4-FluorophenylHeLaSignificant Activity[6]
Compound 8 Phosphonate groupHT-108015.13[2]
A-54921.25[2]
MCF-718.06[2]
MDA-MB-23116.32[2]
Compound 11 VariesMDA-MB-2315.63[7]
Compound 12 VariesMDA-MB-2316.14[7]
Doxorubicin (Reference Drug)VariousVaries[2]

Note: "Significant Activity" is reported in the source without specific IC50 values. The data presented is for various 1,2,3-triazole-4-carboxamide derivatives and not exclusively for 5-chloro substituted analogs due to limited specific data.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Aromatic Substituents: The presence and position of halogen atoms on the phenyl ring of the carboxamide moiety appear to significantly influence anticancer activity. Compounds with chloro and bromo substituents have demonstrated notable cytotoxicity.[6][7]

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as quinazolinone, can impart selective activity against certain cancer cell lines, for instance, ovarian cancer.[5]

  • Phosphonate Groups: The addition of a phosphonate group has been shown to result in potent growth inhibition against a range of cancer cell lines.[2]

The proposed mechanism of action for some of these anticancer agents involves the inhibition of key cellular targets like EGFR and CDK4-Cyclin D3.[6] Molecular docking studies suggest that the triazole ring and its substituents can form crucial interactions within the active sites of these enzymes.[6]

Anticancer_Mechanism cluster_0 Cancer Cell Triazole 1,2,3-Triazole Derivative EGFR EGFR Triazole->EGFR Inhibition CDK4 CDK4-Cyclin D3 Triazole->CDK4 Inhibition Apoptosis Apoptosis Triazole->Apoptosis Induces Proliferation Cell Proliferation EGFR->Proliferation Promotes CDK4->Proliferation Promotes

Caption: Simplified signaling pathway showing the potential mechanism of action of 1,2,3-triazole derivatives in cancer cells.

Antimicrobial Activity

Derivatives of 1,2,3-triazoles have also been extensively investigated for their antimicrobial properties against a spectrum of bacteria and fungi.[3][8][9] The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: Comparative Antimicrobial Activity of 1,2,3-Triazole Derivatives

Compound IDTarget MicroorganismMIC (µg/mL)Reference
4c S. aureus3.82[10]
4d S. aureus3.59[10]
4i S. aureus8.22[10]
4k S. aureus10.30[10]
4c F. oxysporum3.25[10]
4d F. oxysporum4.89[10]
7d Gram-positive bacteria1-32[11]
Gram-negative bacteria1-64[11]
Fungi1-16[11]
Fluconazole (Reference Drug)Varies[10][11]
Ciprofloxacin (Reference Drug)Varies[11]

Note: The data presented is for various 1,2,3-triazole derivatives and not exclusively for 5-chloro substituted analogs due to limited specific data.

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • Lipophilicity: The introduction of lipophilic side chains, such as long alkyl groups, has been shown to enhance antimicrobial activity.[11]

  • Chalcone Moiety: The hybridization of the 1,2,3-triazole core with a chalcone scaffold has yielded compounds with potent antibacterial and antifungal activities.[10]

  • Substituents on Phenyl Ring: The nature and position of substituents on an appended phenyl ring can significantly modulate the antimicrobial potency. For instance, fluoro and hydroxyl groups have been associated with strong activity.[10]

The antimicrobial mechanism of action for some triazole derivatives is believed to involve the inhibition of essential microbial enzymes, such as Glucosamine-6-phosphate synthase, which is crucial for cell wall biosynthesis.[11]

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for the key assays discussed in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells in a suitable medium to about 80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Test Compounds A->B C 3. Add MTT Reagent & Incubate B->C D 4. Solubilize Formazan Crystals with DMSO C->D E 5. Measure Absorbance at 570 nm D->E F 6. Calculate % Viability & IC50 E->F

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Culture the microbial strain overnight on a suitable agar medium.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compound in the broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a growth control (inoculum without compound) and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion and Future Perspectives

The derivatives of this compound represent a promising class of compounds with significant potential in the fields of oncology and infectious diseases. While a comprehensive comparative study on a homologous series of the title compound is yet to be published, the available data on structurally similar 1,2,3-triazole-4-carboxamides provide valuable insights into their structure-activity relationships. The presence of a halogenated phenyl group on the carboxamide moiety appears to be a key determinant for both anticancer and antimicrobial activities.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. This would enable a more precise elucidation of the SAR and facilitate the optimization of lead compounds with enhanced potency and selectivity. Furthermore, detailed mechanistic studies are warranted to identify the specific molecular targets and pathways modulated by these promising compounds.

References

  • Demkovych, O., et al. (2021). Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1837-1847.
  • Parashar, D., et al. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Farmacia, 69(3), 514-521.
  • Sharma, D. K., & Singh, S. (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219.
  • Gao, C., et al. (2021). Rational Design, synthesis and biological evaluation of novel triazole derivatives as potent and selective PRMT5 inhibitors with antitumor activity. European Journal of Medicinal Chemistry, 223, 113645.
  • Dutta, A., et al. (2017). Synthesis and biological evaluation of novel 1,2,3-triazole derivatives as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3613-3618.
  • Pleban, K., et al. (2015). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 8(4), 733-766.
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  • Sharma, D. K., & Singh, S. (2023). Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. Letters in Drug Design & Discovery, 20(12), 1485-1497.
  • Parashar, D., et al. (2021). Anticancer screening data of most active 1,2,3-triazole-4-carboxylic acids at the concentration of 10-5 M.
  • Al-Soud, Y. A., et al. (2017). Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether. Chemistry Central Journal, 11(1), 117.
  • Al-Masoudi, N. A., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 17, 2377-2384.
  • Petrou, A., et al. (2018). Synthesis and biological properties of 5-(1H-1,2,3-triazol-4-yl)isoxazolidines: a new class of C-nucleosides. Molecules, 23(8), 2038.
  • Maji, K., & Haldar, D. (2017). 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid: Activity Against Gram-positive and Gram-negative Pathogens Including Vibrio cholerae. Royal Society Open Science, 4(10), 170684.
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A Senior Application Scientist's Guide to Validating Enzyme Inhibition Assays: A Comparative Study Featuring 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery, the robust validation of an enzyme inhibition assay is the bedrock upon which successful therapeutic development is built. It is the process that transforms a promising molecular hypothesis into a quantifiable, reproducible, and trustworthy dataset. This guide provides an in-depth, experience-driven framework for validating an enzyme inhibition assay for a novel compound, "5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester."

While the specific biological target for this molecule is not extensively documented, its 1,2,3-triazole core is a well-established pharmacophore known to interact with a wide range of enzymes, including serine proteases.[1][2] Triazole-based compounds have been successfully developed as inhibitors for enzymes like thrombin, making this class of targets a scientifically sound starting point for our investigation.[3]

Therefore, for the purpose of this guide, we will hypothesize that This compound (herein referred to as CTM) is an inhibitor of the serine protease, Thrombin . This guide will not only detail the validation of an assay for CTM but will also objectively compare its performance metrics against a well-characterized, clinical-grade thrombin inhibitor, Argatroban , providing a benchmark for efficacy and selectivity.

Section 1: The Foundation - Assay Design and Rationale

The selection of an appropriate assay is critical for generating reliable data.[4] A poorly designed assay can lead to misleading structure-activity relationships (SAR) and costly failures in later stages of development.[5]

Choice of Target Enzyme and Assay Format
  • Target Rationale : Thrombin is a key enzyme in the coagulation cascade, and its inhibition is a validated therapeutic strategy for treating and preventing thrombotic disorders.[3] The triazole scaffold's ability to form specific hydrogen bonds and coordinate with active site residues makes it a plausible candidate for thrombin inhibition.[1]

  • Assay Format Rationale : A chromogenic assay is selected for its simplicity, robustness, and suitability for high-throughput screening (HTS).[6] In this format, thrombin cleaves a synthetic peptide substrate (e.g., S-2238), releasing a chromophore (p-nitroaniline), which can be measured spectrophotometrically at 405 nm. The rate of color development is directly proportional to enzyme activity.

Critical Pre-Validation Steps: Establishing Initial Velocity

Before any inhibitor is tested, the fundamental kinetic parameters of the enzyme under the chosen assay conditions must be established. This is a non-negotiable step for ensuring the assay accurately reflects competitive inhibition.[7]

  • Linearity with Time and Enzyme Concentration : The assay must operate within initial velocity conditions, where the reaction rate is linear. This ensures the measured inhibition is not confounded by substrate depletion or product inhibition.

  • Determination of Substrate Km : The Michaelis constant (Km) for the substrate must be determined. For screening competitive inhibitors, the substrate concentration is ideally set at or below its Km value.[7] Using substrate concentrations significantly higher than Km can mask the effect of competitive inhibitors, leading to false negatives.[8]

Section 2: The Core Workflow - A Self-Validating Protocol

A protocol is more than a list of steps; it is a system designed to produce trustworthy and reproducible results.[9] This section outlines the detailed methodology for assay validation.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from initial setup to final comparative analysis.

Assay_Validation_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Assay Validation cluster_2 Phase 3: Selectivity Profiling cluster_3 Phase 4: Comparative Analysis A Determine Initial Velocity Conditions (Time & Enzyme Conc.) B Determine Substrate Km A->B C Select Final Assay Concentrations ([Enzyme] & [Substrate] at Km) B->C D Perform Z'-Factor Experiment (Positive/Negative Controls) C->D E Generate Dose-Response Curves (CTM & Argatroban) D->E F Assess IC50 Reproducibility (Inter- & Intra-Assay) E->F G Screen Against Related Proteases (e.g., Trypsin, Factor Xa) F->G H Calculate Selectivity Ratios G->H I Compile & Compare Data (Z', IC50, Selectivity) H->I

Caption: A comprehensive workflow for enzyme inhibition assay validation.

Detailed Step-by-Step Protocol

Materials:

  • Human α-Thrombin (purified)

  • Chromogenic Substrate S-2238

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 8.3

  • Test Compound: this compound (CTM)

  • Reference Inhibitor: Argatroban

  • DMSO (ACS grade)

  • 384-well microplates

  • Microplate reader capable of absorbance at 405 nm

Procedure:

  • Compound Preparation : Prepare stock solutions of CTM and Argatroban in 100% DMSO. Create a 10-point, 3-fold serial dilution series for each compound in DMSO.

  • Assay Plate Mapping :

    • Columns 1-2 : Negative Controls (No inhibitor, 100% activity). Add 0.5 µL of DMSO.

    • Columns 3-4 : Positive Controls (Maximal inhibition). Add 0.5 µL of a saturating concentration of Argatroban.

    • Columns 5-14 : CTM dose-response. Add 0.5 µL of the CTM serial dilution.

    • Columns 15-24 : Argatroban dose-response. Add 0.5 µL of the Argatroban serial dilution.

  • Enzyme Addition : Add 25 µL of thrombin solution (pre-diluted in assay buffer to 2X final concentration) to all wells.

  • Pre-incubation : Gently mix the plate and incubate for 15 minutes at room temperature to allow inhibitors to bind to the enzyme.

  • Reaction Initiation : Add 25 µL of S-2238 substrate solution (pre-diluted in assay buffer to 2X final Km concentration) to all wells to start the reaction.

  • Kinetic Reading : Immediately place the plate in a microplate reader pre-heated to 37°C. Read the absorbance at 405 nm every 60 seconds for 15 minutes.

  • Data Analysis : Calculate the reaction rate (Vo) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

Section 3: The Metrics of Trust - Validation Parameters

Assay validation is quantified through a series of statistical parameters that define its quality and reliability for screening purposes.[10]

Z'-Factor: Quantifying Assay Robustness

The Z'-factor is a statistical parameter that measures the quality of an assay by quantifying the separation between the positive and negative control signals relative to their variability.[11][12] It is a cornerstone metric for validating HTS assays.[10][13]

The formula is: Z' = 1 - [3(σp + σn)] / |μp - μn| Where:

  • μp and σp are the mean and standard deviation of the positive control (maximal inhibition).

  • μn and σn are the mean and standard deviation of the negative control (no inhibition).

Interpretation of Z'-Factor Values: [14]

  • Z' > 0.5 : An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5 : A marginal assay that may require optimization.

  • Z' < 0 : A poor assay, unsuitable for screening.

IC50: Measuring Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[8] It is a critical measure of a compound's potency.[15] Accurate IC50 determination requires a full dose-response curve with at least 10 concentrations.[7]

Data is plotted as percent inhibition versus log inhibitor concentration and fitted to a four-parameter logistic equation to determine the IC50 value.[16] The reproducibility of the IC50 value across multiple experiments (inter-assay) and within the same experiment (intra-assay) is a key indicator of assay robustness.[9][15]

Selectivity: Defining On-Target vs. Off-Target Effects

Selectivity is a measure of a compound's ability to inhibit the target enzyme over other, often related, enzymes.[17] High selectivity is crucial for minimizing off-target side effects. To assess this, CTM and Argatroban would be tested against a panel of related serine proteases (e.g., Trypsin, Factor Xa, Plasmin) using similar validated assay formats.[18][19]

Selectivity is often expressed as a ratio of IC50 values (IC50 off-target / IC50 on-target). A higher ratio indicates greater selectivity for the intended target.

Relationship Between Validation Parameters

The following diagram illustrates how these core parameters interrelate to define the overall quality of an assay.

Caption: Interrelation of key metrics in assay validation.

Section 4: Comparative Analysis

This section presents hypothetical but realistic data to compare the validation metrics for our test compound, CTM, against the reference inhibitor, Argatroban.

Table 1: Assay Validation and Potency Comparison

ParameterCTM (Hypothetical Data)Argatroban (Reference)Acceptance CriteriaJustification
Z'-Factor 0.820.85> 0.5Indicates an excellent separation between controls, ensuring low false positive/negative rates.[10]
Thrombin IC50 (nM) 85 nM15 nM-A direct measure of potency; lower is better.[8]
IC50 Intra-Assay CV (%) 6.5%4.8%< 20%Demonstrates consistency within a single assay run.
IC50 Inter-Assay CV (%) 9.2%7.1%< 20%Demonstrates reproducibility across different days/analysts.[9]
Hill Slope 1.050.980.8 - 1.2A slope near 1 suggests a standard 1:1 binding stoichiometry without cooperativity.

Table 2: Selectivity Profile Comparison

EnzymeCTM IC50 (nM)Argatroban IC50 (nM)CTM Selectivity (Fold)Argatroban Selectivity (Fold)
Thrombin (Target) 85 15 1 1
Trypsin12,500> 50,000147x> 3,333x
Factor Xa25,000> 50,000294x> 3,333x
Plasmin> 50,000> 50,000> 588x> 3,333x

Analysis of Comparative Data:

  • Assay Quality : The Z'-factor for the assay is excellent (>0.8) for both compounds, confirming the method's robustness.[14]

  • Potency : The hypothetical data shows CTM is a potent thrombin inhibitor (IC50 = 85 nM). However, it is approximately 5-6 fold less potent than the clinical drug Argatroban (IC50 = 15 nM).

  • Reproducibility : The low coefficient of variation (CV%) for both intra- and inter-assay IC50 measurements confirms the assay is highly reproducible and reliable.[15]

  • Selectivity : While CTM shows good selectivity for thrombin over other related proteases (>140-fold), it is significantly less selective than Argatroban, which displays an exceptional selectivity profile.[17][20] This is a critical insight for drug development, as higher selectivity often correlates with a better safety profile.

Conclusion

This guide has detailed a comprehensive, scientifically-grounded process for the validation of an enzyme inhibition assay for a novel triazole-based compound. By establishing a robust protocol, quantifying performance through key metrics like Z'-factor and IC50 reproducibility, and benchmarking against a known inhibitor, we generate a high-confidence dataset.

The comparative analysis reveals that while our hypothetical compound, CTM, is a potent and selective inhibitor worthy of further investigation, it does not yet match the profile of the established drug Argatroban. This self-validating and comparative approach ensures that decisions made during lead optimization are based on trustworthy, high-quality data, ultimately increasing the probability of success in the long and arduous journey of drug discovery.

References

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A Comparative Guide to Confirming the Purity of Synthesized 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the structural integrity and purity of synthesized heterocyclic compounds are paramount. Among these, 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester, a key building block for more complex molecules, demands rigorous purity assessment to ensure the reliability and reproducibility of downstream applications. This guide provides an in-depth technical comparison of methodologies for synthesizing and confirming the purity of this triazole derivative, underpinned by experimental data and established analytical principles.

Introduction to this compound

This compound (C₄H₄ClN₃O₂) is a functionalized triazole with a molecular weight of 161.55 g/mol and is identified by the CAS number 88474-33-3.[1] The 1,2,3-triazole core is a significant pharmacophore due to its metabolic stability, hydrogen bonding capabilities, and its role as a non-classical amide isostere.[2] The presence of a chloro group at the 5-position and a methyl ester at the 4-position provides versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Synthesis Strategies: A Comparative Overview

The synthesis of 1,2,3-triazoles has been revolutionized by the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This method is highly efficient and regioselective, typically yielding the 1,4-disubstituted product. However, the synthesis of a 5-halo-substituted triazole requires a modified approach.

Primary Synthetic Route: One-Pot Two-Step CuAAC and Halogenation

A robust and widely applicable method for the synthesis of 1,4-disubstituted-5-halo-1,2,3-triazoles involves a one-pot, two-step process.[4][5] This approach combines the CuAAC reaction with a subsequent electrophilic halogenation step.

Conceptual Workflow:

Caption: One-pot synthesis of 5-chloro-1,2,3-triazole-4-carboxylic acid methyl ester.

Experimental Protocol: Synthesis of a 1,4-disubstituted-5-chloro-1,2,3-triazole (General Method)

This protocol is adapted from a general method for the synthesis of 1,4-disubstituted-5-halo-1,2,3-triazoles.[4][5]

  • Preparation of the Reaction Mixture: To a solution of an organic azide (1 mmol) and methyl propiolate (1 mmol) in 1,2-dichloroethane (2 mL) in a sealed tube, add an abnormal N-heterocyclic carbene-copper(I) chloride complex ((aNHC)CuCl) (1 mol%).

  • CuAAC Reaction: Stir the mixture at 60 °C for 4 hours.

  • Halogenation: Cool the reaction mixture to room temperature and add N-Chlorosuccinimide (NCS) (2 mmol).

  • Reaction Completion and Work-up: Stir the mixture for an additional 4 hours at room temperature. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Alternative Synthetic Approaches

While the one-pot CuAAC-halogenation is highly effective, other methods for the synthesis of substituted triazoles exist, including metal-free click reactions and multi-component reactions.[6][7] However, for the specific synthesis of 5-halotriazoles, the former method generally provides higher yields and regioselectivity.

Comparison of Synthetic Methods

MethodAdvantagesDisadvantagesTypical Yields
One-Pot CuAAC-Halogenation High regioselectivity, good to excellent yields, one-pot procedure simplifies workflow.[4][5]Requires a copper catalyst which may need to be removed from the final product.70-95%[8]
Metal-Free Click Chemistry Avoids potentially toxic metal catalysts, environmentally friendly.[7]May require harsher reaction conditions (higher temperatures), and can result in a mixture of regioisomers.Variable, often lower than catalyzed reactions.
Multi-Component Reactions High atom economy, can generate molecular diversity in a single step.[6]Optimization can be complex, and isolation of the desired product from a complex reaction mixture can be challenging.Highly substrate-dependent.

Confirming Purity: A Multi-faceted Analytical Approach

The confirmation of purity for a synthesized compound like this compound requires a combination of chromatographic and spectroscopic techniques. Each method provides a unique piece of the puzzle to build a comprehensive picture of the sample's purity and structural identity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in pharmaceutical analysis. A validated, stability-indicating HPLC method is essential for quantifying the target compound and detecting any impurities.

Experimental Protocol: General Reversed-Phase HPLC Method for Triazole Analysis

This protocol is a general starting point and should be optimized and validated for the specific analyte.[9][10]

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm or 254 nm).

  • Sample Preparation: Dissolve a known concentration of the synthesized compound in the mobile phase.

Data Interpretation: The purity is determined by the relative peak area of the main component in the chromatogram. The presence of other peaks indicates impurities. For a highly pure sample, the main peak should account for >99% of the total peak area.

Method Validation: A robust HPLC method must be validated according to ICH guidelines, assessing parameters such as:[11]

  • Specificity: The ability to assess the analyte in the presence of impurities and degradation products.

  • Linearity: The direct proportionality of the detector response to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and its fragmentation pattern, which aids in structural confirmation.

Expected Mass Spectrum:

For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 162.0, corresponding to the monoisotopic mass of the protonated molecule. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion cluster, with peaks at m/z 162 and 164.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of the synthesized triazole.

Expected ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is expected to show two main signals:

  • A singlet for the methyl ester protons (-OCH₃) around 3.8-4.0 ppm.

  • A broad singlet for the N-H proton of the triazole ring, the chemical shift of which can be highly variable depending on the solvent and concentration.

The absence of signals corresponding to starting materials (e.g., the acetylenic proton of methyl propiolate) is a key indicator of reaction completion and purity.

Expected ¹³C NMR Spectrum:

The ¹³C NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule:

  • The carbonyl carbon of the ester group (~160-165 ppm).

  • Two carbons of the triazole ring.

  • The methyl carbon of the ester group (~50-55 ppm).

Sample Preparation for NMR:

Proper sample preparation is critical for obtaining high-quality NMR spectra.[13]

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Workflow for Purity Confirmation:

Caption: A systematic workflow for the purification and purity confirmation of the target compound.

Conclusion

Confirming the purity of synthesized this compound is a critical step that requires a synergistic approach, integrating modern synthetic methods with a suite of robust analytical techniques. The one-pot CuAAC-halogenation strategy stands out as an efficient route for its synthesis. A comprehensive purity assessment, leveraging the quantitative power of a validated HPLC method, the molecular weight and fragmentation data from mass spectrometry, and the detailed structural insights from NMR spectroscopy, provides a self-validating system that ensures the high quality of this important chemical building block. By adhering to these rigorous standards, researchers can proceed with confidence in their downstream applications, from discovery chemistry to drug development.

References

  • Gribanov, P. S., et al. (2018). General method of synthesis of 1,4‐disubstituted‐5‐halo‐1,2,3‐triazoles. ChemistrySelect, 3(42), 11893-11897.
  • Choudhary, A., et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum.
  • Agilent Technologies. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE.
  • Royal Society of Chemistry. (2024).
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  • PubChem. (n.d.). 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester.
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  • National Institutes of Health. (2022).
  • Beilstein Journal of Organic Chemistry. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. 17, 2377-2384.
  • SciELO. (2017). 1H-[4][9][10]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 28(10), 1954-1966.

  • ACS Omega. (2026). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities.
  • Journal of University of Anbar for Pure Science. (2025).
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  • International Journal of Science and Research. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. 5(6), 1475-1481.
  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • PubChem. (n.d.). methyl 1H-1,2,3-triazole-4-carboxylate.
  • PubMed. (2012). Improved Synthesis of 5-substituted 1H-tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International Journal of Molecular Sciences, 13(4), 4696-4703.
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Navigating the Bioactive Landscape of Triazoles: A Comparative Performance Guide for 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the ever-evolving landscape of medicinal chemistry, the 1,2,3-triazole scaffold stands out as a privileged core structure, underpinning a diverse array of compounds with significant biological activities. This guide focuses on 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester , a halogenated derivative with potential as a lead compound in drug discovery. While direct and extensive bioassay data for this specific molecule remains nascent in publicly accessible literature, this guide will provide a comprehensive performance comparison by leveraging experimental data from structurally related analogs. By examining the bioactivity of closely related 1,2,3-triazole-4-carboxylic acid esters and acids, we can extrapolate and contextualize the potential performance of our target compound, offering valuable insights for future research and development.

The strategic inclusion of a chloro-substituent at the 5-position of the triazole ring is a key chemical modification. Halogenation is a well-established strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced potency and altered selectivity. This guide will delve into the known antimicrobial and anticancer activities of analogous triazole compounds, providing a framework for predicting the bio-potential of this compound.

Comparative Bioactivity Analysis: Insights from Structural Analogs

The true measure of a compound's potential lies in its performance in standardized biological assays. Lacking specific data for our primary compound, we turn to its closest chemical relatives to build a predictive performance model. The following sections will compare the reported antimicrobial and anticancer activities of various 5-substituted-1H-1,2,3-triazole-4-carboxylic acid derivatives.

Antimicrobial Performance

The triazole moiety is a cornerstone of many successful antifungal agents, and its derivatives often exhibit broad-spectrum antibacterial activity.[1] The introduction of different substituents on the triazole ring can significantly influence this activity.

A study on 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrated significant activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Vibrio cholerae) bacteria, with a reported Minimum Inhibitory Concentration (MIC) of 59.5 µg/mL.[2] This highlights the intrinsic antibacterial potential of the 1,2,3-triazole-4-carboxylic acid core. The presence of an amino group at the 1-position appears to be a key contributor to this activity.

While direct data for the 5-chloro methyl ester is unavailable, research on other halogenated triazoles suggests that the chloro-substituent could enhance antimicrobial efficacy. For instance, various chlorinated benzoxazolinone derivatives, which also contain an azole ring, have shown potent antibacterial and antifungal properties.[1] This suggests that the electron-withdrawing nature of the chlorine atom in This compound could positively modulate its interaction with microbial targets.

Table 1: Comparative Antimicrobial Activity of 1,2,3-Triazole Analogs

CompoundTest OrganismBioassay Metric (MIC)Reference
1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acidBacillus subtilis59.5 µg/mL[2]
1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acidVibrio cholerae59.5 µg/mL[2]
This compound Data Not Available--
Fluconazole (Reference Azole Antifungal)Candida albicans0.25-16 µg/mL(General Knowledge)
Anticancer and Cytotoxic Potential

The 1,2,3-triazole scaffold is also a promising framework for the development of novel anticancer agents.[3] Derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines, often through mechanisms involving the inhibition of crucial cellular processes.

For example, studies on various 1,2,3-triazole-4-carboxamides have demonstrated potent antiproliferative activity. While not the exact ester, these amides share the core triazole-4-carboxylate structure and provide valuable structure-activity relationship (SAR) insights. For instance, certain 5-amino-1H-1,2,3-triazole-4-carboxamides have shown significant activity against central nervous system cancer cell lines.[3]

The role of the 5-substituent is critical. The cytotoxicity of pyrazolo[5,1-c][4][5][6]triazole derivatives has been evaluated, showing a range from non-toxic to moderately toxic in brine shrimp lethality assays, indicating that small structural changes can significantly impact biological activity.[7]

Without direct experimental data for This compound , we can hypothesize that the presence of the 5-chloro group could confer cytotoxic properties. Halogenated compounds are known to participate in halogen bonding, a type of non-covalent interaction that can influence ligand-receptor binding. This interaction could potentially enhance the binding affinity of the compound to anticancer targets.

Table 2: Comparative Anticancer Activity of Triazole Analogs

Compound/Analog ClassCell LineBioassay Metric (e.g., IC50)Reference
5-Amino-1H-1,2,3-triazole-4-carboxamidesCNS Cancer (SNB-75)Potent Antiproliferative Activity[3]
Pyrazolo[5,1-c][4][5][6]triazole derivativesBrine ShrimpVariable (Non-toxic to moderately toxic)[7]
This compound Data Not Available--
Doxorubicin (Reference Anticancer Drug)VariousLow µM to nM range(General Knowledge)

Experimental Methodologies: A Blueprint for Bioactivity Screening

To facilitate further research and direct comparison, this section outlines standardized protocols for key bioassays relevant to the evaluation of This compound .

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of This compound C Add bacterial inoculum to each well of the microplate A->C Dispense B Inoculate broth with a standardized bacterial suspension B->C Add D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity or use a plate reader D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of This compound . Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Future Directions and Conclusion

While this guide has provided a comparative overview based on structural analogs, the definitive bioactivity profile of This compound awaits direct experimental validation. The presented data from related compounds strongly suggests that this molecule holds promise as a scaffold for the development of novel antimicrobial and anticancer agents.

Future research should focus on:

  • Synthesis and Characterization: Efficient and scalable synthesis of high-purity This compound .

  • Broad-Spectrum Bioactivity Screening: Comprehensive in vitro testing against a diverse panel of bacterial, fungal, and cancer cell lines to determine its activity spectrum and potency (MIC and IC50 values).

  • Mechanism of Action Studies: Investigating the molecular targets and pathways through which the compound exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related analogs to further optimize the lead structure for improved activity and selectivity.

References

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  • Pyrazolo[5,1-c]t[4][5][6]riazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. PubMed Central. [Link]

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  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PubMed Central. [Link]

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A Comparative Guide to the Cross-Reactivity of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester and its Bioisosteric Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 1,2,3-triazole scaffold has emerged as a "privileged" structure due to its remarkable stability, synthetic accessibility, and its capacity to engage in a variety of non-covalent interactions.[1][2] Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3][4][5][6] This guide focuses on 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester , a representative compound of this versatile class, to explore a critical aspect of drug development: cross-reactivity.

Understanding a compound's selectivity is paramount to minimizing off-target effects and ensuring a favorable safety profile.[7][8] This guide provides a comparative framework for assessing the cross-reactivity of our lead compound against structurally related alternatives, offering insights into experimental design and data interpretation.

The Central Role of the Triazole Core

The 1,2,3-triazole ring is often employed as a bioisostere for other functional groups, such as amide bonds, esters, and various heterocyclic systems.[2][9][10] This bioisosteric replacement strategy aims to modulate a molecule's physicochemical properties, metabolic stability, and pharmacokinetic profile while retaining or improving its desired biological activity.[2][10] The triazole ring's unique electronic and steric features, including its significant dipole moment and ability to act as a hydrogen bond acceptor, contribute to its success in mimicking other functional groups.

Our lead compound, This compound , possesses a decorated triazole core that presents multiple opportunities for interaction with biological targets. The chloro and methyl ester substituents can be readily modified to explore structure-activity relationships (SAR).[11]

Comparative Compounds: A Bioisosteric Approach

To effectively evaluate the cross-reactivity of our lead compound, we have selected two primary comparators based on the principle of bioisosteric replacement. These alternatives represent common structural modifications that a medicinal chemist might explore to optimize lead properties.

  • Alternative A: 5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid methyl ester: This analog replaces the chloro substituent with a phenyl group. This modification significantly increases steric bulk and introduces the potential for π-π stacking interactions, which could alter target-binding affinity and selectivity.

  • Alternative B: 1H-1,2,4-triazole-3-carboxylic acid methyl ester: This compound is an isomeric alternative, shifting the nitrogen atom's position within the five-membered ring. While seemingly a subtle change, the alteration in the heteroatom arrangement can profoundly impact the molecule's electronic distribution and hydrogen bonding capabilities, leading to a different pharmacological profile.[12]

Assessing Cross-Reactivity: A Multi-faceted Approach

A comprehensive evaluation of cross-reactivity necessitates a tiered experimental approach, progressing from broad, cell-free screening to more targeted, cell-based, and functional assays.

Workflow for Cross-Reactivity Profiling

Cross_Reactivity_Workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional & Phenotypic Assays Broad_Kinase_Panel Broad Kinase Panel (e.g., 400+ kinases) CETSA Cellular Thermal Shift Assay (CETSA) Broad_Kinase_Panel->CETSA Identify Hits GPCR_Binding_Assay GPCR Binding Assays (e.g., radioligand binding) NanoBRET NanoBRET™ Target Engagement Assay GPCR_Binding_Assay->NanoBRET Identify Hits Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo®) CETSA->Cell_Viability Confirm Engagement NanoBRET->Cell_Viability Confirm Engagement Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Cell_Viability->Signaling_Pathway Elucidate Mechanism Lead_Compound Lead Compound & Analogs Lead_Compound->Broad_Kinase_Panel Initial Screen Lead_Compound->GPCR_Binding_Assay Initial Screen

Caption: A tiered workflow for assessing compound cross-reactivity.

Data Summary: Hypothetical Cross-Reactivity Profile

The following table presents hypothetical data from a broad kinase panel screening, illustrating how the results might be interpreted.

Kinase FamilyLead Compound (IC₅₀, µM)Alternative A (IC₅₀, µM)Alternative B (IC₅₀, µM)
Primary Target Kinase 0.05 0.12 >10
Tyrosine Kinase A>101.5>10
Tyrosine Kinase B8.20.8>10
Serine/Threonine Kinase X2.15.69.8
Serine/Threonine Kinase Y>10>10>10

Interpretation:

  • The Lead Compound demonstrates high potency for the primary target with some off-target activity on Serine/Threonine Kinase X.

  • Alternative A , with the phenyl substitution, shows reduced primary target potency but a significant increase in off-target activity against Tyrosine Kinases A and B. This suggests the phenyl group may be interacting with a sub-pocket present in these kinases.

  • Alternative B , the 1,2,4-triazole isomer, exhibits a complete loss of activity against the primary target and a generally cleaner off-target profile in this hypothetical panel. This highlights the critical role of the nitrogen positioning for target recognition.

Experimental Protocols

Protocol 1: Broad Kinase Panel Screening (Radiometric Assay)

This protocol outlines a generalized procedure for screening compounds against a large panel of kinases.

Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a kinase-specific substrate. Inhibition of this transfer by a test compound results in a decreased radioactive signal.

Methodology:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM).

  • Reaction Mixture Preparation: In a 96-well plate, combine the kinase, its specific substrate, and [γ-³³P]ATP in a suitable reaction buffer.

  • Initiation of Reaction: Add the diluted test compounds to the reaction mixture. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination and Signal Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash the filter plate to remove unincorporated [γ-³³P]ATP. Measure the radioactivity of the captured substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying target engagement in a cellular context.[13]

Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. CETSA® measures this change in stability by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.

Methodology:

CETSA_Methodology Cell_Culture 1. Cell Culture (Expressing target protein) Compound_Treatment 2. Compound Treatment (Incubate cells with compound) Cell_Culture->Compound_Treatment Heating 3. Heating (Apply temperature gradient) Compound_Treatment->Heating Cell_Lysis 4. Cell Lysis (e.g., freeze-thaw cycles) Heating->Cell_Lysis Centrifugation 5. Centrifugation (Separate soluble and precipitated protein) Cell_Lysis->Centrifugation Protein_Quantification 6. Protein Quantification (e.g., Western Blot, Mass Spec) Centrifugation->Protein_Quantification Data_Analysis 7. Data Analysis (Generate melt curves) Protein_Quantification->Data_Analysis

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA®).

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at different temperatures for a short duration (e.g., 3 minutes). Include an unheated control.

  • Lysis and Separation: Lyse the cells and separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein in each sample using a method like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion and Future Directions

The systematic evaluation of cross-reactivity is a cornerstone of successful drug development. This guide has presented a framework for comparing the selectivity of "this compound" with its bioisosteric analogs. The hypothetical data underscores how seemingly minor structural modifications can significantly impact a compound's off-target profile.

For researchers working with novel triazole-based compounds, it is imperative to:

  • Employ a tiered screening approach: Progress from broad panels to more specific cellular and functional assays to build a comprehensive selectivity profile.

  • Consider a wide range of bioisosteric replacements: This will provide a deeper understanding of the SAR and can lead to the identification of analogs with improved selectivity.

  • Integrate cellular target engagement assays early: Techniques like CETSA® provide invaluable confirmation that a compound interacts with its intended target in a more physiologically relevant environment.

By adhering to these principles, the scientific community can continue to harness the potential of the versatile triazole scaffold to develop safer and more effective therapeutics.

References

  • Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 99 синтез методов 1,2,3-/1,2,4-триазолов. [Link]

  • Jain, A., et al. (2022). A Pharmacological Update of Triazole Derivative: A Review. Current Organic Synthesis, 19(5), 494-510. [Link]

  • Kaur, R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2674. [Link]

  • Kumar, A., et al. (2023). Exploring Triazole-Based Drugs: Synthesis, Application, FDA Approvals, and Clinical Trial Updates - A Comprehensive Review. ChemistrySelect, 8(23), e202300541. [Link]

  • Li, Y., et al. (2022). Triazoles: a privileged scaffold in drug design and novel drug discovery. In Privileged Scaffolds in Drug Discovery. Elsevier. [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. [Link]

  • Romagnoli, R., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. European Journal of Medicinal Chemistry, 186, 111883. [Link]

  • Trifunović, J., et al. (2022). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1166-1185. [Link]

  • Wen, X., et al. (2022). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Medicinal Chemistry, 29(1), 136-168. [Link]

  • Zhang, M., et al. (2022). Editorial: Pharmaceutical insights into the triazoles: Recent advances. Frontiers in Pharmacology, 13, 1067201. [Link]

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Benchmarking "5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester" against known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of a novel chemical entity against established inhibitors is a cornerstone of preclinical drug discovery. This guide provides a comprehensive framework for characterizing and benchmarking "5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester," a compound of interest due to the prevalence of the 1,2,3-triazole scaffold in medicinally active molecules.

Given that the specific biological target of this compound is not yet elucidated in public literature, this guide adopts a dual-strategy approach. First, it outlines a systematic methodology for target identification. Second, it presents a hypothetical benchmarking study against known inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a high-value therapeutic target where triazole-containing molecules have shown promise. This serves as a practical template for when a biological target is identified.

Part 1: A Framework for Target Identification

The initial and most critical step is to identify the biological target(s) of a novel compound. This process, often called target deconvolution, transforms a compound from a chemical curiosity into a tool for biological interrogation and a potential therapeutic lead. An effective strategy combines computational, biochemical, and cell-based approaches.

In Silico Target Prediction

Computational methods offer a rapid, resource-efficient first pass to generate hypotheses. These techniques leverage the compound's structure to predict potential interactions with a vast library of known protein structures.

  • Similarity Searching: Comparing the structure of "this compound" against databases of known bioactive molecules (e.g., ChEMBL, PubChem) can reveal compounds with similar scaffolds and known targets.

  • Reverse Docking: This involves docking the molecule against a large collection of protein binding sites to identify which proteins are most likely to bind the compound with high affinity. This can generate a ranked list of potential targets for experimental validation.

Phenotypic Screening

Phenotypic screens assess the effect of a compound on cell behavior or morphology without a preconceived target. A significant and specific phenotypic effect (e.g., induction of apoptosis in a cancer cell line, inhibition of cytokine release) provides a starting point for identifying the underlying mechanism and target.

Affinity-Based Proteomics

For a direct identification of protein binding partners, affinity-based chemical proteomics is the gold standard. This typically involves immobilizing the compound on a solid support (like beads) to "fish" for interacting proteins from a cell lysate. Bound proteins are then identified using mass spectrometry.

Experimental Workflow: Target Identification

cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Confirmation A Compound of Interest (this compound) B In Silico Screening (Reverse Docking, Similarity Search) A->B C Phenotypic Screening (e.g., Cell Viability, Cytokine Assay) A->C D Hypothesized Targets B->D Predicted Targets E Affinity Chromatography / Mass Spectrometry C->E Identifies Pathway F Direct Enzymatic / Binding Assays D->F E->D Identifies Binding Proteins G Validated Target F->G Confirmed Hit H Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) G->H

Caption: A generalized workflow for identifying the biological target of a novel compound.

Part 2: Benchmarking Against Known Inhibitors - A Case Study with IDO1

Let us assume that the target identification workflow (Part 1) has implicated Indoleamine 2,3-dioxygenase 1 (IDO1) as the primary target of "this compound". IDO1 is a crucial immune checkpoint enzyme that catalyzes the rate-limiting step in tryptophan catabolism, leading to immunosuppression in the tumor microenvironment. Its inhibition is a validated strategy in cancer therapy.

We will benchmark our compound against two well-characterized IDO1 inhibitors:

  • Epacadostat (INCB024360): A potent and selective IDO1 inhibitor that has been extensively studied in clinical trials.

  • Linrodostat (BMS-986205): Another clinical-stage IDO1 inhibitor with a distinct chemical scaffold.

In Vitro Enzymatic Inhibition Assay

The first step is to determine the half-maximal inhibitory concentration (IC50) of our compound against purified recombinant human IDO1 enzyme and compare it to the benchmark compounds.

Experimental Protocol: IDO1 Enzymatic Assay

  • Enzyme Preparation: Recombinant human IDO1 enzyme is pre-incubated with hemin and a reducing agent (ascorbic acid) to ensure it is in its active ferrous state.

  • Compound Preparation: "this compound" and the benchmark inhibitors (Epacadostat, Linrodostat) are serially diluted in DMSO to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Reaction Mixture: The assay is performed in a 96-well plate. Each well contains potassium phosphate buffer, the enzyme preparation, and the substrate L-Tryptophan.

  • Initiation & Incubation: The reaction is initiated by adding the test compound or DMSO vehicle control. The plate is incubated at room temperature for a set period (e.g., 60 minutes).

  • Termination & Detection: The reaction is stopped by adding trichloroacetic acid. The mixture is then heated to convert the product, N-formylkynurenine, to kynurenine. The kynurenine concentration is quantified by measuring its absorbance at 321 nm after a colorimetric reaction with p-dimethylaminobenzaldehyde.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Data Summary Table: Comparative IDO1 Enzymatic Inhibition

CompoundTargetAssay TypeIC50 (nM)
Epacadostat (Benchmark 1)IDO1Enzymatic~10
Linrodostat (Benchmark 2)IDO1Enzymatic~20
This compound IDO1Enzymatic (Test) TBD

(Note: TBD = To Be Determined experimentally. Values for benchmarks are approximate based on published literature.)

Cell-Based Target Engagement Assay

A cell-based assay confirms that the compound can penetrate the cell membrane and inhibit the target in a more physiologically relevant context. Here, we measure the inhibition of tryptophan catabolism in cancer cells that express IDO1.

Experimental Protocol: Cellular IDO1 Activity Assay

  • Cell Culture: Human glioblastoma cells (e.g., U-87 MG) or other cancer cells are cultured. IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.

  • Compound Treatment: The IFN-γ-stimulated cells are then treated with serial dilutions of the test compound and benchmark inhibitors for a specified period (e.g., 24 hours).

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Kynurenine Measurement: The concentration of kynurenine in the supernatant is measured using the same colorimetric method described in the enzymatic assay or by a more sensitive method like LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Data Analysis: The cellular IC50 is calculated by plotting the reduction in kynurenine levels against the compound concentration.

Data Summary Table: Comparative Cellular IDO1 Inhibition

CompoundCell LineAssay TypeIC50 (nM)
Epacadostat (Benchmark 1)U-87 MGCellular~50
Linrodostat (Benchmark 2)U-87 MGCellular~100
This compound U-87 MGCellular (Test) TBD
Mechanism of Inhibition (MOI) Studies

Understanding how a compound inhibits an enzyme (e.g., competitively, non-competitively) is crucial for lead optimization. This is determined by measuring the inhibitor's effect on the enzyme kinetics at varying substrate concentrations.

Signaling Pathway: IDO1-Mediated Immune Suppression

cluster_0 Tumor Microenvironment cluster_1 Immune Cell (T-Cell) IDO1 IDO1 Enzyme KYN Kynurenine (Kyn) IDO1->KYN TRYP Tryptophan (Trp) TRYP->IDO1 TCell_Activation T-Cell Proliferation & Activation TRYP->TCell_Activation TCell_Apoptosis T-Cell Apoptosis KYN->TCell_Apoptosis Inhibitor 5-Chloro-1H-1,2,3-triazole- 4-carboxylic acid methyl ester (Hypothesized Inhibitor) Inhibitor->IDO1

Safety Operating Guide

Safe Disposal of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester (CAS No. 88474-33-3). Adherence to these protocols is essential for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar halogenated heterocyclic compounds. The procedures outlined are based on an analysis of the compound's chemical properties and established best practices for hazardous waste management.

Core Principles: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the compound's chemical nature and associated hazards. This compound is a halogenated, nitrogen-containing heterocyclic compound. This classification dictates the specific disposal pathway required.

  • Halogenated Nature: The presence of a chlorine atom classifies this compound as a halogenated organic waste.[1][2] Improper disposal, such as mixing with non-halogenated solvents, can contaminate large volumes of waste and complicate the disposal process.[1] Furthermore, combustion of chlorinated compounds at inadequate temperatures can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans.[3]

  • Heterocyclic Structure: The 1,2,3-triazole ring contains three nitrogen atoms. During incineration, these nitrogen atoms are likely to be converted into various nitrogen oxides (NOx), which are regulated pollutants. Professional disposal facilities are equipped with flue gas scrubbers to manage such emissions.

  • Reactivity and Toxicity: While specific toxicity data for this exact ester is limited, supplier information identifies it as an irritant.[4][5] Structurally related triazole compounds are known to possess hazards including acute toxicity, skin and eye irritation, and potential reproductive toxicity.[5][6][7][8] Therefore, a precautionary approach, treating the compound as hazardous, is mandatory. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[5]

Table 1: Chemical and Physical Properties

Property Value Source
CAS Number 88474-33-3 [4][9][10]
Molecular Formula C₄H₄ClN₃O₂ [4][9][10]
Molecular Weight 161.55 g/mol [4][9]
Physical Form Solid [11]
Melting Point 138-139 °C [4]

| Known Hazards | Irritant |[4][5] |

Mandatory Personal Protective Equipment (PPE)

Due to the compound's irritant nature and the potential for unknown toxicity, stringent adherence to PPE protocols is required at all times during handling and disposal.

Table 2: Required Personal Protective Equipment

Equipment Specification Rationale
Eye Protection Chemical safety goggles or a face shield. Protects against splashes and airborne dust. Standard safety glasses are insufficient.[5][8]
Hand Protection Nitrile gloves (minimum). Provides a barrier against skin contact. Check glove compatibility charts for prolonged exposure.
Body Protection Flame-resistant laboratory coat. Protects skin and personal clothing from contamination.

| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of dust or aerosols.[7] |

Waste Collection and Segregation: A Step-by-Step Protocol

The cornerstone of proper disposal is meticulous segregation at the point of generation. Never mix halogenated waste with non-halogenated waste streams.

Step 1: Container Selection

  • For Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, threaded cap. The container must be clean, dry, and in good condition.[12]

  • For Liquid Waste (e.g., contaminated solutions): Use a designated, compatible solvent waste container, typically HDPE. Ensure the container is specifically marked for "Halogenated Organic Waste."[1][12] Do not use metal cans, which can corrode.

Step 2: Waste Labeling

  • Label the waste container before adding any waste.[1]

  • The label must be fully completed and clearly legible. It should include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound." Avoid formulas or abbreviations.[1]

    • List all constituents, including any solvents, by percentage.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The date of accumulation.

    • The name of the principal investigator and laboratory location.

Step 3: Waste Accumulation

  • Solid Waste: Collect waste product, contaminated filter paper, gloves, and weigh boats directly into your labeled solid waste container.

  • Liquid Waste: Collect any solutions containing the compound (e.g., from chromatography, reaction workups) in the designated "Halogenated Organic Waste" liquid container.

  • Container Management: Keep the waste container securely closed at all times except when actively adding waste.[1][12] Store the container in a designated satellite accumulation area within the laboratory, such as a secondary containment tray in a ventilated cabinet. Do not fill containers beyond 90% capacity to prevent spills.[12]

Disposal Pathway and Workflow

The only acceptable disposal method for this compound is through a licensed hazardous waste management company. The established and safest terminal disposal technology for halogenated organic compounds is high-temperature incineration.[3][6]

Workflow: From Generation to Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Institutional Waste Management cluster_2 Final Disposition gen Waste Generation (Solid or Contaminated Liquid) container Select Appropriate, Labeled 'Halogenated Waste' Container gen->container Segregation is Key accumulate Collect Waste in Closed Container in Satellite Accumulation Area container->accumulate pickup Schedule Pickup with Institutional EHS Office accumulate->pickup transport Transport by Licensed Hazardous Waste Vendor pickup->transport incinerate High-Temperature Incineration (>900 °C) transport->incinerate

Caption: Disposal decision workflow from laboratory generation to final incineration.

Spill and Emergency Procedures

Accidents require immediate and correct action to mitigate exposure and contamination.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Ensure you are wearing the appropriate PPE (see Table 2).

    • Gently sweep the solid material into a dustpan to avoid creating airborne dust.

    • Place the material into your labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

    • Collect all cleanup materials (wipes, gloves) as hazardous waste.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert laboratory personnel and notify your institution's Environmental Health and Safety (EHS) office immediately.

    • Prevent entry into the affected area.

    • If safe to do so, close the fume hood sash and lab door.

    • Wait for trained emergency responders.

Regulatory Compliance

All handling and disposal activities must comply with federal, state, and institutional regulations. In the United States, key regulatory frameworks include:

  • Occupational Safety and Health Administration (OSHA): The Hazard Communication Standard (29 CFR 1910.1200) and the Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) govern worker safety, training, and the creation of a Chemical Hygiene Plan.[13][14]

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) regulates the management of hazardous waste from "cradle to grave." Your institution's EHS department will manage the specific requirements for waste profiling, manifesting, and disposal in accordance with EPA rules.[15]

Always consult your institution's Chemical Hygiene Plan and EHS department for specific local procedures, as they are the final authority on waste management at your site.

References

  • BenchChem. (n.d.). Proper Disposal of 3-(phenoxymethyl)-4H-1,2,4-triazole: A Comprehensive Guide for Laboratory Professionals.
  • Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole.
  • Matrix Scientific. (n.d.). 5-Chloro-1H-[4][6][7]triazole-4-carboxylic acidmethyl ester. Retrieved from Matrix Scientific website.

  • PubChem. (n.d.). 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester.
  • Santa Cruz Biotechnology. (n.d.). 5-Chloro-1H-[4][6][7]triazole-4-carboxylic acid methyl ester. Retrieved from SCBT website.

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: Methyl 1,2,4-triazole-3-carboxylate.
  • Vita-D-Chlor. (n.d.). GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • UFZ. (n.d.). A safety and chemical disposal guideline for Minilab users.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: 1,2,3-1H-Triazole.
  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
  • University of Iowa. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • CymitQuimica. (n.d.). 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid.
  • El-Naas, M. H., et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • ResearchGate. (n.d.). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent.
  • Karolinska Institutet. (2025, May 28). Laboratory waste.
  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons.
  • U.S. Environmental Protection Agency. (1989, November 21). LISTING BACKGROUND DOCUMENT FOR THE PRODUCTION OF CERTAIN C1-C, CHLORINATED ALIPHATIC HYDROCARBONS.
  • Occupational Safety and Health Administration. (n.d.). OSHA standards applicable to medical and safety uses of pure nitrogen gas.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Cornell University EHS. (n.d.). Chapter 9 - Particularly Hazardous Substances.
  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.

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Navigating the Synthesis and Handling of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester: A Guide to Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis and application of novel heterocyclic compounds are cornerstones of modern drug discovery. Among these, 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester presents as a valuable building block. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep-seated culture of safety and operational excellence in your laboratory.

Hazard Assessment and Risk Mitigation: Understanding the Compound

  • Irritant: The compound is classified as an irritant.[1]

  • Serious Eye Irritation: It is known to cause serious eye irritation.[1]

  • Allergic Skin Reaction: There is a potential for this compound to cause an allergic skin reaction.[1]

Given the presence of a halogenated triazole structure, it is prudent to also consider the potential for respiratory tract irritation, particularly if the compound is in a powdered form that can be easily aerosolized.

Core Principle: Precautionary Approach

In the absence of complete toxicological data, a precautionary principle must be adopted. Treat this compound as a substance with the potential for unknown long-term health effects and handle it with the appropriate level of caution.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's known and potential hazards.

Protection Type Specific Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Causality: Protects against splashes and airborne particles, directly addressing the known hazard of serious eye irritation.[1][2] Standard safety glasses are insufficient.
Skin Protection Nitrile gloves (or other chemically resistant gloves). A disposable lab coat is mandatory. Consider a chemically resistant apron for larger quantities.Causality: Prevents skin contact, mitigating the risk of irritation and potential allergic reactions.[1] Regularly inspect gloves for any signs of degradation or perforation.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95 or higher).Causality: While not explicitly mandated by available data, the potential for respiratory irritation from fine powders or aerosols makes respiratory protection a critical precautionary measure. This is especially important when weighing or transferring the solid compound.
Hand and Body Protection A fully buttoned lab coat is the minimum requirement. For procedures with a higher risk of splashing, consider disposable coveralls.Causality: Provides a barrier against accidental spills and contamination of personal clothing.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for minimizing risk.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the full chemical name, CAS number (88474-33-3), and appropriate hazard pictograms.[3][4]

  • Store: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly sealed.

Handling and Experimental Workflow

The following workflow is designed to minimize exposure during routine handling and experimentation.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS (if available) and Hazard Information prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction in a Closed System handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose

Safe Handling Workflow Diagram
Step-by-Step Experimental Protocol:
  • Preparation:

    • Thoroughly review all available safety information for this compound and any other reagents being used.

    • Don all required PPE as outlined in the table above.

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Ensure a spill kit appropriate for solid chemical spills is readily accessible.

  • Handling:

    • Perform all manipulations of the solid compound, including weighing and transferring, within the certified chemical fume hood to minimize inhalation exposure.

    • Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Conduct all reactions in a closed or well-contained apparatus within the fume hood.

  • Cleanup:

    • Decontaminate all glassware and surfaces that have come into contact with the compound. A suitable solvent rinse followed by soap and water is generally effective.

    • Carefully remove and dispose of all PPE in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.

Spill Management and Emergency Procedures

In the event of a spill, a calm and methodical response is crucial.

  • Small Spills (manageable by laboratory personnel):

    • Evacuate: Alert others in the immediate vicinity and restrict access to the area.

    • Ventilate: Ensure the fume hood is operational to ventilate the area.

    • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.

    • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Large Spills (requiring external assistance):

    • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.

    • Alert: Activate the nearest fire alarm and notify your institution's Environmental Health and Safety (EHS) department.

    • Isolate: Prevent entry to the affected area until emergency responders arrive.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal is a critical final step in the chemical lifecycle. As a halogenated organic compound, this compound requires specific disposal procedures.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste contaminated with the compound (e.g., excess reagent, contaminated absorbent materials, used weighing papers) in a clearly labeled, sealed container for "Halogenated Solid Waste."

    • Liquid Waste: Any solutions containing the compound should be collected in a designated "Halogenated Liquid Waste" container.

    • Crucially, do not mix halogenated and non-halogenated waste streams. [5][6] This is due to the different disposal methods required for these waste types.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with the full chemical name of all components and the approximate percentages.

    • Store waste containers in a designated satellite accumulation area, away from incompatible materials, until they are collected by your institution's EHS department.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5]

    • The rinsate must be collected and disposed of as halogenated liquid waste.[5]

By adhering to these detailed operational and safety protocols, researchers can confidently and safely utilize this compound in their vital work, ensuring the well-being of laboratory personnel and the protection of the environment.

References

  • PubChem. 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester. [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • United Nations. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. [Link]

  • Occupational Safety and Health Administration. Amitrole. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.